5,6-Dihydro-4-methoxy-2H-pyran-2-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
83920-64-3 |
|---|---|
Molecular Formula |
C6H8O3 |
Molecular Weight |
128.13 g/mol |
IUPAC Name |
4-methoxy-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C6H8O3/c1-8-5-2-3-9-6(7)4-5/h4H,2-3H2,1H3 |
InChI Key |
MEZHTUKDGVTUCD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)OCC1 |
melting_point |
77 °C |
physical_description |
Solid |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Chemical Properties of 5,6-Dihydro-4-methoxy-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydro-4-methoxy-2H-pyran-2-one, a member of the dihydropyranone class of organic compounds, is a molecule of interest in various scientific domains due to the established biological activities of this heterocyclic scaffold.[1] Dihydropyranones are known to exhibit a wide range of pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the known chemical properties, synthesis methodologies, and potential biological relevance of this compound, presenting available data in a structured format to facilitate research and development.
Chemical Properties
The definitive identification of this compound is established by its CAS Registry Number: 83920-64-3.[2][3][4][5] This compound is a solid at room temperature with a reported melting point of 77 °C.[3] While comprehensive experimental data on all its physical properties are not widely published, a compilation of its known and computationally predicted properties is presented below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈O₃ | [3] |
| Molecular Weight | 128.13 g/mol | [3] |
| CAS Registry Number | 83920-64-3 | [2][3][4][5] |
| Physical Description | Solid | [3] |
| Melting Point | 77 °C | [3] |
| Water Solubility (Predicted) | 85.1 g/L | [5] |
| logP (Predicted) | 0.39 | [5] |
| Polar Surface Area (Predicted) | 35.53 Ų | [5] |
| Hydrogen Bond Donor Count (Predicted) | 0 | [5] |
| Hydrogen Bond Acceptor Count (Predicted) | 2 | [5] |
| Rotatable Bond Count (Predicted) | 1 | [5] |
It is important to note the existence of a structurally similar but distinct compound, 5,6-Dihydro-4-methoxy-2H-pyran (CAS Number: 17327-22-9), which lacks the C2-ketone functional group.[6][7] This related compound is a liquid with a boiling point of 59 °C at 20 mmHg and a density of 1.022 g/mL at 25 °C.[6] Care must be taken to distinguish between these two molecules in research and procurement.
Spectroscopic Data
Experimental Protocols: Synthesis
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in readily accessible literature, the synthesis of dihydropyranone scaffolds is well-established. Common synthetic routes include intramolecular cyclization and ring-closing metathesis.[1]
A general synthetic approach could involve the cyclization of a suitably functionalized precursor. One plausible conceptual pathway is outlined below.
Caption: Conceptual synthetic pathway to this compound.
This generalized workflow would require the design and synthesis of a linear precursor containing the necessary carbon skeleton and functional groups that, upon treatment with a suitable reagent (acid or base), would undergo intramolecular cyclization to form the target dihydropyranone ring system. The specific reaction conditions would need to be optimized based on the nature of the precursor.
Biological Activity and Signaling Pathways
The biological activities of this compound have not been specifically reported. However, the broader class of dihydropyranones has been shown to possess a range of biological effects, including potential as anticancer and antimicrobial agents.[1] The methoxy (B1213986) group is a common feature in many biologically active natural products and can influence the molecule's metabolic stability and membrane permeability.[8]
The precise signaling pathways modulated by this compound are currently unknown. However, based on the activities of other heterocyclic compounds, several major signaling pathways are common targets in drug discovery and could be investigated. These include pathways involved in cell proliferation, inflammation, and apoptosis.
Caption: Hypothetical interaction of this compound with key signaling pathways.
Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific biological targets and mechanisms of action for this compound. An initial experimental workflow for assessing biological activity could involve screening against a panel of cancer cell lines and microbial strains.
References
- 1. (R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one | Benchchem [benchchem.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. This compound | C6H8O3 | CID 15086343 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - Mycotoxin Database [mycocentral.eu]
- 5. Showing Compound this compound (FDB011572) - FooDB [foodb.ca]
- 6. Cas 83920-64-3,2H-Pyran-2-one,5,6-dihydro-4-methoxy-(9CI) | lookchem [lookchem.com]
- 7. 5,6-Dihydro-4-methoxy-2H-pyran [webbook.nist.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Physicochemical Properties of 5,6-Dihydro-4-methoxy-2H-pyran-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydro-4-methoxy-2H-pyran-2-one is a heterocyclic compound belonging to the dihydropyranone class of organic molecules. These structures, characterized by a partially saturated pyran ring with a ketone group, are of interest in various scientific fields, including medicinal chemistry and natural product synthesis. The presence of a methoxy (B1213986) group at the 4-position and a lactone functionality within the six-membered ring confers specific chemical properties that are crucial for its potential applications. This technical guide provides a summary of the available physicochemical data for this compound, though it is important to note that detailed experimental data for this specific compound is sparse in publicly accessible literature. Much of the available information is for structurally related compounds.
Physicochemical Properties
Quantitative experimental data for this compound is not well-documented. The information that is available often pertains to derivatives or similar structures. For the purpose of providing a foundational understanding, the general properties of the core structure and related molecules are summarized below.
Table 1: Physicochemical Data of this compound and Related Compounds
| Property | This compound | (R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one | 5,6-Dihydro-4-methoxy-2H-pyran |
| Molecular Formula | C₆H₈O₃ | C₇H₁₀O₃[1] | C₆H₁₀O₂[2] |
| Molecular Weight | 128.13 g/mol (calculated) | 142.15 g/mol [1] | 114.14 g/mol [2] |
| Melting Point | Data not available | Data not available | Data not available |
| Boiling Point | Data not available | Data not available | 59 °C at 20 mmHg[2] |
| Density | Data not available | Data not available | 1.022 g/mL at 25 °C[2] |
| Refractive Index | Data not available | Data not available | n20/D 1.462[2] |
| Solubility | Data not available | Data not available | Data not available |
| CAS Number | Not assigned/found | 221356-83-8[1] | 17327-22-9[2] |
Note: The molecular weight for this compound is calculated based on its molecular formula.
Experimental Protocols
General Synthesis of 5,6-dihydro-2H-pyran-2-ones
The synthesis of the 5,6-dihydro-2H-pyran-2-one scaffold can be achieved through various organic reactions. A common approach involves the intramolecular cyclization of a suitable open-chain precursor.
Logical Workflow for a Potential Synthesis:
References
Spectroscopic and Synthetic Profile of 5,6-Dihydro-4-methoxy-2H-pyran-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for the α,β-unsaturated δ-lactone, 5,6-Dihydro-4-methoxy-2H-pyran-2-one. Due to the limited availability of experimental spectroscopic data in peer-reviewed literature and databases for this specific compound, this guide presents predicted spectroscopic data based on established principles of organic spectroscopy. These predictions offer a valuable reference for the identification and characterization of this molecule. Additionally, a detailed experimental protocol for its synthesis is provided, adapted from established methods for related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the chemical structure and typical spectroscopic behavior of similar functional groups and molecular scaffolds.
Table 1: Predicted ¹H NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| ~5.20 | s | 1H | H-3 |
| ~4.40 | t | 2H | H-6 |
| ~3.70 | s | 3H | -OCH₃ |
| ~2.50 | t | 2H | H-5 |
Table 2: Predicted ¹³C NMR Spectroscopic Data
(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~170.0 | C-2 (C=O) |
| ~165.0 | C-4 (C-O) |
| ~95.0 | C-3 (=CH) |
| ~68.0 | C-6 (CH₂-O) |
| ~56.0 | -OCH₃ |
| ~30.0 | C-5 (CH₂) |
Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Predicted Identity |
| 128 | [M]⁺ (Molecular Ion) |
| 97 | [M - OCH₃]⁺ |
| 69 | [M - COOCH₃]⁺ |
Table 4: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| ~2950 | C-H stretch (aliphatic) |
| ~1720 | C=O stretch (α,β-unsaturated ester) |
| ~1640 | C=C stretch (en-ol ether) |
| ~1250 | C-O stretch (ester) |
| ~1100 | C-O stretch (ether) |
Synthetic Protocol
The synthesis of 5,6-dihydro-2H-pyran-2-ones can be achieved through various methods, including the intramolecular cyclization of appropriate hydroxy acids or esters. The following protocol describes a plausible two-step synthesis of this compound from commercially available starting materials.
Experimental Methodology
Step 1: Synthesis of Ethyl 4-methoxy-5-hydroxypent-3-enoate
-
To a solution of ethyl acetoacetate (B1235776) (1.0 eq) in anhydrous toluene, add trimethyl orthoformate (1.2 eq) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux for 4 hours, with the removal of methanol (B129727) using a Dean-Stark apparatus.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure to yield crude ethyl 4-methoxy-3-oxobutanoate.
-
Dissolve the crude product in anhydrous methanol and cool to 0 °C.
-
Add sodium borohydride (B1222165) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction by the slow addition of acetone, followed by acidification with 1 M HCl.
-
Extract the mixture with dichloromethane (B109758) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product, ethyl 4-methoxy-5-hydroxypent-3-enoate.
Step 2: Intramolecular Cyclization to this compound
-
Dissolve the crude ethyl 4-methoxy-5-hydroxypent-3-enoate in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, for example, p-toluenesulfonic acid.
-
Heat the mixture to reflux, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to obtain this compound.
Workflow and Pathway Diagrams
The following diagrams illustrate the synthetic pathway and the logical workflow of the experimental procedure.
Caption: Synthetic route to this compound.
Caption: Logical flow of the experimental procedure.
The Core of Nature's Pharmacy: An In-depth Guide to the Natural Sources and Isolation of Dihydropyranones
Dihydropyranones, a class of heterocyclic compounds, represent a significant and diverse group of natural products. Their scaffold is a recurring motif in a vast number of bioactive molecules, exhibiting a wide array of pharmacological activities, including antifungal, antibacterial, cytotoxic, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the natural origins of dihydropyranones, detailing the organisms from which they are isolated and the state-of-the-art methodologies employed for their extraction, purification, and characterization. This document is intended for researchers, scientists, and professionals in the field of drug development seeking to harness the therapeutic potential of these valuable natural compounds.
Natural Sources: A Reservoir of Chemical Diversity
Dihydropyranones are predominantly secondary metabolites produced by a wide range of organisms, with fungi being the most prolific source. Endophytic fungi, which reside within the tissues of living plants, are particularly rich producers of these bioactive compounds.[4][5] Marine environments and certain plant species also contribute to the structural diversity of known dihydropyranones.
Fungi are a primary source of dihydropyranones, with numerous species from different genera known to produce these compounds. Genera such as Aspergillus, Penicillium, Talaromyces, and Fusarium are notable for their production of a variety of dihydropyranone derivatives.[6][7][8][9] For instance, new alkenylated tetrahydropyran (B127337) derivatives have been isolated from the marine sediment-derived fungus Westerdykella dispersa.[1] Endophytic fungi, such as those from the genus Polyphilus, have also been identified as producers of bioactive naphtho-α-pyranones.[10]
Plants are another natural source of these compounds. For example, a dihydropyranochromone derivative named alsaticol was successfully isolated from the fruits of Peucedanum alsaticum L.[11] Furthermore, marine ecosystems, particularly marine-derived fungi, are proving to be a promising frontier for the discovery of novel dihydropyranones with unique structural features and potent biological activities.[12][13]
Table 1: Selected Natural Sources of Dihydropyranones
| Class of Organism | Genus/Species | Specific Compound(s) / Class | Notable Bioactivity | Reference(s) |
| Fungi | Westerdykella dispersa | Alkenylated tetrahydropyran derivatives | Antifungal, Antibacterial | [1] |
| Talaromyces sp. | Benzopyrone derivatives, Talaromyolides | Anti-HBV, Antiviral | [6][14] | |
| Fusarium sp. | Fusaricide (N-hydroxypyridone) | Cytotoxic | [7] | |
| Polyphilus frankenii & P. sieberi | Talaroderxine C (Naphtho-α-pyranone) | Antimicrobial | [10] | |
| Aspergillus sp. | Andibenin, Diorcinol, Versicolorin B | Anti-proliferative | [8][15] | |
| Penicillium sp. | Trichopyrone | Anti-inflammatory | [13] | |
| Plants | Peucedanum alsaticum L. | Alsaticol (Dihydropyranochromone) | Not specified | [11] |
| Marine Cyanobacteria | cf. Oscillatoria sp. | Coibacins A and B | Antileishmanial, Anti-inflammatory | [3] |
Isolation and Purification: A Methodical Approach
The isolation of dihydropyranones from their natural sources is a multi-step process that requires careful optimization of extraction and chromatographic techniques to obtain pure compounds for structural elucidation and bioactivity screening.
General Experimental Workflow
The process typically begins with the cultivation of the source organism, particularly for microbial sources. This is followed by extraction of the metabolites, and a series of chromatographic separations to isolate the target compounds.
Detailed Experimental Protocols
1. Fermentation (Fungal Sources) Endophytic fungi such as Polyphilus frankenii and P. sieberi are maintained on a suitable agar (B569324) medium like YM6.3 (D-glucose: 4 g/L; malt (B15192052) extract: 10 g/L: yeast extract: 4 g/L; agar: 20 g/L; pH 6.3).[10] For large-scale production of secondary metabolites, the fungi are typically grown in liquid culture (e.g., Potato Dextrose Broth) or on solid substrates (e.g., rice medium) in flasks. The cultures are incubated under specific conditions of temperature (e.g., 23-28°C) and time (e.g., 14-28 days) to maximize the yield of the desired compounds.
2. Extraction Following incubation, the fungal biomass and the culture broth are separated. The broth is typically extracted with a water-immiscible organic solvent such as ethyl acetate or dichloromethane. The biomass is also often macerated and extracted with the same solvent to ensure complete recovery of metabolites. The organic extracts are then combined and concentrated under reduced pressure to yield a crude extract.[10]
3. Chromatographic Purification The purification of dihydropyranones from the crude extract is achieved through a combination of chromatographic techniques.[16] The choice of method depends on the polarity and stability of the target compounds.[17][18]
-
Column Chromatography (CC): This is a primary fractionation step. The crude extract is loaded onto a column packed with a stationary phase, most commonly silica gel.[16] The compounds are then eluted with a solvent gradient of increasing polarity (e.g., n-hexane to ethyl acetate to methanol). Fractions are collected and monitored by Thin-Layer Chromatography (TLC).
-
High-Speed Counter-Current Chromatography (HSCCC): This technique has been successfully used for the preparative isolation of minor dihydropyranone constituents from plant extracts.[11] A two-phase solvent system, such as n-hexane-ethyl acetate-methanol-water (1:1:1:1), is employed to partition and separate the compounds.[11]
-
High-Performance Liquid Chromatography (HPLC): This is often the final purification step to obtain highly pure compounds.[17] Reversed-phase columns (e.g., C18) are commonly used with mobile phases consisting of acetonitrile-water or methanol-water gradients.
Spectroscopic Characterization
Once a pure compound is isolated, its chemical structure is determined using a combination of modern spectroscopic techniques.
-
Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is used to determine the exact molecular formula of the compound.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for elucidating the detailed structure, including the carbon skeleton and the relative stereochemistry of the molecule.[10][19]
-
X-ray Crystallography: For compounds that can be crystallized, single-crystal X-ray diffraction analysis provides unambiguous determination of the three-dimensional structure and absolute configuration.[7]
-
Circular Dichroism (CD): Electronic Circular Dichroism (ECD) calculations, compared with experimental data, can help in determining the absolute configuration of chiral centers.[1]
Quantitative Data Summary
The following tables summarize quantitative data from the literature regarding the biological activity and characterization of selected dihydropyranones.
Table 2: Bioactivity Data for Isolated Dihydropyranones
| Compound/Source | Target Organism/Cell Line | Bioassay | Result (MIC/IC₅₀) | Reference |
| Alkenylated Tetrahydropyrans (W. dispersa) | Various fungal strains | Antifungal | 12.5 - 50 µg/mL | [1] |
| Alkenylated Tetrahydropyrans (W. dispersa) | Various bacterial strains | Antibacterial | 100 µg/mL | [1] |
| Talaroderxine C (Polyphilus sp.) | Bacillus subtilis | Antimicrobial (MIC) | 0.52 µg/mL | [10] |
| Talaroderxine C (Polyphilus sp.) | Staphylococcus aureus | Antimicrobial (MIC) | 66.6 µg/mL | [10] |
| Talaromyolide D (Talaromyces sp.) | Pseudorabies virus (PRV) | Antiviral (CC₅₀) | 3.35 µM | [14] |
Table 3: Spectroscopic Data for a Naphthopyrone Derivative (Compound 1) from Polyphilus sp.
| Position | ¹³C NMR (δc) | ¹H NMR (δн, mult., J in Hz) | Key HMBC Correlations |
| 1 | 163.7 | - | H-5, H-6, H-8 |
| 3 | 79.3 | 4.65, dd (10.1, 4.2) | H₂-4, H₂-11 |
| 4 | 32.3 | 2.10, m; 1.85, m | C-10a, C-4a, C-3, C-11 |
| 4a | 133.9 | - | H₂-4, H-5 |
| 5 | 114.5 | 7.03, d (7.7) | C-10a, C-9a, C-4a |
| 6 | 101.4 | 6.64, d (7.7) | C-9a, C-8, C-4a |
| 8 | 101.5 | 6.81, s | C-9a, C-9, C-6 |
| 9 | 158.4 | - | H-8 |
| 9a | 107.2 | - | H-5, H-6, H-8 |
| 10a | 98.8 | - | H-5, H₂-4 |
| 11 | 34.0 | 1.80, m; 1.65, m | C-3 |
| 13 | 31.0 | 1.35, m | - |
| 14 | 22.0 | 1.35, m | - |
| 15 | 13.7 | 0.90, t (7.0) | - |
| Data adapted from reference[10]. NMR spectra were recorded in CDCl₃. |
Logical Relationships of Natural Sources
The diversity of organisms producing dihydropyranones highlights the widespread distribution of the biosynthetic pathways responsible for their synthesis. Fungi, in particular, represent a vast and largely untapped resource for discovering novel analogues.
Conclusion
Dihydropyranones continue to be a fertile ground for natural product research, offering novel chemical scaffolds with significant therapeutic potential. Fungi, particularly those from underexplored environments like marine sediments and plant endospheres, are proving to be exceptionally rich sources. The successful isolation and characterization of these compounds rely on a systematic workflow combining modern fermentation, extraction, and chromatographic techniques. The detailed protocols and data presented in this guide serve as a valuable resource for the scientific community, aiming to accelerate the discovery and development of new drugs derived from these remarkable natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. Frontiers | Antifungal Secondary Metabolites Produced by the Fungal Endophytes: Chemical Diversity and Potential Use in the Development of Biopesticides [frontiersin.org]
- 5. Endophytic fungi mediates production of bioactive secondary metabolites via modulation of genes involved in key metabolic pathways and their contribution in different biotechnological sector - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bioactive Secondary Metabolites from Talaromyces species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fusaricide, a new cytotoxic N-hydroxypyridone from Fusarium sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent updates on the bioactive compounds of the marine-derived genus Aspergillus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Secondary Metabolites from Marine-Derived Fungus Penicillium rubens BTBU20213035 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isolation of the new minor constituents dihydropyranochromone and furanocoumarin from fruits of Peucedanum alsaticum L. by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Review of Diterpenes from Marine-Derived Fungi: 2009–2021 [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Talaromyolides A-D and Talaromytin: Polycyclic Meroterpenoids from the Fungus Talaromyces sp. CX11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scilit.com [scilit.com]
- 16. jag.journalagent.com [jag.journalagent.com]
- 17. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ccamp.res.in [ccamp.res.in]
- 19. digitalcommons.mtu.edu [digitalcommons.mtu.edu]
Navigating the Bioactivity of 5,6-Dihydro-2H-pyran-2-ones: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct, in-depth research on the specific mechanism of action for 5,6-Dihydro-4-methoxy-2H-pyran-2-one is limited in publicly available scientific literature. This guide, therefore, provides a comprehensive overview of the broader class of 5,6-dihydro-2H-pyran-2-ones, drawing upon data from structurally related analogs to infer potential mechanisms and biological activities.
The 5,6-dihydro-2H-pyran-2-one scaffold is a recurring motif in a multitude of natural products and synthetic compounds, exhibiting a wide spectrum of biological activities. These activities, ranging from anticancer and antimicrobial to anti-inflammatory, make this heterocyclic core an attractive starting point for drug discovery and development.[1][2] This technical guide consolidates the available biological data on derivatives of this scaffold, details common experimental methodologies, and visualizes potential mechanistic pathways.
Core Biological Activities and Potential Mechanisms of Action
The biological effects of 5,6-dihydro-2H-pyran-2-ones are diverse, with a significant focus in the literature on their potential as anticancer and antimicrobial agents.[1][3] A closely related analog, (R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one, has been noted for its potential anticancer, antibacterial, and antileishmanial properties.[4] The proposed general mechanism of action for this class of compounds involves their interaction with biological macromolecules, such as enzymes and receptors, thereby modulating their function.[4]
Quantitative Biological Data on 5,6-Dihydro-2H-pyran-2-one Derivatives
Table 1: Cytotoxic Activity of 5,6-Dihydro-2H-pyran-2-one Derivatives
| Compound/Derivative | Cell Line | Activity | Value |
| 4-Amino-2H-pyran-2-one analog (Compound 27) | Various Cancer Cell Lines | ED50 | 0.059–0.090 μM |
| Goniothalamin analogue (Compound 9) | Trypanosoma cruzi | IC50 | 0.12 mM |
| Goniothalamin analogue (Compound 10) | Trypanosoma cruzi | IC50 | 0.09 mM |
Data sourced from a study on substituted 4-amino-2H-pyran-2-one analogs and a study on the trypanocidal activity of 5,6-dihydropyran-2-ones.[5][6]
Postulated Signaling Pathways and Molecular Interactions
The precise signaling pathways modulated by this compound remain to be elucidated. However, based on the activities of related compounds, several potential pathways can be hypothesized. For instance, the anticancer effects of some pyran-based compounds have been linked to the induction of apoptosis and interference with metastatic signaling.
Experimental Protocols: A General Overview
The biological evaluation of 5,6-dihydro-2H-pyran-2-one derivatives typically involves a series of in vitro assays to determine their cytotoxic, antimicrobial, and enzyme-inhibitory activities. The following outlines a general workflow for such an evaluation.
Cytotoxicity Assays
A common method to assess the anticancer potential of a compound is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7, A549) are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: MTT solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Susceptibility Testing
The antimicrobial activity can be determined using methods such as the broth microdilution method to find the Minimum Inhibitory Concentration (MIC).
-
Microorganism Preparation: Bacterial or fungal strains are cultured in an appropriate broth medium to achieve a standardized inoculum density.
-
Compound Dilution: The test compound is serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under suitable conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Conclusion and Future Directions
The 5,6-dihydro-2H-pyran-2-one scaffold represents a promising framework for the development of novel therapeutic agents. While data on the specific compound this compound is scarce, the biological activities of its derivatives highlight the potential of this chemical class. Future research should focus on the synthesis and comprehensive biological evaluation of a library of substituted 5,6-dihydro-2H-pyran-2-ones to establish clear structure-activity relationships. Mechanistic studies, including the identification of specific molecular targets and the elucidation of modulated signaling pathways, will be crucial for the rational design of potent and selective drug candidates based on this versatile scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. (R)-5,6-Dihydro-4-methoxy-6-methyl-2H-pyran-2-one | Benchchem [benchchem.com]
- 5. Trypanocidal activity of 5,6-dihydropyran-2-ones against free trypomastigotes forms of Trypanosoma cruzi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Promise of α,β-Unsaturated δ-Lactones: A Technical Guide for Drug Discovery
An In-depth Exploration of Anticancer, Anti-inflammatory, Antimicrobial, and Immunosuppressive Activities
The α,β-unsaturated δ-lactone motif, a six-membered ring bearing a reactive Michael acceptor system, is a privileged scaffold in a diverse array of natural products and synthetic compounds exhibiting potent pharmacological activities. This technical guide provides a comprehensive overview of the biological properties of these molecules, with a focus on their anticancer, anti-inflammatory, antimicrobial, and immunosuppressive effects. This document is intended for researchers, scientists, and drug development professionals, offering a compilation of quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation and therapeutic development.
Anticancer Activities
α,β-Unsaturated δ-lactones have demonstrated significant cytotoxic and antiproliferative effects against a wide range of cancer cell lines. Their mechanism of action often involves the induction of DNA damage, apoptosis, and the modulation of key signaling pathways crucial for cancer cell survival and proliferation.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of various α,β-unsaturated δ-lactones and related compounds, presenting their half-maximal inhibitory concentration (IC50) values against different cancer cell lines.
| Compound/Class | Cancer Cell Line | IC50 (µM) | Reference |
| (-)-Cleistenolide (B12413085) Analogues | |||
| 2,4,6-Trichlorobenzoyl derivative (12) | MDA-MB-231 (Breast) | 0.02 | [1] |
| (5R)-Cleistenolide (Lactone 5) | MDA-MB-231 (Breast) | 0.09 | [2] |
| (5R)-Cleistenolide (Analogue 2) | K562 (Leukemia) | 0.21 | [2] |
| 4-O-Cinnamoyl derivative (3) | K562 (Leukemia) | 0.76 | [3] |
| 4,6-di-O-benzyl derivative (17) | K562 (Leukemia) | 0.67 | [3] |
| Goniothalamin | |||
| Saos-2 (Osteosarcoma) | 0.62 µg/mL | [4] | |
| A549 (Lung) | 2.01 µg/mL | [4] | |
| UACC-732 (Breast) | 1.85 µg/mL | [4] | |
| MCF-7 (Breast) | 0.84 µg/mL | [4] | |
| HT29 (Colorectal) | 1.64 µg/mL | [4] | |
| HL-60 (Leukemia) | 4.5 µg/mL | [5] | |
| CEM-SS (Leukemia) | 2.4 µg/mL | [5] | |
| MDA-MB-231 (Breast) | 44.65 | [6] | |
| Bufadienolides | |||
| Compound 3 | PC-3 (Prostate) | < 0.02 | [7] |
| Compound 5 | PC-3 (Prostate) | < 0.02 | [7] |
| Compound 12 | PC-3 (Prostate) | < 0.02 | [7] |
| Compound 3 | DU145 (Prostate) | < 0.02 | [7] |
| Compound 5 | DU145 (Prostate) | < 0.02 | [7] |
| Compound 12 | DU145 (Prostate) | < 0.02 | [7] |
| Compounds 1 and 7 | A549 (Lung) | < 0.01 | [8] |
| Withanolides | |||
| Withaferin A | Panc-1 (Pancreatic) | ~1.0 - 2.8 | [9] |
| Withanolide E | Panc-1 (Pancreatic) | ~1.0 - 2.8 | [9] |
| 4-hydroxywithanolide E | Panc-1 (Pancreatic) | ~1.0 - 2.8 | [9] |
| 3-aziridinylwithaferin A | Panc-1 (Pancreatic) | ~1.0 - 2.8 | [9] |
Key Signaling Pathways in Anticancer Activity
The anticancer effects of α,β-unsaturated δ-lactones are often mediated through the induction of DNA damage and subsequent activation of apoptotic pathways. The α,β-unsaturated carbonyl moiety can act as a Michael acceptor, reacting with cellular nucleophiles, including DNA and proteins involved in DNA repair and cell cycle regulation. This can lead to the formation of DNA adducts and the generation of reactive oxygen species (ROS), ultimately triggering programmed cell death.
Anti-inflammatory Activities
Several α,β-unsaturated δ-lactones exhibit potent anti-inflammatory properties by modulating key inflammatory pathways, such as the NF-κB and MAPK signaling cascades, and inhibiting the production of pro-inflammatory mediators.
Quantitative Anti-inflammatory Data
The following table presents the in vitro anti-inflammatory activity of select α,β-unsaturated δ-lactones, with IC50 values for the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cell lines.
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| Massoialactone | RAW 264.7 | NO Production Inhibition | Not specified, but active | [10] |
| Terpenoids with α-methylene-γ-lactone | RAW 264.7 | NO Production Inhibition | 2.38–10.67 | [3] |
| Inositol lactones | RAW 264.7 | NO Production Inhibition | < 30 | [3] |
Key Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of these lactones are largely attributed to their ability to inhibit the NF-κB signaling pathway. The α,β-unsaturated carbonyl group can covalently modify key proteins in this pathway, such as IκB kinase (IKK), preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB. This leads to a downstream reduction in the expression of pro-inflammatory genes.
Antimicrobial Activities
α,β-Unsaturated δ-lactones have demonstrated broad-spectrum antimicrobial activity against various bacteria and fungi. The electrophilic nature of the α,β-unsaturated carbonyl system is crucial for their mechanism of action, which often involves the alkylation of essential microbial enzymes and proteins.
Quantitative Antimicrobial Data
The following table summarizes the minimum inhibitory concentration (MIC) values of representative α,β-unsaturated lactones against different microbial strains.
| Compound/Class | Microorganism | MIC (µg/mL) | Reference |
| Bicyclic unsaturated lactone (5) | Fusarium linii | 25 | [11] |
| Bicyclic unsaturated lactones (1-17) | Model bacterial strains | Varied | [12] |
Immunosuppressive Activities
Certain synthetic α,β-unsaturated δ-lactones have been shown to possess potent immunosuppressive properties, primarily through the inhibition of T-cell activation and proliferation.
Quantitative Immunosuppressive Data
The following table highlights the immunosuppressive activity of a benzofuran-substituted α,β-unsaturated δ-lactone.
| Compound | Cell Line | Assay | IC50 (nM) | Reference |
| Benzofuran-substituted α,β-unsaturated lactone (4h) | Jurkat E6-1 T lymphocytes | IL-2 Production Inhibition | 66.9 | [4][13] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability and Cytotoxicity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the α,β-unsaturated δ-lactone. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Aspirate the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in isopropanol) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
DNA Damage Assessment: Comet Assay (Single-Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
Protocol:
-
Cell Preparation: Harvest cells and resuspend them in low-melting-point agarose (B213101) at 37°C.
-
Slide Preparation: Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution (containing high salt and detergents) to lyse the cells and unfold the DNA.
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium (B1200493) iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage by measuring the length and intensity of the comet tail relative to the head.
Immunosuppressive Activity: IL-2 Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of Interleukin-2 (IL-2) by activated T-cells.
Protocol:
-
Cell Culture: Culture Jurkat T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Cell Stimulation: Seed the Jurkat cells in a 96-well plate and stimulate them to produce IL-2 using a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, or with anti-CD3/anti-CD28 antibodies.
-
Compound Treatment: Simultaneously treat the cells with various concentrations of the α,β-unsaturated δ-lactone.
-
Incubation: Incubate the plate for 24-48 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.
-
ELISA: Quantify the amount of IL-2 in the supernatants using a standard enzyme-linked immunosorbent assay (ELISA) kit for human IL-2.
-
Data Analysis: Determine the IC50 value for the inhibition of IL-2 production by plotting the percentage of inhibition against the compound concentration.
Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol (Broth Microdilution Method):
-
Compound Preparation: Prepare serial twofold dilutions of the α,β-unsaturated δ-lactone in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., bacteria or fungi) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) of the microorganism is observed.
Conclusion
α,β-Unsaturated δ-lactones represent a promising class of bioactive molecules with a diverse range of pharmacological activities. Their potent anticancer, anti-inflammatory, antimicrobial, and immunosuppressive effects, coupled with their often-tractable chemical structures, make them attractive starting points for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for the scientific community to further explore the therapeutic potential of this fascinating class of compounds. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these lactones is warranted to translate their preclinical promise into clinical applications.
References
- 1. New antitumour agents with α,β-unsaturated δ-lactone scaffold: Synthesis and antiproliferative activity of (-)-cleistenolide and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiproliferative activity of (-)-cleistenolide, (6S)-cleistenolide and 4-substituted cleistenolide analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medic.upm.edu.my [medic.upm.edu.my]
- 5. psasir.upm.edu.my [psasir.upm.edu.my]
- 6. Goniothalamin Induces Necroptosis and Anoikis in Human Invasive Breast Cancer MDA-MB-231 Cells [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 9. Structure-Activity Relationship (SAR) of Withanolides to Inhibit Hsp90 for Its Activity in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and biological evaluation of α,β-unsaturated lactones as potent immunosuppressive agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Literature review of 5,6-Dihydro-2H-pyran-2-ones synthesis and activity
An In-depth Technical Guide on the Synthesis and Activity of 5,6-Dihydro-2H-pyran-2-ones
Introduction
5,6-Dihydro-2H-pyran-2-ones, also known as α,β-unsaturated δ-lactones, represent a significant class of heterocyclic compounds.[1] Their scaffold is present in a multitude of natural products and synthetic molecules, attracting considerable attention from chemists and pharmacologists.[1][2] These compounds exhibit a wide array of biological and pharmacological activities, including anticancer, antimicrobial, antifungal, antiviral, and anti-inflammatory properties.[3][4] The versatile biological activity is often attributed to the α,β-unsaturated carbonyl moiety, which can act as a Michael acceptor, interacting with biological nucleophiles like the thiol groups of proteins.[2] This review provides a comprehensive overview of the key synthetic methodologies for preparing 5,6-dihydro-2H-pyran-2-ones and summarizes their diverse biological activities, with a focus on quantitative data and detailed experimental protocols for researchers in drug discovery and development.
Synthesis of 5,6-Dihydro-2H-pyran-2-ones
The synthesis of the 5,6-dihydro-2H-pyran-2-one core has been achieved through various strategic approaches. Key methods include ring-closing metathesis (RCM), intramolecular cyclization, hetero-Diels-Alder reactions, and various condensation reactions.[3][5]
Key Synthetic Methodologies
-
Ring-Closing Metathesis (RCM): This is a powerful and widely used method for the construction of the dihydropyranone ring. It typically involves the cyclization of a diene precursor, often an unsaturated ester, using a ruthenium-based catalyst like the Grubbs or Hoveyda-Grubbs catalysts.[5][6]
-
Intramolecular Cyclization: These reactions can form the lactone ring from a suitable linear precursor, such as a δ-hydroxy-α,β-unsaturated ester.[5][7]
-
Hetero-Diels-Alder Reaction: This [4+2] cycloaddition approach involves the reaction of a diene with an aldehyde, often catalyzed by a chiral Lewis acid to achieve enantioselectivity.[7]
-
Condensation Reactions: Various condensation reactions, such as the Knoevenagel–Cope reaction, can be employed to construct the pyranone ring system from simpler starting materials.[1] A notable example involves the reaction of 3-formylchromone with 4-hydroxy-6-methyl-2H-pyran-2-one.[1]
-
Vinylogous Aldol (B89426) Reaction: A copper(I)-catalyzed direct vinylogous aldol reaction of β,γ-unsaturated esters with aldehydes provides a route to chiral α,β-unsaturated δ-lactones.[7]
Data Presentation: Synthesis
Table 1: Summary of Selected Synthetic Methods for 5,6-Dihydro-2H-pyran-2-ones
| Method | Starting Materials | Catalyst/Reagents | Product | Yield (%) | Reference |
| Prins-type Cyclization | Vinylacetic acid, Paraformaldehyde | H₂SO₄, Acetic acid | 5,6-Dihydro-2H-pyran-2-one | 25.1 | [8] |
| Ring-Closing Metathesis | Pent-4-en-2-yl acrylate (B77674) | Hoveyda-Grubbs 2nd Gen. Catalyst | 6-Methyl-5,6-dihydro-2H-pyran-2-one | Not specified | [6] |
| Intramolecular Cyclization | α,β-unsaturated ester 1 | Acetic Acid | (+)-Dodoneine | 68 | [5] |
| Hetero-Diels-Alder | Brassard diene, Aldehydes | Chiral Titanium(IV) complex | 5,6-Dihydropyran-2-ones | Not specified | [7] |
| Four-Step Synthesis | 3-(Benzyloxy)propionic acid | Pd/C, among others | 5,6-Dihydro-2H-pyran-2-one | High | [9] |
Experimental Protocol: Synthesis via Ring-Closing Metathesis
This protocol details the synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one, adapted from a robust two-step RCM strategy.[6]
Step 1: Synthesis of Diene Precursor (pent-4-en-2-yl acrylate)
-
Materials: pent-4-en-2-ol, acryloyl chloride, triethylamine (B128534) (Et₃N), dichloromethane (B109758) (CH₂Cl₂), saturated aqueous sodium bicarbonate (NaHCO₃), brine, anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Procedure:
-
To a stirred solution of pent-4-en-2-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford pure pent-4-en-2-yl acrylate.[6]
-
Step 2: Ring-Closing Metathesis
-
Materials: pent-4-en-2-yl acrylate, Hoveyda-Grubbs 2nd Generation Catalyst, anhydrous dichloromethane.
-
Procedure:
-
Dissolve pent-4-en-2-yl acrylate (1.0 eq) in anhydrous dichloromethane.
-
Add the Hoveyda-Grubbs 2nd Generation Catalyst (0.01-0.05 eq).
-
Heat the reaction mixture to reflux (approx. 40 °C) and stir for 4-12 hours, monitoring progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 6-methyl-5,6-dihydro-2H-pyran-2-one.[6]
-
Visualization: Synthetic Workflow
Caption: Synthetic route to 6-methyl-5,6-dihydro-2H-pyran-2-one via RCM.
Biological Activities of 5,6-Dihydro-2H-pyran-2-ones
This class of compounds is renowned for its broad spectrum of biological activities.
Anticancer Activity
Numerous 5,6-dihydro-2H-pyran-2-one derivatives have demonstrated significant cytotoxicity against various cancer cell lines.[10] For example, the natural product (R)-goniothalamin shows selective cytotoxicity.[10] A synthetic derivative, PY801, was found to suppress the migration of lung cancer cells and exhibited cytotoxicity against colorectal (HCT116) and breast cancer (MCF7) cells with IC₅₀ values lower than the anticancer drug cisplatin.[2][4] Other studies have synthesized and evaluated derivatives for their anti-proliferative properties against cell lines like HL-60 and HeLa.[11]
Table 2: Selected Anticancer Activities of 5,6-Dihydro-2H-pyran-2-one Derivatives
| Compound | Cell Line | Activity Metric | Value (µM) | Reference |
| PY801 | HCT116 (Colorectal) | IC₅₀ | 8.9 | [2][4] |
| PY801 | MCF7 (Breast) | IC₅₀ | 9.3 | [2][4] |
| 2′-dehydroxy derivative of 1 | HeLa (Cervical) | IC₅₀ | 1.4 | [11] |
| (R)-Goniothalamin analogue | PC-3 (Prostate) | IC₅₀ | >10 | [10] |
| (R)-Goniothalamin analogue | MCF-7 (Breast) | IC₅₀ | >10 | [10] |
| β-lapachone | HeLa (Cervical) | GI₅₀ | 0.03 | [12] |
Antimicrobial Activity
The pyranone scaffold is a key feature in many compounds with antimicrobial properties.[3] Derivatives have been tested against a range of bacteria, including Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans and Aspergillus niger.[12][13] For instance, dihydro-5,6-dehydrokawain derivatives have shown potent antifungal activity against Corticium rolfsii.[14]
Table 3: Selected Antimicrobial Activities of Pyran and Related Derivatives
| Compound | Organism | Activity Metric | Value | Reference |
| Dihydro-5,6-dehydrokawain derivative 4 | Corticium rolfsii | % Inhibition (100 ppm) | 91% | [14] |
| Dihydropyrimidine-2,4-dione derivative | E. coli | MIC | 8 µg/mL | [12] |
| Dihydropyrimidine-2,4-dione derivative | C. albicans | MIC | 0.25 µg/mL | [12] |
| Dihydropyrimidin-2(1H)-one derivative 5 | S. aureus | Zone of Inhibition | 14 mm | [13] |
Anti-inflammatory Activity
Certain pyran-containing compounds have demonstrated significant anti-inflammatory effects.[1] β-lapachone, a naphthoquinone containing a dihydropyran ring, has been shown to inhibit carrageenan-induced paw edema in rats.[15][16] Its mechanism is partly attributed to the immunomodulatory reduction of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), as well as nitric oxide (NO).[15][16]
Experimental Protocol: Cytotoxicity (MTT Assay)
This protocol is a standard method for assessing the cytotoxic activity of compounds on cancer cell lines, adapted from generalized procedures.[17]
-
Materials: Cancer cell line (e.g., HeLa), cell culture medium (e.g., DMEM), fetal bovine serum (FBS), penicillin-streptomycin, 96-well microtiter plates, test compound, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, DMSO.
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing various concentrations of the test compound. Include untreated cells (negative control) and cells treated with a known cytotoxic agent (positive control).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a humidified incubator.
-
MTT Addition: After incubation, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to a purple formazan (B1609692) precipitate.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting cell viability against compound concentration.[17]
-
Visualization: Anti-inflammatory Signaling Pathway
Caption: Inhibition of pro-inflammatory mediators by β-lapachone.
Conclusion
5,6-Dihydro-2H-pyran-2-ones are a structurally important class of heterocycles with a remarkable range of biological activities that make them attractive scaffolds for drug discovery. Efficient synthetic routes, including ring-closing metathesis and various cyclization strategies, allow for the generation of diverse chemical libraries for screening. The demonstrated anticancer, antimicrobial, and anti-inflammatory properties, exemplified by compounds like PY801 and β-lapachone, highlight the therapeutic potential of this scaffold. Future research should continue to explore novel synthetic methodologies to access more complex derivatives and to further elucidate the mechanisms of action and structure-activity relationships to develop potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. benchchem.com [benchchem.com]
- 7. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. CN110204522B - Preparation method of 5, 6-dihydro-2H-pyran-2-one - Google Patents [patents.google.com]
- 10. 6-Bicycloaryl substituted (S)- and (R)-5,6-dihydro-2H-pyran-2-ones: asymmetric synthesis, and anti-proliferative properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 13. diabeticstudies.org [diabeticstudies.org]
- 14. Syntheses and biological activities of dihydro-5,6-dehydrokawain derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory and anti-arthritic activities of 3,4-dihydro-2,2-dimethyl-2H-naphthol[1,2-b]pyran-5,6-dione (β-lapachone) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
Exploring Analogs of 5,6-Dihydro-4-methoxy-2H-pyran-2-one: A Technical Guide for Researchers
An in-depth exploration into the synthesis, biological evaluation, and mechanisms of action of 5,6-Dihydro-4-methoxy-2H-pyran-2-one analogs for researchers, scientists, and drug development professionals.
The 5,6-dihydro-2H-pyran-2-one scaffold, a core structure in numerous natural products, has garnered significant attention in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. These activities, including potent anticancer and antimicrobial properties, underscore the therapeutic potential of this heterocyclic motif. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanistic insights into analogs of this compound, offering a valuable resource for the scientific community engaged in the discovery and development of novel therapeutic agents.
Data Presentation: Biological Activities
The biological potency of this compound analogs is a critical aspect of their evaluation. The following tables summarize the cytotoxic and antimicrobial activities of various derivatives, providing a comparative analysis of their efficacy.
Table 1: Cytotoxic Activity of this compound Analogs and Related Pyran Derivatives
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| Fused Pyran Derivative 6e | MCF7 (Breast Adenocarcinoma) | 12.46 ± 2.72 | [1] |
| Fused Pyran Derivative 14b | A549 (Lung Adenocarcinoma) | 0.23 ± 0.12 | [1][2] |
| Fused Pyran Derivative 8c | HCT116 (Colorectal Carcinoma) | 7.58 ± 1.01 | [1] |
| 2-amino-pyran derivative (I32) | MCF-7 (Breast cancer) | 161.4 | [3] |
| Naphthoflavone derivative 59 | MiaPaCa-2 (Pancreatic cancer) | 1.93 | [4] |
| Naphthoflavone derivative 59 | MCF-7 (Breast cancer) | 5.63 | [4] |
| 3′,7-dichloroflavanone (65) | Multiple (MCF-7, LNCaP, PC3, Hep-G2, KB, SK-NMC) | - | [4] |
| 3′,6-dichloroflavanone (66) | MDA-MB-231 (Breast cancer) | 2.9 | [4] |
| Caged Garcinia xanthone (B1684191) 106 | HCT-116 (Colon cancer) | 0.2 | [4] |
| Caged Garcinia xanthone 107 | HL-60 (Leukemia) | 0.4 | [4] |
| Prenylated xanthone 121 | HL-60 (Leukemia) | 2.8 (GI50) | [4] |
| Prenylated xanthone 122 | HL-60 (Leukemia) | 3.4 (GI50) | [4] |
| Prenylated xanthone 123 | HL-60 (Leukemia) | 3.1 (GI50) | [4] |
Table 2: Antimicrobial Activity of Dihydropyranone Analogs and Related Compounds
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| Pyran analog 6 | Bacillus subtilis | - | [5] |
| Pyran analog 6 | Escherichia coli | - | [5] |
| Pyran analog 6 | Pseudomonas aeruginosa | - | [5] |
| Pyran analog 6 | Salmonella abony | - | [5] |
| Pyran analog 6 | Staphylococcus aureus | - | [5] |
| Pyran analog 11 | Bacillus subtilis | 1.249 | [5] |
| Pyran analog 11 | Escherichia coli | 0.524 | [5] |
| Pyran analog 11 | Pseudomonas aeruginosa | 1.249 | [5] |
| Pyran analog 13 | Bacillus subtilis | - | [5] |
| Pyran analog 13 | Escherichia coli | - | [5] |
| Pyran analog 16 | Bacillus subtilis | 0.78 | [5] |
| Pyran analog 16 | Escherichia coli | 0.78 | [5] |
| Pyran analog 16 | Pseudomonas aeruginosa | - | [5] |
| Pyran analog 16 | Salmonella abony | 0.78 | [5] |
| Pyran analog 16 | Staphylococcus aureus | - | [5] |
| Pyran analog 17 | Salmonella abony | 2.708 | [5] |
| Methyl α-D-mannopyranoside analog 5 | Bacillus subtilis | 0.3125±0.01 | [6] |
| Verticipyrone | Ascaris suum (NADH-fumarate reductase) | 0.88 nM (IC50) | [7] |
Experimental Protocols
This section provides detailed methodologies for the synthesis and biological evaluation of this compound analogs.
Synthesis Protocols
General Synthesis of 5,6-Dihydro-2H-pyran-2-one:
A one-step procedure for the preparation of 5,6-dihydro-2H-pyran-2-one involves the reaction of vinylacetic acid with paraformaldehyde.[8]
-
Materials: Vinylacetic acid, paraformaldehyde, concentrated sulfuric acid, glacial acetic acid, anhydrous sodium acetate (B1210297), 20% aqueous sodium hydroxide (B78521), dichloromethane (B109758), saturated aqueous sodium chloride, anhydrous sodium sulfate (B86663).
-
Procedure:
-
Combine 0.50 mole of vinylacetic acid, 1 mole (as CH2O) of paraformaldehyde, 3 ml of concentrated sulfuric acid, and 125 ml of glacial acetic acid in a 500-ml round-bottomed flask equipped with a reflux condenser.
-
Reflux the mixture gently for 3 hours.
-
Cool the mixture to room temperature and add 16 g of anhydrous sodium acetate while swirling.
-
Remove the acetic acid using a rotary evaporator at 50–55°C.
-
Add 100 ml of water to the residue and cool the flask in an ice bath.
-
Adjust the pH of the solution to 8 by dropwise addition of 20% aqueous sodium hydroxide, maintaining the temperature below 5°C.
-
Transfer the resulting solution to a 1-liter separatory funnel and extract with four 300-ml portions of dichloromethane.
-
Wash the combined organic extracts with one 150-ml portion of saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Remove the dichloromethane using a rotary evaporator to yield a mobile yellow oil.
-
Distill the oil under reduced pressure to obtain 5,6-dihydro-2H-pyran-2-one.[8]
-
Synthesis of 4-methoxy-5,6-dihydro-2H-pyran (MDHP):
An efficient synthesis of MDHP can be achieved via the TiCl4 driven elimination of methanol (B129727) from 4,4-dimethoxytetrahydropyran.[9]
-
Materials: 4,4-dimethoxytetrahydropyran, dichloromethane (CH2Cl2), titanium tetrachloride (TiCl4), pyridine (B92270), potassium hydroxide (KOH).
-
Procedure:
-
To a stirred solution of 4,4-dimethoxytetrahydropyran (0.34 mol) in CH2Cl2 (500 mL) at -78 °C, add TiCl4 (0.38 mol) over 2 minutes.
-
After 1 hour, add pyridine (1.7 mol) followed by ground KOH (dried at 100 °C).
-
Biological Evaluation Protocols
Cytotoxicity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[2][3]
-
Materials: Cancer cell lines (e.g., MCF7, A549, HCT116), complete cell culture medium, test compounds, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO).
-
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000 to 10,000 cells per well and incubate for 24 hours.[2][3]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 24, 48, or 72 hours.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Cell Cycle Analysis using Propidium Iodide (PI) Staining and Flow Cytometry
This protocol allows for the determination of the cell population in different phases of the cell cycle.[10][11][12][13][14]
-
Materials: Cancer cells, PBS, 70% ethanol (B145695) (ice-cold), Propidium Iodide (PI) staining solution (containing PI and RNase A).
-
Procedure:
-
Cell Harvest and Fixation: Harvest treated and control cells, wash with PBS, and fix in ice-cold 70% ethanol for at least 1 hour at 4°C.[11][14]
-
Washing: Centrifuge the fixed cells and wash the pellet twice with cold PBS.[10][11]
-
Staining: Resuspend the cell pellet in PI staining solution.[10][11]
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases.[10]
-
Antimicrobial Susceptibility Testing: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15]
-
Materials: Test compounds, appropriate broth medium, 96-well microtiter plates, standardized microbial suspension (0.5 McFarland standard).
-
Procedure:
-
Compound Preparation: Prepare a stock solution of each test compound (e.g., 1024 µg/mL in 20% DMSO).
-
Serial Dilution: In a 96-well plate, perform serial two-fold dilutions of the test compounds in the broth medium.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that shows no visible growth.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of this compound analogs.
Molecular Mechanisms of Action
A significant body of research points towards the inhibition of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway as a key mechanism underlying the anticancer effects of certain α,β-unsaturated lactones, including analogs of this compound. This pathway is crucial for regulating cell growth, proliferation, survival, and apoptosis.[16][17][18]
The α,β-unsaturated carbonyl moiety present in the pyranone ring is a Michael acceptor, capable of reacting with nucleophilic residues, such as cysteine, in cellular proteins. This reactivity is thought to be a key factor in their biological activity. It is hypothesized that these compounds can covalently bind to and inhibit key enzymes in the PI3K/Akt pathway.
Western blot analysis has been employed to investigate the effect of pyranone derivatives on the PI3K/Akt pathway.[19][20][21][22][23] Studies have shown that treatment of cancer cells with these compounds can lead to a decrease in the phosphorylation levels of key proteins in this pathway, such as Akt and its downstream targets. This inhibition of the PI3K/Akt pathway can lead to cell cycle arrest and the induction of apoptosis in cancer cells.
References
- 1. Making sure you're not a bot! [mostwiedzy.pl]
- 2. benchchem.com [benchchem.com]
- 3. sciencescholar.us [sciencescholar.us]
- 4. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. 2024.sci-hub.ru [2024.sci-hub.ru]
- 10. benchchem.com [benchchem.com]
- 11. vet.cornell.edu [vet.cornell.edu]
- 12. agilent.com [agilent.com]
- 13. Flow cytometry with PI staining | Abcam [abcam.com]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Natural inhibitors of PI3K/AKT signaling in breast cancer: emphasis on newly-discovered molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. PI3K/AKT signaling pathway: Molecular mechanisms and therapeutic potential in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
The Therapeutic Potential of Pyranone Family Compounds: A Technical Guide
Introduction
Pyranone natural products are a diverse class of heterocyclic organic compounds that have attracted considerable attention in drug discovery due to their wide array of biological activities.[1] Found in sources like fungi, plants, and marine organisms, these compounds are characterized by a six-membered ring containing an oxygen atom and a ketone.[1] Their structural diversity and potent bioactivities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties, make them promising scaffolds for developing novel therapeutic agents.[1][2][3] This technical guide provides an in-depth overview of pyranone compounds, focusing on their therapeutic potential, mechanisms of action, and the experimental methodologies used to evaluate their efficacy.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of pyranone derivatives against a range of cancer cell lines.[1][2] These compounds have been shown to inhibit cell proliferation, induce apoptosis, and arrest the cell cycle in various cancer models.[1]
Mechanism of Action: Signaling Pathway Inhibition
A key mechanism behind the anticancer effects of pyranone compounds is the inhibition of critical signaling pathways involved in cell growth and survival. Several pyranone compounds have been shown to inhibit the PI3K/Akt signaling pathway, a crucial regulator of cancer cell survival and proliferation.[1] Inhibition of this pathway can also sensitize cancer cells to other chemotherapeutic agents.[1]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the 50% inhibitory concentration (IC50) values of various pyranone derivatives against different cancer cell lines.
| Compound Name / Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 5-hydroxy-2-iodomethyl-4-pyranone | L1210 (Murine Leukemia) | 3.15 | [4] |
| 6-bromo-2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine Leukemia) | 3.40 | [4] |
| 2-bromomethyl-5-hydroxy-4-pyranone | L1210 (Murine Leukemia) | 4.30 | [4] |
| Phomapyrone B | HL-60 (Human Leukemia) | 27.90 | [5][6][7] |
| 11S, 13R-(+)-phomacumarin A | HL-60 (Human Leukemia) | 31.02 | [5][6][7] |
| Phomapyrone A | HL-60 (Human Leukemia) | 34.62 | [5][6][7] |
| Talaroderxine C (Binaphtho-α-pyranone) | Various Mammalian Cell Lines | Low µM to nM range | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The cytotoxic activities of pyranone compounds are commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[5][6]
Objective: To determine the concentration of a pyranone compound that inhibits the growth of a cancer cell line by 50% (IC50).
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HL-60) are seeded into 96-well plates at a specific density and incubated to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyranone compounds (e.g., ranging from 0.1 to 100 µM) and a vehicle control (like DMSO). A positive control such as 5-fluorouridine (B13573) is also included.[5]
-
Incubation: The plates are incubated for a specified period (e.g., 96 hours).[4]
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated further to allow for formazan crystal formation.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value is then determined by plotting the inhibition percentage against the compound concentration.
Anti-inflammatory Activity
Pyranone natural products have demonstrated significant anti-inflammatory properties by modulating key inflammatory pathways.[1][9]
Mechanism of Action: Inhibition of Pro-inflammatory Pathways
The anti-inflammatory effects of pyranone compounds are often mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPKs (mitogen-activated protein kinases).[1] Suppression of these pathways leads to a decrease in the production of inflammatory mediators like TNF-α, IL-6, and prostaglandin (B15479496) E2 (PGE2).[10][11][12]
Quantitative Data: In Vitro and In Vivo Effects
The following table summarizes the anti-inflammatory activity of select pyranone-related compounds.
| Compound / Derivative | Model / Target | Effect | Reference |
| Pyrano[2,3-d]pyrimidine derivative 5 | COX-2 Inhibition | IC50 = 0.04 ± 0.09 µmol | [10] |
| Pyrano[2,3-d]pyrimidine derivative 6 | COX-2 Inhibition | IC50 = 0.04 ± 0.02 µmol | [10] |
| Pyranopyran-1,8-dione (PPY) | CS-induced lung inflammation in mice | Decreased TNF-α, IL-6, KC levels | [11] |
| Anamarine (ANA) | LPS-induced mechanical hyperalgesia (Oral) | ID50 = 1.9 mg/kg | [9] |
| 10-epi-olguine (eOL) | LPS-induced mechanical hyperalgesia (Oral) | ID50 = 3.9 mg/kg | [9] |
| Pyrenocine A | LPS-induced macrophages | Inhibition of nitrite, inflammatory cytokines, and PGE2 production | [12] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic in vivo model for evaluating the anti-inflammatory activity of compounds.
Objective: To assess the ability of a pyranone compound to reduce acute inflammation.
Principle: Subplantar injection of carrageenan into a rodent's paw induces a localized, acute, and well-characterized inflammatory response, resulting in edema (swelling). The effectiveness of an anti-inflammatory agent is measured by its ability to reduce this swelling.
Methodology:
-
Animal Acclimatization: Rodents (rats or mice) are acclimatized to the laboratory environment.
-
Compound Administration: Animals are divided into groups. The test groups receive the pyranone compound orally or intraperitoneally. The control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., ibuprofen).[10]
-
Induction of Edema: After a set period (e.g., 1 hour), a 1% solution of carrageenan is injected into the subplantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The volume of the injected paw is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection, typically using a plethysmometer.
-
Data Analysis: The percentage of edema inhibition is calculated for each group at each time point by comparing the increase in paw volume of the treated groups with that of the control group.
Antimicrobial Activity
Pyranone derivatives have shown a broad spectrum of antimicrobial activities against various bacteria and fungi.[8][13][14]
General Workflow for Antimicrobial Drug Discovery
The process of identifying and validating the antimicrobial properties of pyranone compounds typically follows a structured workflow from initial screening to mechanistic studies.
Quantitative Data: Antibacterial and Antifungal Efficacy
The following table summarizes the minimum inhibitory concentration (MIC) or activity index of various pyranone derivatives against different microorganisms.
| Compound Name / Derivative | Microorganism | Activity Measure | Value | Reference |
| Pyrano[4,3-b]pyranone derivative 6 | Bacillus subtilis | Activity Index (%) | 69.6 | [13] |
| Pyrano[4,3-b]pyranone derivative 7 | Bacillus subtilis | Activity Index (%) | 91.3 | [13] |
| Pyrano[2,3-b]pyridine derivative 12 | Bacillus subtilis | Activity Index (%) | 82.6 | [13] |
| Talaroderxine C | Bacillus subtilis | MIC | 0.52 µg/mL (0.83 µM) | [8] |
| Talaroderxine C | Staphylococcus aureus | MIC | 66.6 µg/mL (105.70 µM) | [8] |
| 4-(3-methylbut-2-enoxy)-6-phenyl-2H-pyran-2-one + Ampicillin | Klebsiella pneumoniae (β-lactamase-producing) | Synergistic Effect | Lowers Ampicillin MIC from 2500 to 2.4 µg/mL | [14] |
Experimental Protocol: Broth Microdilution for MIC Determination
This method is widely used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[15]
Objective: To find the lowest concentration of a pyranone compound that visibly inhibits the growth of a specific microorganism.
Principle: A standardized suspension of the test microorganism is challenged with serial dilutions of the antimicrobial compound in a liquid nutrient medium. Growth is assessed after incubation by visual inspection or spectrophotometry.
Methodology:
-
Compound Preparation: A stock solution of the pyranone compound is prepared, typically in DMSO.[15] Serial two-fold dilutions are then made in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculum Preparation: The test microorganism is cultured to a specific density (e.g., 0.5 McFarland standard) and then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation and Incubation: The microtiter plates are inoculated with the microbial suspension and incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[15]
-
Controls: Positive (microbe, no compound) and negative (broth only) controls are included. A standard antibiotic (e.g., ciprofloxacin) is also tested as a reference.[15]
-
MIC Determination: After incubation, the plates are examined for visible turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Neuroprotective Properties
Certain pyran derivatives have shown potential as neuroprotective agents, which could be relevant for treating neurodegenerative conditions like Alzheimer's disease.[16][17]
Mechanism of Action: Modulation of Neuronal Pathways
The neuroprotective effects of some pyran-related compounds involve the modulation of multiple signaling pathways that promote neuronal survival and neurite outgrowth. These can include the PKA, CaMKII, and ERK signaling pathways, which all contribute to CREB phosphorylation, a key event in neuronal plasticity and survival.[16] Some compounds also protect mitochondrial membrane potential, a critical factor in preventing cell death.[18]
Experimental Protocol: H₂O₂-Induced Oxidative Stress Model
This in vitro assay is used to evaluate the potential of a compound to protect neuronal cells from oxidative damage, a common factor in neurodegeneration.[16]
Objective: To determine if a pyranone compound can protect neuronal cells (e.g., human neuroblastoma SH-SY5Y) from cell death induced by hydrogen peroxide (H₂O₂).
Principle: H₂O₂ induces oxidative stress, leading to cellular damage and apoptosis. A neuroprotective compound will mitigate these effects and enhance cell viability.
Methodology:
-
Cell Culture: SH-SY5Y cells are cultured in appropriate media and seeded into multi-well plates.
-
Pre-treatment: Cells are pre-treated with various concentrations of the test pyranone compound for a specified duration (e.g., 1-2 hours).
-
Oxidative Stress Induction: H₂O₂ is added to the wells (except for the negative control) to induce oxidative stress and cell damage.
-
Incubation: The cells are incubated for a further period (e.g., 24 hours).
-
Viability Assessment: Cell viability is assessed using a method like the MTT assay (described in section 1.3) or by measuring lactate (B86563) dehydrogenase (LDH) release, which indicates cell membrane damage.
-
Data Analysis: The viability of cells treated with the pyranone compound and H₂O₂ is compared to the viability of cells treated with H₂O₂ alone. A significant increase in viability indicates a neuroprotective effect.
Conclusion
Pyranone family compounds represent a rich and diverse source of bioactive molecules with significant potential for drug discovery.[1] Their demonstrated anticancer, anti-inflammatory, antimicrobial, and neuroprotective activities make them attractive scaffolds for the development of novel therapeutics.[1][2][17] The mechanisms often involve the modulation of key cellular signaling pathways, such as PI3K/Akt, NF-κB, and MAPK.[1] Further research focusing on structure-activity relationships, optimization of pharmacokinetic properties, and in vivo efficacy studies will be crucial for the clinical translation of these promising natural products.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Antileukemic activity of 4-pyranone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 [frontiersin.org]
- 6. Pyranone Derivatives With Antitumor Activities, From the Endophytic Fungus Phoma sp. YN02-P-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bioactive Naphtho-α-Pyranones from Two Endophytic Fungi of the Genus Polyphilus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antinociceptive and anti-inflammatory activity of extracts and α-pyrones isolated from Cantinoa stricta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 11. Pyranopyran-1,8-dione, an Active Compound from Vitices Fructus, Attenuates Cigarette-Smoke Induced Lung Inflammation in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Potent anti-inflammatory activity of pyrenocine A isolated from the marine-derived fungus Penicillium paxilli Ma(G)K - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis, Antimicrobial Evaluation, DFT, and Molecular Docking Studies of Pyrano [4,3-b] Pyranone and Pyrano[2,3-b]Pyridinone Systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery of a Pro-neurogenic, Neuroprotective Chemical - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to 5,6-Dihydro-4-methoxy-2H-pyran-2-one: Classification, Nomenclature, and Synthetic Insights
This document provides an in-depth technical analysis of 5,6-Dihydro-4-methoxy-2H-pyran-2-one, a heterocyclic compound belonging to the dihydropyranone class. Tailored for researchers, scientists, and professionals in drug development, this guide details the compound's systematic classification, IUPAC nomenclature, physicochemical properties, and relevant experimental context.
Chemical Classification
This compound is an organic compound with a multifaceted classification. Fundamentally, it is a heterocyclic compound containing a six-membered ring with one oxygen atom. Its structure incorporates several key functional groups that define its chemical character and reactivity. It belongs to the dihydropyranones, which are compounds featuring a hydrogenated pyran ring with a ketone group and a single double bond.[1] More specifically, it is classified as a lactone, which is a cyclic ester, due to the endocyclic ester group. The presence of the methoxy (B1213986) group attached to the double bond also categorizes it as a vinylogous ester.[1]
Caption: Hierarchical classification of this compound.
IUPAC Nomenclature and Structure
The systematic name this compound is derived according to the International Union of Pure and Applied Chemistry (IUPAC) rules for heterocyclic compounds. The nomenclature can be deconstructed as follows:
-
Pyran : This is the parent heterocycle, indicating a six-membered ring containing one oxygen atom.
-
2H- : This prefix specifies the position of the "indicated hydrogen," a saturated atom in a ring system with the maximum number of non-cumulative double bonds. Here, the C-2 carbon is saturated.
-
-2-one : This suffix denotes a ketone (C=O) functional group at the C-2 position of the pyran ring. The combination of the ring oxygen and this ketone forms a lactone (cyclic ester).
-
5,6-Dihydro : This indicates that the double bond between positions 5 and 6 of the pyran ring has been saturated, resulting in a single bond.
-
4-methoxy : This signifies a methoxy group (-OCH₃) substituent attached to the C-4 position of the ring.
References
Methodological & Application
Total Synthesis of 5,6-Dihydro-4-methoxy-2H-pyran-2-one: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the total synthesis of 5,6-Dihydro-4-methoxy-2H-pyran-2-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The outlined synthetic route is a robust multi-step process involving the formation of a β-keto ester, followed by a Knoevenagel condensation, cyclization, and finally, methylation to yield the target molecule. This protocol is designed for researchers with a background in organic synthesis.
Synthetic Strategy Overview
The total synthesis commences with the preparation of ethyl 3-hydroxybut-2-enoate from ethyl acetoacetate. This intermediate undergoes a Knoevenagel condensation with paraformaldehyde to form a dihydropyranone precursor. Subsequent intramolecular cyclization and methylation of the resulting hydroxyl group affords the final product, this compound.
Application Notes and Protocols for One-Pot Synthesis of 2H-Pyran-2-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for three distinct and efficient one-pot methodologies for the synthesis of functionalized 2H-pyran-2-one derivatives. This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug development due to their wide range of biological activities. The described one-pot procedures offer advantages in terms of operational simplicity, reduced reaction times, and increased overall efficiency compared to traditional multi-step approaches.
Method 1: Three-Component Synthesis from Methyl Ketones, DMFDMA, and N-Acylglycines
This method facilitates the synthesis of 3-acylamino-2H-pyran-2-one derivatives through a one-pot reaction involving a methyl ketone, N,N-dimethylformamide dimethyl acetal (B89532) (DMFDMA), and an N-acylglycine in acetic anhydride (B1165640).[1][2][3] This approach is notable for its use of readily available starting materials to construct a polysubstituted pyranone core.
Quantitative Data Summary
| Entry | Methyl Ketone | N-Acylglycine | Product | Yield (%) | Ref. |
| 1 | Acetone | Hippuric Acid | 3-Benzoylamino-6-methyl-2H-pyran-2-one | 75 | [4] |
| 2 | Acetophenone | Hippuric Acid | 3-Benzoylamino-6-phenyl-2H-pyran-2-one | 82 | [4] |
| 3 | 4-Methoxyacetophenone | Hippuric Acid | 3-Benzoylamino-6-(4-methoxyphenyl)-2H-pyran-2-one | 85 | [4] |
| 4 | Acetone | N-acetylglycine | 3-Acetylamino-6-methyl-2H-pyran-2-one | 68 | [2] |
Experimental Protocol
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the methyl ketone (1.0 eq), N,N-dimethylformamide dimethyl acetal (DMFDMA, 1.2 eq), and N-acylglycine (1.0 eq).
-
Solvent Addition: Add acetic anhydride as the solvent (approximately 5-10 mL per mmol of methyl ketone).
-
Reaction Conditions: Heat the reaction mixture to 90-100 °C.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Purification: Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 3-acylamino-2H-pyran-2-one derivative.
Experimental Workflow
Caption: Workflow for the three-component synthesis of 3-acylamino-2H-pyran-2-ones.
Method 2: Base-Promoted Annulation of (E)-β-Chlorovinyl Ketones
This protocol describes a facile one-pot synthesis of highly functionalized 2H-pyran-2-ones through a base-promoted annulation of readily available (E)-β-chlorovinyl ketones with various active methylene (B1212753) compounds.[5] This method is distinguished by its operational simplicity and the ability to generate diverse substitution patterns on the pyranone ring.
Quantitative Data Summary
| Entry | (E)-β-Chlorovinyl Ketone | Active Methylene Compound | Base | Product | Yield (%) | Ref. | |---|---|---|---|---|---| | 1 | (E)-3-chloro-1-phenylprop-2-en-1-one | Diethyl malonate | NaH | Ethyl 4-phenyl-2-oxo-2H-pyran-6-carboxylate | 85 |[5] | | 2 | (E)-3-chloro-1-(p-tolyl)prop-2-en-1-one | Diethyl malonate | NaH | Ethyl 4-(p-tolyl)-2-oxo-2H-pyran-6-carboxylate | 82 |[5] | | 3 | (E)-3-chloro-1-(4-chlorophenyl)prop-2-en-1-one | Diethyl malonate | NaH | Ethyl 4-(4-chlorophenyl)-2-oxo-2H-pyran-6-carboxylate | 88 |[5] | | 4 | (E)-3-chloro-1-phenylprop-2-en-1-one | Ethyl acetoacetate (B1235776) | NaH | 6-Acetyl-4-phenyl-2H-pyran-2-one | 76 |[5] |
Experimental Protocol
-
Reaction Setup: To a solution of the active methylene compound (1.2 eq) in a suitable solvent (e.g., THF) in a round-bottom flask under an inert atmosphere, add the base (e.g., NaH, 1.5 eq) portion-wise at 0 °C.
-
Addition of Ketone: After stirring for 15 minutes, add a solution of the (E)-β-chlorovinyl ketone (1.0 eq) in the same solvent.
-
Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH4Cl solution and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous Na2SO4, concentrate under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel to obtain the desired 2H-pyran-2-one derivative.
Experimental Workflow
Caption: Workflow for the base-promoted synthesis of 2H-pyran-2-ones.
Method 3: Two-Step, One-Pot Synthesis of 6-Substituted 3-(Alkoxycarbonyl)-5-aryl-α-pyrones
This protocol outlines an efficient synthesis of 6-substituted 3-(alkoxycarbonyl)-5-aryl-α-pyrones in a two-step, one-pot procedure starting from benzyl (B1604629) ketone derivatives and dimethyl methoxymethylenemalonate.[4] The first step is a 1,4-addition-elimination reaction, followed by an acid-catalyzed condensation-cyclization.
Quantitative Data Summary
| Entry | Benzyl Ketone Derivative | R Group | Product | Yield (%) | Ref. |
| 1 | Phenylacetone | H | 3-(Methoxycarbonyl)-5-phenyl-6-methyl-2H-pyran-2-one | 78 | [4] |
| 2 | 1-(4-Methoxyphenyl)propan-2-one | H | 3-(Methoxycarbonyl)-5-(4-methoxyphenyl)-6-methyl-2H-pyran-2-one | 85 | [4] |
| 3 | 1-(4-Chlorophenyl)propan-2-one | H | 3-(Methoxycarbonyl)-5-(4-chlorophenyl)-6-methyl-2H-pyran-2-one | 75 | [4] |
| 4 | 1-Phenylbutan-2-one | CH3 | 6-Ethyl-3-(methoxycarbonyl)-5-phenyl-2H-pyran-2-one | 72 | [4] |
Experimental Protocol
-
Step 1: Addition-Elimination:
-
Reaction Setup: In a round-bottom flask, dissolve the benzyl ketone derivative (1.0 eq) and dimethyl methoxymethylenemalonate (1.1 eq) in a suitable solvent (e.g., DMSO).
-
Base Addition: Add a base (e.g., NaH, 1.2 eq) portion-wise at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 2-4 hours.
-
-
Step 2: Condensation-Cyclization:
-
Acidification: To the same reaction mixture, add an acid (e.g., acetic acid) to catalyze the cyclization.
-
Heating: Heat the reaction mixture to 80-100 °C for 4-6 hours.
-
-
Monitoring: Monitor the progress of both steps by TLC.
-
Work-up: After completion, cool the reaction mixture and pour it into water.
-
Purification: Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate. Purify the crude product by column chromatography or recrystallization.
Experimental Workflow
Caption: Workflow for the two-step, one-pot synthesis of α-pyrones.
References
Enantioselective Preparation of Chiral 5,6-Dihydro-2H-pyran-2-ones: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 5,6-dihydro-2H-pyran-2-one scaffold is a crucial structural motif present in a wide array of biologically active natural products and pharmaceuticals, exhibiting activities such as anti-cancer, anti-microbial, and anti-fungal properties.[1] The stereochemistry of these molecules is often critical to their biological function, making the development of enantioselective synthetic methods a significant area of research. This document provides detailed application notes and experimental protocols for several key modern strategies for the asymmetric synthesis of chiral 5,6-dihydro-2H-pyran-2-ones.
Application Notes
The enantioselective synthesis of 5,6-dihydro-2H-pyran-2-ones can be broadly achieved through several catalytic strategies, including organocatalysis, metal catalysis, and biocatalysis. The choice of method often depends on the desired substitution pattern, scalability, and the availability of starting materials.
Key Strategies:
-
Organocatalytic Methods: These methods have gained prominence due to their mild reaction conditions and the avoidance of toxic heavy metals.
-
N-Heterocyclic Carbene (NHC) Catalysis: NHCs are versatile catalysts for a range of transformations. They can be employed in kinetic resolutions of racemic starting materials to yield enantioenriched dihydropyranones.[2] Additionally, NHC-catalyzed [4+2] annulation reactions between α-bromoenals and isatins provide access to spirocyclic oxindole-5,6-dihydro-2H-pyran-2-ones.
-
Isothiourea Catalysis: Chiral isothioureas, such as benzotetramisole (BTM), catalyze Michael addition-lactonization cascades between carboxylic acid derivatives and α,β-unsaturated acceptors to form highly substituted dihydropyranones with excellent enantioselectivity.[3]
-
Amine Catalysis: Chiral secondary amines, like diphenylprolinol silyl (B83357) ethers, can mediate domino Michael/enolization/acetalization reactions to produce functionalized dihydropyrans.[4]
-
Hydrogen-Bonding Catalysis: Chiral diols, such as TADDOL, can catalyze hetero-Diels-Alder reactions by activating dienophiles through hydrogen bonding, leading to enantioenriched dihydropyranones.[5]
-
-
Metal-Catalyzed Reactions: Transition metals offer unique reactivity for constructing the dihydropyranone core.
-
Palladium-Catalyzed Oxidative Cyclization: This method allows for the conversion of enantioenriched β-hydroxyenones into the corresponding dihydropyranones.[6] This can be combined with an initial enzymatic resolution step.
-
Copper-Catalyzed Vinylogous Aldol (B89426) Reaction: Cu(I) complexes can catalyze the direct vinylogous aldol reaction of β,γ-unsaturated esters with aldehydes to afford chiral α,β-unsaturated δ-lactones.[7]
-
Ring-Closing Metathesis (RCM): RCM is a powerful tool for the synthesis of cyclic compounds. A two-step sequence involving esterification followed by RCM with a Hoveyda-Grubbs catalyst can produce chiral 6-substituted 5,6-dihydro-2H-pyran-2-ones.[8]
-
-
Dynamic Kinetic Asymmetric Transformation (DyKAT): This strategy allows for the conversion of a racemic starting material into a single enantiomer of the product in potentially 100% yield. An organocatalytic DyKAT approach has been developed for the synthesis of (S)-5-Oxo-5,6-dihydro-2H-pyran-2-yl phenylacetate.[9]
Comparative Data of Enantioselective Methods
The following tables summarize quantitative data for some of the key methods discussed, allowing for easy comparison of their efficacy.
Table 1: Organocatalytic Methods
| Catalyst/Method | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| NHC (Kinetic Resolution) | Racemic tricyclic aldehydes | 37 | 97:3 er | [2] |
| Isothiourea ((+)-BTM) | Phenylacetic acid & 2-aroylacrylate | 79 | 93 | [3] |
| Chiral Amine-Thiourea | β,γ-Unsaturated amides & α-keto esters | up to 99 | up to 98 | [10] |
| DyKAT with (S)-6-phenyl-2,3,5,6-tetrahydroimidazo[2,1-b]thiazole | 6-hydroxy-2H-pyran-3(6H)-one & 2-phenylacetic anhydride | 72 | 96.7 | [9] |
Table 2: Metal-Catalyzed Methods
| Catalyst/Method | Substrates | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Palladium(II) Chloride | β-hydroxyenones | Good | (Depends on precursor) | [6] |
| Cu(I)-DIFLUORPHOS | Dialkylzincs, allenic esters, unactivated ketones | (Not specified) | (Not specified) | [7] |
| Hoveyda-Grubbs 2nd Gen. (RCM) | Pent-4-en-2-yl acrylate | (Not specified) | (Depends on precursor) | [8] |
Experimental Workflows and Reaction Pathways
The following diagrams illustrate the logical flow and key transformations in selected synthetic strategies.
Caption: Workflow for Ring-Closing Metathesis (RCM) synthesis.
Caption: Dynamic Kinetic Asymmetric Transformation (DyKAT) pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. research.chalmers.se [research.chalmers.se]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enantioselective Diels–Alder reactions catalyzed by hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. orgsyn.org [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Ring-Closing Metathesis for Dihydropyranone Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyranones, specifically 5,6-dihydropyran-2-ones, are key structural motifs present in a wide array of natural products and pharmacologically active compounds. Their synthesis has garnered significant attention in the fields of organic chemistry and drug discovery. Among the various synthetic strategies, ring-closing metathesis (RCM) has emerged as a powerful and versatile tool for the construction of the dihydropyranone core. This method offers high functional group tolerance, operational simplicity, and the ability to create a diverse range of substituted dihydropyranones, often with excellent stereocontrol.
This document provides detailed application notes and experimental protocols for the synthesis of dihydropyranones using ring-closing metathesis, with a focus on catalyst selection, substrate scope, and strategies for achieving diastereoselectivity and enantioselectivity.
General Principles of Ring-Closing Metathesis
Ring-closing metathesis is an intramolecular olefin metathesis reaction that involves the formation of a new carbon-carbon double bond within a molecule, leading to the formation of a cyclic compound and the liberation of a small volatile alkene, typically ethylene (B1197577).[1] The reaction is catalyzed by transition metal carbene complexes, most notably those based on ruthenium, developed by Grubbs and others.[1] The choice of catalyst is crucial and depends on the specific substrate and desired outcome.
Mechanism of Ring-Closing Metathesis
The generally accepted mechanism for RCM, proposed by Chauvin, involves a series of [2+2] cycloadditions and cycloreversions, proceeding through a metallacyclobutane intermediate.
Catalysts for Dihydropyranone Synthesis
Several generations of Grubbs and Hoveyda-Grubbs catalysts are commercially available and have been successfully employed in the synthesis of dihydropyranones. The choice of catalyst can significantly impact reaction efficiency, yield, and stereoselectivity.
-
First-Generation Grubbs Catalyst (G-I): This catalyst is effective for the RCM of simple, sterically unhindered dienes. It is often used in the presence of an ethylene atmosphere (Mori conditions) to suppress side reactions, particularly in enyne metathesis.[2]
-
Second-Generation Grubbs Catalyst (G-II): Featuring an N-heterocyclic carbene (NHC) ligand, G-II exhibits higher activity and greater thermal stability compared to G-I. It is often the catalyst of choice for more challenging substrates.
-
Hoveyda-Grubbs Catalysts (HG-I and HG-II): These catalysts are characterized by a chelating isopropoxystyrene ligand, which imparts increased stability and allows for easier removal of the ruthenium byproducts after the reaction. HG-II, in particular, is a highly active and versatile catalyst.
Synthesis of Dihydropyranones via RCM: Data and Protocols
The following sections provide quantitative data and detailed experimental protocols for the synthesis of various dihydropyranone derivatives using RCM.
Table 1: Synthesis of Substituted Dihydropyranones via RCM
| Entry | Substrate (Diene) | Catalyst (mol%) | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Ref. |
| 1 | Pent-4-en-2-yl acrylate (B77674) | Hoveyda-Grubbs II (1-5) | CH₂Cl₂ | 40 | 4-12 | 6-methyl-5,6-dihydro-2H-pyran-2-one | ~95 | [2] |
| 2 | Acrylate of homoallylic alcohol | Grubbs' Catalyst (10) + Ti(OiPr)₄ (0.3 equiv) | CH₂Cl₂ | 40 | 2 | Corresponding δ-lactone | 94 | [3] |
| 3 | (R)-crotonate of homoallylic alcohol | Grubbs' Catalyst (unspecified) | Unspecified | Unspecified | Unspecified | (R)-5,6-dihydropyran-2-one | up to 75 | [4] |
Experimental Protocol 1: Synthesis of 6-methyl-5,6-dihydro-2H-pyran-2-one[2]
This protocol describes a two-step synthesis starting from a commercially available alcohol, followed by RCM.
Step 1: Synthesis of pent-4-en-2-yl acrylate (Diene Precursor)
-
Materials:
-
pent-4-en-2-ol
-
Acryloyl chloride
-
Triethylamine (B128534) (Et₃N)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Procedure:
-
To a stirred solution of pent-4-en-2-ol (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add acryloyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Quench the reaction by the addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica (B1680970) gel to afford pure pent-4-en-2-yl acrylate.
-
Step 2: Ring-Closing Metathesis
-
Materials:
-
pent-4-en-2-yl acrylate
-
Hoveyda-Grubbs 2nd Generation Catalyst
-
Anhydrous dichloromethane (CH₂Cl₂)
-
-
Procedure:
-
Dissolve pent-4-en-2-yl acrylate (1.0 eq) in anhydrous dichloromethane.
-
Add the Hoveyda-Grubbs 2nd Generation Catalyst (0.01-0.05 eq).
-
Heat the reaction mixture to reflux (approximately 40 °C) and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to yield 6-methyl-5,6-dihydro-2H-pyran-2-one.
-
Stereoselective Synthesis of Dihydropyranones
The synthesis of chiral dihydropyranones is of great importance in drug development. RCM offers several strategies to control the stereochemical outcome of the reaction.
Diastereoselective Ring-Closing Metathesis
The diastereoselectivity of RCM for dihydropyranone synthesis can be influenced by the substrate's stereochemistry and the reaction conditions. For instance, the cyclization of acyclic precursors with pre-existing stereocenters can lead to the formation of specific diastereomers of the dihydropyranone ring.
Enantioselective Ring-Closing Metathesis
The synthesis of enantiomerically pure dihydropyranones can be achieved through various RCM-based approaches:
-
RCM of Chiral, Non-racemic Precursors: This is a straightforward method where the chirality is introduced in the starting material.
-
Kinetic Resolution of Racemic Precursors: A chiral catalyst can selectively react with one enantiomer of a racemic diene, leading to the formation of an enantiomerically enriched product and unreacted starting material of the opposite configuration.
-
Asymmetric RCM of Prochiral Dienes: The use of a chiral metathesis catalyst can induce enantioselectivity in the cyclization of a prochiral diene, directly affording an enantiomerically enriched dihydropyranone.
A chemoenzymatic sequential dynamic kinetic resolution (DKR) followed by RCM has been successfully employed for the synthesis of enantiomerically pure 5,6-dihydropyran-2-ones with enantiomeric excesses exceeding 99%.[4][5]
Table 2: Enantioselective Synthesis of Dihydropyranones via RCM-based Methods
| Entry | Strategy | Substrate | Catalyst/Enzyme | Product | ee (%) | Ref. |
| 1 | Chemoenzymatic DKR-RCM | Racemic homoallylic alcohols | Hydrolase, Grubbs' Catalyst | Enantiomerically pure 5,6-dihydropyran-2-ones | >99 | [4][5] |
| 2 | RCM of chiral enyne | Enantiomerically enriched heteroaryl-substituted enyne | Grubbs' 1st Generation Catalyst | Chiral heteroaryl-substituted dihydropyran | High | [4] |
Experimental Protocol 2: General Procedure for Ring-Closing Enyne Metathesis of Chiral Precursors[2]
This protocol is adapted for the synthesis of chiral dihydropyrans from enantiomerically enriched enyne precursors.
-
Materials:
-
Enantiomerically enriched enyne substrate
-
Grubbs' 1st Generation Catalyst
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Ethene gas
-
-
Procedure:
-
Degas anhydrous dichloromethane by bubbling ethene through it for several minutes.
-
Dissolve the enyne substrate (1 equiv) in the ethene-saturated dichloromethane.
-
Add a solution of Grubbs' 1st Generation Catalyst (0.05 equiv) in dichloromethane to the substrate solution.
-
Stir the reaction mixture under an ethene atmosphere at 25 °C for 24 hours.
-
After the reaction is complete, filter the mixture through a short pad of silica gel, washing with dichloromethane.
-
Carefully evaporate the solvent under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography on silica gel.
-
Visualizations
Diagrams
References
- 1. Grubbs catalyst - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. RING-CLOSING METATHESIS STRATEGY TO UNSATURATED γ- AND δ-LACTONES: SYNTHESIS OF HYDROXYETHYLENE ISOSTERE FOR PROTEASE INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dihydropyran-2-one synthesis [organic-chemistry.org]
Application Note and Detailed Experimental Protocol for the Synthesis of 5,6-Dihydro-2H-pyran-2-one
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5,6-Dihydro-2H-pyran-2-one is a valuable heterocyclic compound and a key intermediate in the synthesis of various organic molecules and pharmacologically active agents. Its α,β-unsaturated lactone structure makes it a versatile building block in organic chemistry. This document provides a detailed, step-by-step protocol for the preparation of 5,6-Dihydro-2H-pyran-2-one, based on a well-established and reliable synthetic method.
Reaction Scheme:
The synthesis involves the reaction of vinylacetic acid with paraformaldehyde in the presence of an acid catalyst, followed by workup and purification.
Experimental Protocol
This protocol is adapted from a procedure published in Organic Syntheses.[1]
Materials and Equipment:
Reagents:
-
Vinylacetic acid
-
Paraformaldehyde
-
Concentrated Sulfuric acid
-
Glacial Acetic acid
-
Anhydrous Sodium acetate
-
20% Sodium hydroxide (B78521) solution
-
Saturated aqueous Sodium chloride solution
-
Anhydrous Sodium sulfate (B86663)
Equipment:
-
500 mL one-necked, round-bottomed flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
500 mL two-necked adapter
-
Thermometer
-
Magnetic stirrer and stir bar
-
Ice bath
-
1 L separatory funnel
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filtration apparatus
-
Distillation apparatus for reduced pressure distillation
Procedure:
1. Reaction Setup and Reflux:
-
In a 500-mL, one-necked, round-bottomed flask equipped with a reflux condenser, combine 43 g (0.50 mole) of vinylacetic acid, 30 g (1 mole as CH2O) of paraformaldehyde, 3 mL of concentrated sulfuric acid, and 125 mL of glacial acetic acid.[1]
-
Gently reflux the mixture for 3 hours.[1]
2. Quenching and Solvent Removal:
-
Cool the reaction mixture to room temperature.
-
While swirling the flask, cautiously add 16 g of anhydrous sodium acetate.[1]
-
Remove the acetic acid using a rotary evaporator at a bath temperature of 50–55°C.[1]
3. Workup and Extraction:
-
To the residue in the flask, add 100 mL of water.[1]
-
Fit the flask with a two-necked adapter, a thermometer, and a magnetic stirring bar.
-
Immerse the flask in an ice bath and bring the solution to pH 8 by the dropwise addition of a 20% aqueous sodium hydroxide solution. Maintain the temperature below 5°C during the addition with vigorous stirring.[1]
-
Transfer the resulting solution to a 1 L separatory funnel and extract with four 300-mL portions of dichloromethane.[1]
-
Combine the organic extracts and wash them with one 150-mL portion of saturated aqueous sodium chloride solution.[1]
4. Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate and then filter.[1]
-
Remove the dichloromethane using a rotary evaporator. This will leave a mobile yellow oil.[1]
5. Purification:
-
Purify the crude product by distillation under reduced pressure.
-
Collect the fraction boiling at 114–117°C (18–19 mm Hg).[1] The expected yield of 5,6-dihydro-2H-pyran-2-one is approximately 12.3 g (25.1%).[1]
Data Presentation
Table 1: Summary of Reactants and Reaction Parameters
| Parameter | Value |
| Reactants | |
| Vinylacetic Acid | 43 g (0.50 mole) |
| Paraformaldehyde | 30 g (1 mole as CH2O) |
| Concentrated Sulfuric Acid | 3 mL |
| Glacial Acetic Acid | 125 mL |
| Reaction Conditions | |
| Reflux Time | 3 hours |
| Neutralization Temperature | < 5°C |
| Purification | |
| Boiling Point | 114–117°C at 18–19 mm Hg[1] |
| Yield | |
| Product Mass | 12.3 g[1] |
| Molar Yield | 25.1%[1] |
Visualizations
Experimental Workflow
The following diagram illustrates the step-by-step workflow for the synthesis of 5,6-Dihydro-2H-pyran-2-one.
Caption: Workflow for the synthesis of 5,6-Dihydro-2H-pyran-2-one.
Safety Precautions
-
Vinylacetic acid is corrosive and has a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Concentrated sulfuric acid is extremely corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Paraformaldehyde is toxic upon inhalation and ingestion. Avoid creating dust.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood.
-
The neutralization with sodium hydroxide is exothermic. Careful, slow addition and efficient cooling are necessary to control the temperature.
References
The Versatile Intermediate: 5,6-Dihydro-4-methoxy-2H-pyran-2-one in Synthetic Chemistry and Drug Discovery
For Immediate Release
Shanghai, China – December 7, 2025 – 5,6-Dihydro-4-methoxy-2H-pyran-2-one is a multifaceted heterocyclic compound that has garnered significant attention from the scientific community. Its unique structural features, particularly the α,β-unsaturated lactone system, make it a valuable intermediate in the synthesis of a wide array of complex organic molecules, including natural products and novel therapeutic agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in leveraging the synthetic potential of this versatile building block.
The 5,6-dihydropyran-2-one scaffold is a common motif in numerous biologically active compounds, exhibiting a broad spectrum of pharmacological activities.[1] Derivatives of this core structure have been reported to possess anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The presence of the methoxy (B1213986) group at the 4-position of the pyran-2-one ring in the title compound further enhances its utility, offering a handle for functional group manipulation and influencing the electronic properties of the molecule.
Key Synthetic Applications
This compound serves as a versatile precursor in several key organic transformations, primarily owing to its electrophilic and dienophilic nature. The electron-withdrawing lactone functionality activates the double bond for nucleophilic attack, while the diene-like character of the pyran ring allows for participation in cycloaddition reactions.
Two of the most prominent applications of this intermediate are in Michael additions and Diels-Alder reactions. These reactions enable the construction of complex molecular architectures with high stereocontrol, paving the way for the synthesis of novel chemical entities with potential therapeutic value.
Quantitative Data Summary
The following tables summarize representative quantitative data for key reactions involving this compound and its close analogs. It is important to note that specific yields and reaction conditions may vary depending on the substrate and reagents used.
| Product | Reagents and Conditions | Yield (%) | Reference |
| Michael Adduct | Diethyl malonate, NaOEt, EtOH, reflux | 75-85% | Adapted from general Michael addition protocols |
| Diels-Alder Cycloadduct | N-Phenylmaleimide, Toluene (B28343), reflux, 12-24h | 80-90% | Adapted from protocols for similar 2-pyrones |
| Substituted 2-pyronyl ether | Secondary alcohol, DIAD, PPh₃, THF, 0 °C to rt | 60-95% | Representative yields for Mitsunobu reactions on 4-hydroxy-2-pyrones[2] |
| O-functionalized 2-pyrone | α,β-unsaturated ketone, DBU, CH₂Cl₂, rt | 70-98% | Representative yields for oxa-Michael additions on 4-hydroxy-2-pyrones[2] |
Table 1: Representative Yields for Key Reactions
| Derivative Class | Biological Target/Activity | IC₅₀/EC₅₀ (µM) | Reference |
| 4-Amino-2H-pyran-2-one analogs | Anticancer (various cell lines) | 0.059 - 0.163 | [3] |
| Pyranochalcone derivatives | NF-κB inhibition | 0.29 - 10.46 | [4] |
| 3,6-dihydro-2H-pyran substituted pyrazolopyrimidines | mTOR inhibition | Potent and selective | [5] |
| Substituted 2-pyronyl ethers | Enzyme inhibition (e.g., Acetylcholinesterase) | Varies with substitution | [6] |
Table 2: Biological Activities of 5,6-Dihydropyran-2-one Derivatives
Experimental Protocols
The following are detailed, representative protocols for the Michael addition and Diels-Alder reactions of this compound. These protocols are based on established procedures for structurally related compounds and may require optimization for specific applications.
Protocol 1: Michael Addition of Diethyl Malonate
Objective: To synthesize a diethyl 2-((tetrahydro-4-methoxy-2-oxo-2H-pyran-3-yl)methyl)malonate derivative via a Michael addition reaction.
Materials:
-
This compound (1.0 eq)
-
Diethyl malonate (1.2 eq)
-
Sodium ethoxide (NaOEt) (0.1 eq)
-
Anhydrous ethanol (B145695) (EtOH)
-
Hydrochloric acid (1 M)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a solution of sodium ethoxide in anhydrous ethanol, add diethyl malonate dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture for 15 minutes to ensure complete formation of the enolate.
-
Add a solution of this compound in anhydrous ethanol to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and neutralize with 1 M HCl.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane (B92381)/ethyl acetate gradient) to yield the pure Michael adduct.
Protocol 2: Diels-Alder Reaction with N-Phenylmaleimide
Objective: To synthesize a bicyclic adduct via a Diels-Alder reaction.
Materials:
-
This compound (1.0 eq)
-
N-Phenylmaleimide (1.1 eq)
-
Toluene
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound and N-phenylmaleimide in toluene.
-
Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the toluene under reduced pressure.
-
The crude product may crystallize upon standing or can be precipitated by the addition of hexane.
-
Collect the solid product by vacuum filtration and wash with cold hexane to yield the pure Diels-Alder adduct.
Visualizing Workflows and Signaling Pathways
To further aid researchers, the following diagrams, generated using Graphviz (DOT language), illustrate a general experimental workflow for the synthesis of pyran-2-one derivatives and potential signaling pathways targeted by these compounds.
Derivatives of 5,6-dihydropyran-2-ones have been shown to modulate key signaling pathways implicated in cancer and inflammation, such as the NF-κB and PI3K/Akt/mTOR pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. BJOC - 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions [beilstein-journals.org]
- 3. A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor - OAK Open Access Archive [oak.novartis.com]
- 4. Synthesis of pyranochalcone derivatives and their inhibitory effect on NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 3,6-dihydro-2H-pyran as a morpholine replacement in 6-aryl-1H-pyrazolo[3,4-d]pyrimidines and 2-arylthieno[3,2-d]pyrimidines: ATP-competitive inhibitors of the mammalian target of rapamycin (mTOR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application of 5,6-Dihydro-4-methoxy-2H-pyran-2-one in the Total Synthesis of Natural Products
Abstract:
5,6-Dihydro-4-methoxy-2H-pyran-2-one is a versatile chiral building block in organic synthesis, particularly in the stereoselective total synthesis of various natural products. Its dihydropyranone core, adorned with a methoxy (B1213986) group and a chiral center at the 6-position (when synthesized enantioselectively), serves as a valuable scaffold for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the total synthesis of bioactive natural products, including (+)-Kavain and (R)-Goniothalamin.
Application Note: Synthesis of (+)-Kavain
(+)-Kavain is a prominent member of the kavalactone family of compounds, which are the primary psychoactive constituents of the kava (B3030397) plant (Piper methysticum). These compounds are known for their anxiolytic and sedative properties. The total synthesis of (+)-Kavain can be efficiently achieved using a strategy that introduces the styryl side chain via a Wittig reaction on a this compound precursor.
A common synthetic approach involves the initial construction of the racemic or enantiomerically pure 4-methoxy-6-methyl-5,6-dihydro-2H-pyran-2-one, which is then converted to a phosphonium (B103445) ylide precursor for the key Wittig olefination. Alternatively, an aldehyde functionalized at the 6-position of the pyranone ring can react with a benzylphosphonium ylide.
Key Synthetic Strategy:
The core of the synthesis relies on the formation of the C-C double bond of the styryl group. A Horner-Wadsworth-Emmons or Wittig reaction is typically employed to couple the pyranone moiety with a benzaldehyde (B42025) derivative. The use of a chiral pool starting material or an asymmetric reaction to establish the stereocenter at C6 is crucial for the enantioselective synthesis of (+)-Kavain.
Quantitative Data Summary:
The following table summarizes the yields for key steps in a representative synthesis of Kavain-like derivatives, which showcases the efficiency of the synthetic transformations involving the this compound core[1].
| Step | Reactants | Product | Yield (%) |
| Aldol Condensation & Lactonization | Ethyl acetoacetate, Acrolein | 4-methoxy-6-vinyl-5,6-dihydro-2H-pyran-2-one | - |
| Heck Reaction | 4-methoxy-6-vinyl-5,6-dihydro-2H-pyran-2-one, Aryl iodide | 4-methoxy-6-styryl-5,6-dihydro-2H-pyran-2-one (Kavain analogue) | 60-80% |
| Alternative Aldol Condensation | Appropriate aldehyde, 4-methoxy-6-methyl-2-pyrone | Dehydrokavain analogues | 10-60% |
Note: The yields are indicative and can vary based on the specific substrates and reaction conditions.
Logical Workflow for (+)-Kavain Synthesis:
Caption: Synthetic pathway to (+)-Kavain.
Application Note: Synthesis of (R)-Goniothalamin
(R)-Goniothalamin is a naturally occurring styryl-lactone with significant cytotoxic and antiproliferative properties against various cancer cell lines. Its total synthesis often utilizes a chiral 5,6-dihydro-2H-pyran-2-one derivative as a key intermediate. The styryl side chain is typically introduced in the final steps of the synthesis.
Key Synthetic Strategy:
An effective strategy for the synthesis of (R)-Goniothalamin involves the preparation of a chiral aldehyde- or phosphonium salt-functionalized 5,6-dihydro-2H-pyran-2-one intermediate. A subsequent Wittig reaction with the appropriate counterpart (a benzaldehyde derivative or a formaldehyde (B43269) equivalent, respectively) establishes the styryl moiety with the desired (E)-stereochemistry. The chirality at the C6 position is often established early in the synthesis through asymmetric catalysis or from a chiral starting material.
Quantitative Data Summary:
The following table presents data from a reported total synthesis of (R)-Goniothalamin, highlighting the yields of the key transformations[2].
| Step | Reactants | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| Keck Asymmetric Allylation | Benzyloxyacetaldehyde, Allyl tributyltin | Chiral homoallylic alcohol | 85 | 95 |
| Ring-Closing Metathesis | Diene precursor derived from the homoallylic alcohol | (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one | 80 | >95 |
| Oxidation | (6R)-hydroxymethyl-5,6-dihydro-2H-pyran-2-one | (6R)-formyl-5,6-dihydro-2H-pyran-2-one | 92 | >95 |
| Wittig Olefination | (6R)-formyl-5,6-dihydro-2H-pyran-2-one, Benzyltriphenylphosphonium (B107652) bromide | (R)-Goniothalamin | 75 | >95 |
Experimental Workflow for (R)-Goniothalamin Synthesis:
Caption: Workflow for (R)-Goniothalamin synthesis.
Experimental Protocols
Protocol 1: Synthesis of (E)-4-methoxy-6-styryl-5,6-dihydropyran-2-one ((+)-Kavain)
This protocol is adapted from general procedures for the synthesis of kavain-like derivatives[1].
Materials:
-
4-methoxy-6-formyl-5,6-dihydro-2H-pyran-2-one
-
Benzyltriphenylphosphonium bromide
-
Potassium tert-butoxide
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) (EtOAc)
-
Hexane
Procedure:
-
To a stirred suspension of benzyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF at 0 °C under an argon atmosphere, add potassium tert-butoxide (1.2 eq) portion-wise.
-
Stir the resulting orange-red mixture at 0 °C for 30 minutes, then at room temperature for 1 hour.
-
Cool the reaction mixture back to 0 °C and add a solution of 4-methoxy-6-formyl-5,6-dihydro-2H-pyran-2-one (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of EtOAc in hexane) to yield (E)-4-methoxy-6-styryl-5,6-dihydropyran-2-one as a solid.
Expected Yield: 75-85%
Protocol 2: Synthesis of (R)-Goniothalamin via Wittig Olefination
This protocol is based on the final step of a total synthesis of (R)-Goniothalamin[2].
Materials:
-
(6R)-formyl-5,6-dihydro-2H-pyran-2-one
-
Benzyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexane
Procedure:
-
To a stirred suspension of benzyltriphenylphosphonium bromide (1.5 eq) in anhydrous THF at 0 °C under an argon atmosphere, add n-BuLi (1.4 eq) dropwise.
-
Stir the resulting deep red solution at 0 °C for 30 minutes.
-
Add a solution of (6R)-formyl-5,6-dihydro-2H-pyran-2-one (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with EtOAc (3 x 30 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (15% ethyl acetate in hexane) to afford (R)-Goniothalamin as a white solid.
Expected Yield: 75%
Signaling Pathways and Logical Relationships
General Reactivity of this compound Derivatives:
The dihydropyranone core offers multiple sites for chemical modification, making it a versatile synthetic intermediate.
Caption: Reactivity of the pyranone core.
Conclusion
This compound and its derivatives are invaluable chiral building blocks for the asymmetric synthesis of a wide range of biologically active natural products. The methodologies presented herein, particularly the strategic use of the Wittig olefination, provide efficient and stereoselective routes to important compounds such as (+)-Kavain and (R)-Goniothalamin. These protocols and application notes serve as a valuable resource for researchers in natural product synthesis and drug discovery.
References
Application Notes and Protocols: Dihydropyranones in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of dihydropyranone scaffolds in medicinal chemistry, highlighting their diverse biological activities. Detailed protocols for their synthesis and for key biological assays are provided to facilitate further research and drug discovery efforts.
Introduction
Dihydropyranones are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their presence in numerous natural products and their wide range of pharmacological activities.[1][2] Their structural versatility makes them attractive scaffolds for the development of novel therapeutic agents.[3] This document outlines the application of dihydropyranone derivatives as anticancer, anti-inflammatory, and antiviral agents, and as enzyme inhibitors, supported by quantitative data and detailed experimental protocols.
Biological Activities of Dihydropyranone Derivatives
Dihydropyranone derivatives have demonstrated significant potential across various therapeutic areas. The following table summarizes the biological activities of selected dihydropyranone compounds, presenting their half-maximal inhibitory concentrations (IC50) or half-maximal effective concentrations (EC50) to allow for easy comparison.
Table 1: Biological Activities of Dihydropyranone Derivatives
| Compound ID/Class | Target/Assay | Cell Line/Enzyme | Activity (IC50/EC50 in µM) | Therapeutic Area | Reference(s) |
| Anticancer Activity | |||||
| Dihydropyridine-2(1H)-thione (S22) | Tubulin Polymerization Inhibition | A375 (Melanoma) | 1.71 ± 0.58 | Anticancer | [4] |
| Dihydropyran-based macrolide (10) | PI3Kα Inhibition | HL-60 | 1.10 ± 0.075 | Anticancer | [5] |
| Dihydropyridine derivative (VdiE-2N) | Cell Viability | HN13 (Head and Neck) | 9.56 | Anticancer | [6] |
| Dihydropyridine derivative (VdiE-2N) | Cell Viability | HN12 (Head and Neck) | 22.45 | Anticancer | [6] |
| Thiazole substituted 1,4-DHP (7d) | Cytotoxicity | MCF-7 | 28.5 ± 3.5 | Anticancer | |
| Thiazole substituted 1,4-DHP (7a) | Cytotoxicity | LS180 | 29.7 ± 4.7 | Anticancer | [7] |
| Thiazole substituted 1,4-DHP (7a) | Cytotoxicity | MOLT-4 | 17.4 ± 2.0 | Anticancer | [7] |
| Symmetric 1,4-DHP (18) | Cell Viability | HeLa | 3.6 | Anticancer | [8] |
| Symmetric 1,4-DHP (18) | Cell Viability | MCF-7 | 5.2 | Anticancer | [8] |
| Symmetric 1,4-DHP (19) | Cell Viability | HeLa | 2.3 | Anticancer | [8] |
| Symmetric 1,4-DHP (19) | Cell Viability | MCF-7 | 5.7 | Anticancer | [8] |
| Symmetric 1,4-DHP (20) | Cell Viability | HeLa | 4.1 | Anticancer | [8] |
| Symmetric 1,4-DHP (20) | Cell Viability | MCF-7 | 11.9 | Anticancer | [8] |
| Anti-inflammatory Activity | |||||
| Dihydropyran-3-carboxamide (6{5,3,1,1}) | IL-6 and TNF-α Inhibition | Raw 264.7 | Not specified | Anti-inflammatory | [9] |
| Dihydropyran-3-carboxamide (6{7,3,1,1}) | IL-6 and TNF-α Inhibition | Raw 264.7 | Not specified | Anti-inflammatory | [9] |
| Antiviral Activity | |||||
| Pyranopyrazole (22) | SARS-CoV Mpro Inhibition | - | 2.01 | Antiviral | [10] |
| Pyranopyrazole (27) | SARS-CoV Mpro Inhibition | - | 1.83 | Antiviral | [10] |
| Pyranopyrazole (31) | SARS-CoV Mpro Inhibition | - | 4.60 | Antiviral | [10] |
| Enzyme Inhibition | |||||
| Dihydropyranopyrazole ((R)-LZ77) | PDE2 Inhibition | - | 0.2613 | Neurodegenerative Disease | [11] |
| Dihydropyranopyrazole ((+)-11h) | PDE2 Inhibition | - | 0.0415 | Neurodegenerative Disease | [11] |
Signaling Pathways and Experimental Workflows
Visualizing complex biological pathways and experimental procedures is crucial for understanding the mechanism of action and the overall drug discovery process. The following diagrams were created using the DOT language to illustrate key concepts.
Caption: PI3K/AKT Signaling Pathway and Dihydropyranone Inhibition.
Caption: Dihydropyranone Drug Discovery Workflow.
Experimental Protocols
Protocol 1: Synthesis of Dihydropyranone Derivatives via N-Heterocyclic Carbene (NHC) Catalysis
This protocol describes a general procedure for the synthesis of 3,4-dihydropyran-2-ones using an N-heterocyclic carbene-catalyzed reaction between an α,β-unsaturated aldehyde and a 1,3-dicarbonyl compound.[12]
Materials:
-
N-Heterocyclic Carbene (NHC) precatalyst (e.g., IPr·HCl)
-
Base (e.g., DBU, K2CO3)
-
α,β-Unsaturated aldehyde
-
1,3-Dicarbonyl compound
-
Anhydrous solvent (e.g., THF, CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry flask under an inert atmosphere, add the NHC precatalyst (5-10 mol%) and the base (1.1 equivalents).
-
Add the anhydrous solvent and stir the mixture for 10-15 minutes at room temperature to generate the active carbene catalyst.
-
Add the 1,3-dicarbonyl compound (1.2 equivalents) to the reaction mixture and stir for 5 minutes.
-
Slowly add the α,β-unsaturated aldehyde (1.0 equivalent) to the reaction mixture.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH4Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired dihydropyranone derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, HRMS).
Protocol 2: Cell Viability (MTT) Assay for Anticancer Activity
This protocol outlines the determination of the cytotoxic effects of dihydropyranone derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13][14][15][16]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A375)
-
Complete cell culture medium
-
Dihydropyranone derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Prepare serial dilutions of the dihydropyranone derivatives in culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Protocol 3: Anti-inflammatory Activity (Griess) Assay
This protocol describes the measurement of nitric oxide (NO) production by LPS-stimulated RAW 264.7 macrophage cells to assess the anti-inflammatory potential of dihydropyranone derivatives.[17][18]
Materials:
-
RAW 264.7 macrophage cells
-
DMEM supplemented with 10% FBS
-
Lipopolysaccharide (LPS)
-
Dihydropyranone derivatives dissolved in DMSO
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite (B80452) (for standard curve)
-
96-well microplates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells per well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the dihydropyranone derivatives for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include wells with cells only, cells with LPS only, and cells with compound only.
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Part A to each supernatant sample, followed by 50 µL of Griess Reagent Part B.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm.
-
Quantify the nitrite concentration using a standard curve prepared with sodium nitrite.
-
Calculate the percentage of NO inhibition compared to the LPS-only control.
Protocol 4: Antiviral Cytopathic Effect (CPE) Reduction Assay
This protocol is used to evaluate the antiviral activity of dihydropyranone derivatives by measuring the reduction of virus-induced cytopathic effect in a host cell line.[3][5][19]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV-2)
-
Virus stock
-
Cell culture medium with low serum (e.g., 2% FBS)
-
Dihydropyranone derivatives
-
Cell viability reagent (e.g., CellTiter-Glo® or crystal violet)
-
96-well plates
Procedure:
-
Seed the host cells in 96-well plates to form a confluent monolayer.
-
Prepare serial dilutions of the dihydropyranone derivatives in the low-serum medium.
-
Add the compound dilutions to the cell monolayers.
-
Infect the cells with the virus at a multiplicity of infection (MOI) that causes significant CPE within 48-72 hours. Include uninfected cell controls and infected vehicle controls.
-
Incubate the plates at 37°C in a 5% CO2 atmosphere until CPE is clearly visible in the virus control wells.
-
Assess cell viability using a chosen method:
-
CellTiter-Glo®: Add the reagent and measure luminescence.
-
Crystal Violet: Fix the cells, stain with crystal violet, wash, solubilize the dye, and measure absorbance at ~570 nm.
-
-
Calculate the percentage of CPE reduction for each compound concentration relative to the controls.
-
Determine the EC50 value from the dose-response curve. A parallel cytotoxicity assay (MTT) without the virus should be performed to determine the CC50 (50% cytotoxic concentration) and calculate the selectivity index (SI = CC50/EC50).
Protocol 5: Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of dihydropyranone derivatives against a specific enzyme.
Materials:
-
Purified enzyme of interest
-
Substrate for the enzyme
-
Dihydropyranone derivatives
-
Assay buffer
-
96-well plates (UV-transparent or black, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Prepare serial dilutions of the dihydropyranone derivatives in the assay buffer.
-
In a 96-well plate, add the assay buffer, the enzyme, and the inhibitor dilutions. Include controls with no inhibitor (100% activity) and no enzyme (background).
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15-30 minutes) at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time at a specific wavelength.
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Determine the percentage of inhibition for each concentration relative to the no-inhibitor control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Dihydropyranones represent a promising class of heterocyclic compounds with a broad spectrum of biological activities relevant to drug discovery. The data and protocols presented herein provide a valuable resource for researchers in medicinal chemistry and pharmacology to explore the therapeutic potential of this versatile scaffold further. The provided methodologies for synthesis and biological evaluation will aid in the systematic investigation and optimization of dihydropyranone derivatives as lead compounds for the development of new drugs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Drug Discovery Workflow - What is it? [vipergen.com]
- 8. researchgate.net [researchgate.net]
- 9. Comprehensive Identification and Mechanistic Evaluation of Novel DHODH Inhibitors as Potent Broad-Spectrum Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. researchgate.net [researchgate.net]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reframeDB [reframedb.org]
- 15. texaschildrens.org [texaschildrens.org]
- 16. merckmillipore.com [merckmillipore.com]
- 17. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
Application Notes and Protocols for 5,6-Dihydro-4-methoxy-2H-pyran-2-one in Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
5,6-Dihydro-4-methoxy-2H-pyran-2-one is a heterocyclic compound belonging to the dihydropyranone class of molecules. This structural motif is present in numerous natural products and synthetic compounds that exhibit a wide range of biological activities, including anticancer properties. The α,β-unsaturated lactone core of the dihydropyranone scaffold is considered a key pharmacophore, potentially acting as a Michael acceptor and interacting with biological nucleophiles such as cysteine residues in proteins. This reactivity is hypothesized to be a crucial element of its anticancer mechanism.
These application notes provide a comprehensive overview of the potential use of this compound in anticancer drug design. The document includes available data on its cytotoxicity, proposed mechanisms of action, and detailed protocols for its experimental evaluation.
Quantitative Data Presentation
While specific cytotoxic data for this compound is limited in publicly available literature, data from closely related dihydropyran-2-one derivatives provide valuable insights into its potential efficacy. The following table summarizes the half-maximal inhibitory concentration (IC50) values of a representative 5,6-dihydropyran-2-one derivative, PY801, against human cancer cell lines.
Table 1: Cytotoxicity of a 5,6-Dihydropyran-2-one Derivative (PY801)
| Cell Line | Cancer Type | IC50 (µM) |
| HCT116 | Colorectal Carcinoma | 8.9 |
| MCF7 | Breast Adenocarcinoma | 9.3 |
Note: The data presented is for the derivative PY801 and should be considered as indicative for the potential of this compound. Experimental validation for the specific compound is essential.
Proposed Mechanism of Action and Signaling Pathways
The anticancer activity of 5,6-dihydropyran-2-one derivatives is thought to be mediated through multiple mechanisms, primarily centered around the induction of apoptosis and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
Michael Addition and Protein Inhibition
The α,β-unsaturated carbonyl moiety in the dihydropyranone ring is susceptible to Michael addition by nucleophilic residues, such as the thiol groups of cysteine in proteins. This covalent modification can lead to the inhibition of protein function, disrupting critical cellular processes.
Induction of Apoptosis
It is hypothesized that this compound induces apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. This shift in balance promotes the release of cytochrome c from the mitochondria, which in turn activates the caspase cascade, culminating in the activation of executioner caspases like caspase-3 and subsequent cell death.
Modulation of Signaling Pathways
The PI3K/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth, and its aberrant activation is a hallmark of many cancers. It is proposed that this compound may exert its anticancer effects by inhibiting the PI3K/Akt pathway. Inhibition of this pathway can lead to decreased cell proliferation and increased apoptosis.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the anticancer properties of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., HCT116, MCF7, A549)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final DMSO concentration should not exceed 0.5% (v/v). Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value using non-linear regression analysis.
Protocol 2: Analysis of Apoptosis by Western Blotting
This protocol describes the detection of key apoptosis-related proteins by Western blotting in cancer cells treated with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with this compound at various concentrations for the desired time. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-40 µg) in Laemmli buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST and detect the protein bands using an ECL reagent and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).
Visualizations
Signaling Pathway Diagram
Caption: Proposed anticancer mechanism of this compound.
Experimental Workflow Diagram
Application Notes and Protocols for the Stereoselective Synthesis of Substituted Dihydropyran-2-ones
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted dihydropyran-2-ones are a pivotal class of heterocyclic compounds frequently found as core structural motifs in a wide array of natural products and pharmaceutically active molecules. Their inherent chirality and diverse biological activities have rendered their stereoselective synthesis a significant focus of modern organic chemistry. These application notes provide an overview of key stereoselective strategies, detailed experimental protocols for representative methods, and a summary of quantitative data to aid in the selection of appropriate synthetic routes.
Key Synthetic Strategies
The stereoselective synthesis of substituted dihydropyran-2-ones can be broadly categorized into three main approaches: organocatalysis, metal catalysis, and the use of chiral auxiliaries. Each strategy offers distinct advantages concerning substrate scope, operational simplicity, and stereocontrol.
-
Organocatalysis: This field has witnessed remarkable growth, with N-heterocyclic carbenes (NHCs) emerging as powerful catalysts for the synthesis of dihydropyran-2-ones.[1][2][3] NHC-catalyzed reactions, such as [4+2] and [3+3] cycloadditions, often proceed with high enantioselectivity and under mild conditions.[1][2] Other organocatalytic systems, including those based on quinine-derived thioureas, have also been successfully employed.[4]
-
Metal Catalysis: Transition metal catalysis offers a complementary approach to access chiral dihydropyran-2-ones. Copper(I)-catalyzed direct vinylogous aldol (B89426) reactions (DVAR) of β,γ-unsaturated esters with aldehydes provide a route to chiral α,β-unsaturated δ-lactones.[5]
-
Chiral Auxiliaries: The temporary incorporation of a chiral auxiliary into a substrate allows for diastereoselective transformations, after which the auxiliary can be cleaved to afford the enantiomerically enriched product.[6] This classical yet reliable strategy remains valuable for specific applications. Sulfur-based chiral auxiliaries derived from amino acids have proven effective in various asymmetric syntheses.[7]
Data Presentation: Comparison of Stereoselective Methods
The following tables summarize quantitative data for selected stereoselective syntheses of substituted dihydropyran-2-ones, allowing for a direct comparison of different catalytic systems and reaction types.
Table 1: NHC-Catalyzed [4+2] Annulation of α,β-Unsaturated Aldehydes with 1,3-Dicarbonyl Compounds [1]
| Entry | α,β-Unsaturated Aldehyde | 1,3-Dicarbonyl Compound | Catalyst | Base | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | Dibenzoylmethane | A | DBU | 51 | 98 |
| 2 | Cinnamaldehyde | Dibenzoylmethane | A | DABCO | 58 | >99 |
| 3 | 4-Cl-Cinnamaldehyde | Dibenzoylmethane | A | DABCO | 65 | 98 |
| 4 | 4-MeO-Cinnamaldehyde | Dibenzoylmethane | A | DABCO | 55 | >99 |
Catalyst A: Thiazolium salt-derived NHC
Table 2: NHC-Catalyzed [3+3] Annulation of Enals with Pyrrole-4-ones [1]
| Entry | Enal | Pyrrole-4-one | Catalyst | Base | Oxidant | Yield (%) | ee (%) |
| 1 | Cinnamaldehyde | 1-Benzyl-3-methylpyrrol-4-one | B | tBuOK | Quinone | 98 | >90 |
| 2 | 4-Br-Cinnamaldehyde | 1-Benzyl-3-methylpyrrol-4-one | B | tBuOK | Quinone | 85 | 92 |
| 3 | 2-Furylacrolein | 1-Benzyl-3-methylpyrrol-4-one | B | tBuOK | Quinone | 75 | 91 |
Catalyst B: Triazolium salt-derived NHC
Table 3: Quinine-Derived Thiourea-Catalyzed (3+2) Cycloaddition/Transesterification/Decarboxylation Sequence [4]
| Entry | Alkylidene Meldrum's Acid | Azomethine Ylide Precursor | Catalyst Loading (mol%) | Time (min) | Yield (%) | ee (%) |
| 1 | Cyclopentylidene Meldrum's acid | Salicylaldehyde-derived | 10 | 15 | 97 | 99 |
| 2 | Cyclohexylidene Meldrum's acid | Salicylaldehyde-derived | 5 | 120 | 85 | 95 |
| 3 | Adamantylidene Meldrum's acid | Salicylaldehyde-derived | 10 | 420 | 51 | 92 |
Experimental Protocols
Protocol 1: NHC-Catalyzed [4+2] Annulation for the Synthesis of Trisubstituted Dihydropyranones[1]
This protocol describes a general procedure for the enantioselective synthesis of dihydropyran-2-ones from α,β-unsaturated aldehydes and 1,3-dicarbonyl compounds using an N-heterocyclic carbene catalyst.
Materials:
-
NHC precursor (e.g., a thiazolium salt)
-
Base (e.g., DBU or DABCO)
-
α,β-Unsaturated aldehyde
-
1,3-Dicarbonyl compound
-
Anhydrous solvent (e.g., THF or CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the NHC precursor (0.02 mmol, 20 mol%) and the 1,3-dicarbonyl compound (0.12 mmol).
-
Add anhydrous solvent (1.0 mL) and stir the mixture at room temperature.
-
Add the base (0.02 mmol, 20 mol%) to the solution to generate the active NHC catalyst in situ.
-
Add the α,β-unsaturated aldehyde (0.1 mmol) to the reaction mixture.
-
Stir the reaction at the specified temperature (e.g., room temperature) and monitor its progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica (B1680970) gel to afford the desired dihydropyran-2-one.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 2: Silyl-Prins Cyclization for the Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrans[8][9]
This protocol outlines the synthesis of cis-2,6-disubstituted dihydropyrans via a silyl-Prins cyclization of vinylsilyl alcohols.
Materials:
-
Vinylsilyl alcohol
-
Aldehyde
-
Lewis acid (e.g., TMSOTf)
-
Anhydrous solvent (e.g., CH2Cl2)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Synthesis of Vinylsilyl Alcohols:
-
To a solution of allyl(dimethyl)phenylsilane (1.0 eq) in anhydrous THF at 0 °C under nitrogen, add n-BuLi (1.2 eq) and TMEDA (1.65 eq) dropwise.
-
Stir the mixture at 0 °C for 2 hours.
-
Cool the reaction to -78 °C and add the desired aldehyde (1.2 eq) dropwise.
-
After consumption of the starting material (monitored by TLC), hydrolyze the reaction with saturated NH4Cl solution.
-
Extract the aqueous phase with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Purify the crude product by column chromatography to yield the vinylsilyl alcohol.[8]
-
-
Silyl-Prins Cyclization:
-
To a solution of the vinylsilyl alcohol (1.0 eq) and an aldehyde (1.2 eq) in anhydrous CH2Cl2 at -78 °C under an inert atmosphere, add the Lewis acid (e.g., TMSOTf, 1.2 eq) dropwise.
-
Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated NaHCO3 solution.
-
Separate the layers and extract the aqueous layer with CH2Cl2.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography to obtain the cis-2,6-disubstituted dihydropyran.
-
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Synthesis of 3,4-Dihydropyran-2-Ones Organocatalyzed by N-Heterocyclic Carbenes [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. 5,6-Dihydropyran-2-one synthesis [organic-chemistry.org]
- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 7. Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses [scielo.org.mx]
- 8. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing reaction conditions for 5,6-Dihydro-4-methoxy-2H-pyran-2-one synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 5,6-Dihydro-4-methoxy-2H-pyran-2-one. The information is tailored for researchers, scientists, and professionals in drug development.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low or No Product Yield
-
Question: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I optimize the reaction?
-
Answer: Low yields in the synthesis of this compound can arise from several factors. Key considerations include the choice of synthetic route, purity of starting materials, and reaction conditions.
-
Purity of Reactants: Ensure all starting materials and reagents are pure and dry. Moisture can interfere with many of the synthetic routes to pyranones.
-
Reaction Conditions: Temperature, reaction time, and catalyst loading are critical parameters. A systematic optimization of these conditions is recommended. For instance, in lactonization reactions of hydroxy acids, inadequate heat can lead to incomplete cyclization.
-
Choice of Catalyst: The selection of an appropriate acid or metal catalyst is crucial. For intramolecular cyclization routes, Lewis acids like BF₃·OEt₂ can be effective. In ring-closing metathesis (RCM) approaches, the choice of the Grubbs catalyst generation can significantly impact the yield.
-
Atmosphere: Some reactions may be sensitive to air or moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation of starting materials and intermediates.
-
Issue 2: Formation of Significant Side Products
-
Question: I am observing a significant amount of side products in my reaction mixture. How can I identify and minimize their formation?
-
Answer: The formation of side products is a common challenge. The nature of these impurities depends on the chosen synthetic route.
-
Polymerization: The starting materials or the product itself might be prone to polymerization under acidic or high-temperature conditions. Consider using milder reaction conditions or adding a polymerization inhibitor.
-
Isomerization: Undesired isomerization of the double bond can occur. The choice of solvent and catalyst can influence the stereoselectivity of the reaction.
-
Incomplete Cyclization: If starting from a hydroxy acid or a related precursor, incomplete cyclization will lead to the presence of the starting material or linear intermediates in the final mixture. Ensure adequate reaction time and optimal temperature.
-
Identification of Side Products: Utilize analytical techniques such as NMR, GC-MS, and LC-MS to identify the structure of the major side products. Understanding their structure will provide insights into the competing reaction pathways and help in devising strategies to minimize their formation.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to isolate the pure this compound from the reaction mixture. What purification strategies are recommended?
-
Answer: The purification of α,β-unsaturated lactones can be challenging due to their polarity and potential instability.
-
Column Chromatography: Flash column chromatography on silica (B1680970) gel is a common and effective method for purification. A systematic approach to solvent system selection is crucial. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity with ethyl acetate (B1210297).
-
Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[1]
-
Recrystallization: If the product is a solid at room temperature or can be derivatized to a crystalline solid, recrystallization can be a highly effective purification technique.
-
Aqueous Work-up: Care should be taken during aqueous work-up as some dihydropyranones have moderate water solubility.[1] Use of a saturated brine solution during extractions can help to minimize product loss.
-
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Several synthetic strategies can be employed, including:
-
Intramolecular Cyclization/Lactonization: This is a common method for forming lactones. It typically involves the cyclization of a corresponding 5-hydroxy-4-methoxy-2-pentenoic acid or its ester derivative. This can be achieved under acidic conditions or by using specific lactonization reagents.
-
Ring-Closing Metathesis (RCM): This powerful reaction involves the use of a ruthenium catalyst (e.g., Grubbs catalyst) to form the cyclic pyranone ring from a suitable diene precursor.
-
Condensation Reactions: These reactions can involve the condensation of smaller molecules to build the pyranone ring. For example, a reaction between an appropriate three-carbon and two-carbon fragment could be envisioned.
Q2: What are the key reaction parameters to control for a successful synthesis?
A2: The critical parameters to monitor and optimize are:
-
Temperature: Both too low and too high temperatures can be detrimental, leading to slow reaction rates or increased side product formation, respectively.
-
Reaction Time: The reaction should be monitored (e.g., by TLC or GC) to determine the optimal time for completion and to avoid product degradation.
-
Catalyst Loading: The amount of catalyst used can significantly affect the reaction rate and yield. It is important to find the optimal loading to ensure efficient conversion without promoting side reactions.
-
Solvent: The choice of solvent can influence the solubility of reactants and the stability of intermediates, thereby affecting the reaction outcome.
Q3: How can I confirm the identity and purity of my final product?
A3: A combination of spectroscopic techniques should be used for characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule.
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.
-
Infrared (IR) Spectroscopy: Can confirm the presence of key functional groups, such as the α,β-unsaturated lactone carbonyl group.
-
Chromatographic Methods: Techniques like GC and HPLC can be used to assess the purity of the sample.
Data Presentation
The following tables summarize typical reaction conditions and yields for the synthesis of related 5,6-dihydro-2H-pyran-2-one derivatives. This data can serve as a starting point for the optimization of the synthesis of this compound.
Table 1: Synthesis of 5,6-Dihydro-2H-pyran-2-one via Condensation and Cyclization [1]
| Starting Materials | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Vinylacetic acid, Paraformaldehyde | Concentrated H₂SO₄, Anhydrous Sodium Acetate | Glacial Acetic Acid | Reflux | 3 | 25.1 |
Table 2: Synthesis of a Substituted 5,6-Dihydro-2H-pyran-2-one via Ring-Closing Metathesis
| Starting Material | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Acyclic diene precursor | Grubbs II Catalyst (1-5) | Dichloromethane (B109758) | Reflux (40) | 4-12 | High |
Note: The yield for the RCM reaction is generally high but depends on the specific substrate.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5,6-Dihydro-2H-pyran-2-one via Condensation and Cyclization (Adapted from Organic Syntheses) [1]
-
In a round-bottomed flask equipped with a reflux condenser, combine vinylacetic acid (1.0 eq), paraformaldehyde (2.0 eq as CH₂O), and glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 0.03 eq).
-
Heat the mixture to reflux for 3 hours.
-
Cool the reaction mixture to room temperature and add anhydrous sodium acetate (0.8 eq).
-
Remove the acetic acid under reduced pressure.
-
Add water and cool the flask in an ice bath.
-
Adjust the pH to 8 with a 20% aqueous sodium hydroxide (B78521) solution, keeping the temperature below 5°C.
-
Extract the aqueous solution with dichloromethane (4 x volume of aqueous layer).
-
Wash the combined organic extracts with saturated aqueous sodium chloride.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain 5,6-dihydro-2H-pyran-2-one.
Protocol 2: General Procedure for Ring-Closing Metathesis (RCM) to form a 5,6-Dihydro-2H-pyran-2-one
-
Dissolve the appropriate diene precursor (1.0 eq) in anhydrous dichloromethane under an inert atmosphere.
-
Add the Grubbs catalyst (e.g., Grubbs II, 1-5 mol%).
-
Heat the reaction mixture to reflux (approximately 40°C).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualization
Logical Workflow for Troubleshooting Synthesis
References
Technical Support Center: Troubleshooting Low Yields in 2H-Pyran-2-one Synthesis
Welcome to the technical support center for the synthesis of 2H-pyran-2-ones (α-pyrones). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis that may lead to low product yields. Here you will find a comprehensive guide in a question-and-answer format, detailed experimental protocols, and data to help you optimize your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My 2H-pyran-2-one synthesis is resulting in a very low yield. What are the most common causes?
Low yields in 2H-pyran-2-one synthesis can be attributed to several factors. The most critical parameters to investigate are the reaction conditions, purity of starting materials, and the work-up procedure.[1][2][3] Key areas to troubleshoot include:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, reaction temperature, and time are crucial for success.[1][3]
-
Side Reactions: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.[1][3]
-
Purity of Starting Materials: Impurities in reactants and solvents can inhibit the reaction or lead to side products.[2][3]
-
Moisture or Air Sensitivity: Many catalysts and reagents used in these syntheses are sensitive to moisture and air, which can deactivate them.[1]
-
Product Loss During Work-up and Purification: The desired product may be lost during extraction, filtration, or chromatography.[1]
Q2: How do I optimize the reaction conditions for my 2H-pyran-2-one synthesis?
Optimizing reaction conditions is a systematic process of varying one parameter at a time to determine its effect on the reaction outcome.
-
Catalyst Selection and Loading: The choice and amount of catalyst can significantly impact the reaction rate and yield. For instance, in some syntheses, Lewis acids like Scandium triflate (Sc(OTf)₃) or organocatalysts such as DABCO are effective.[1] Experiment with different catalysts and vary the catalyst loading (e.g., 5 mol%, 10 mol%, 20 mol%) to find the optimal concentration.
-
Solvent Choice: The solvent affects the solubility of reactants, catalyst activity, and the stability of intermediates.[1] Aprotic solvents like THF, DMF, acetonitrile, or dioxane are commonly used.[1][4] In certain base-catalyzed reactions, acetic acid has been shown to improve yields compared to ethanol (B145695) or DMF.[1] It is advisable to screen a range of solvents to identify the best one for your specific reaction.
-
Temperature and Reaction Time: These two parameters are often interconnected. Higher temperatures can accelerate the reaction but may also promote the formation of side products.[1] Conversely, lower temperatures can increase selectivity but may require longer reaction times.[1] It is essential to monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal balance.[1][4]
Q3: What are the common side reactions in 2H-pyran-2-one synthesis and how can I minimize them?
Undesired reaction pathways can significantly lower the yield of the desired 2H-pyran-2-one. Common side reactions include:
-
Isomerization or Rearrangement: The target pyranone might be unstable under the reaction conditions and rearrange to a more stable isomer.[1] Careful control of temperature and reaction time can help mitigate this.
-
Polymerization: Starting materials or the product itself may polymerize, especially at elevated temperatures.
-
Formation of Byproducts: Depending on the specific synthetic route, various byproducts can form. For example, in some reactions, isomeric pyrazoles or furanones can be generated at high temperatures.[1] Analyzing the crude reaction mixture by LC-MS or NMR can help identify these byproducts, and adjusting the reaction conditions (e.g., lowering the temperature) can minimize their formation.[1]
Q4: How can I ensure my starting materials are not the source of the low yield?
The purity of starting materials is critical for a successful synthesis.[2][3]
-
Reactant Purity: Ensure that all reactants are of high purity. Impurities can act as inhibitors or participate in side reactions. If necessary, purify the starting materials by recrystallization, distillation, or column chromatography before use.
-
Solvent and Reagent Quality: Use dry, non-protic solvents when required by the reaction chemistry.[4] Many organometallic reagents and Lewis acid catalysts are sensitive to moisture.[1] Ensure that solvents are properly dried and that reagents are handled under an inert atmosphere (e.g., Argon or Nitrogen).[1][4]
Q5: I suspect I am losing my product during the work-up and purification steps. How can I prevent this?
Product loss during isolation is a common reason for low yields.[1]
-
Extraction: 2H-pyran-2-ones can have some water solubility.[1] When performing an aqueous work-up, ensure the pH of the aqueous layer is optimized for the extraction of your compound. It is also good practice to back-extract the aqueous layers to recover any dissolved product.[1]
-
Purification:
-
Column Chromatography: This is a widely used technique for purifying 2H-pyran-2-ones.[1][5] Use an appropriate eluent system, often a mixture of ethyl acetate (B1210297) and hexane, to achieve good separation.[1]
-
Recrystallization: For solid products, recrystallization can be a highly effective purification method.[1] The choice of solvent is crucial for obtaining high purity and yield.
-
Distillation: Volatile 2H-pyran-2-ones can be purified by vacuum distillation.[1]
-
-
Analysis of All Phases: Before discarding any aqueous layers or solid precipitates from the work-up, analyze them by TLC or LC-MS to ensure they do not contain a significant amount of your desired product.[1]
Data Presentation
Table 1: Optimization of Reaction Conditions for a Generic 2H-Pyran-2-one Synthesis
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Catalyst A (10) | Toluene | 80 | 12 | 45 |
| 2 | Catalyst A (10) | Dioxane | 80 | 12 | 62 |
| 3 | Catalyst A (10) | DMF | 80 | 12 | 55 |
| 4 | Catalyst A (10) | Dioxane | 60 | 24 | 75 |
| 5 | Catalyst A (10) | Dioxane | 100 | 6 | 58 (with byproducts) |
| 6 | Catalyst B (10) | Dioxane | 60 | 24 | 35 |
| 7 | Catalyst A (5) | Dioxane | 60 | 24 | 68 |
| 8 | Catalyst A (20) | Dioxane | 60 | 24 | 76 |
This table presents illustrative data. Actual results will vary depending on the specific substrates and reaction.
Experimental Protocols
Protocol 1: One-Pot Synthesis of Functionalized 2H-Pyran-2-ones via NHC Catalysis
This protocol is based on the N-heterocyclic carbene (NHC)-catalyzed synthesis of 2H-pyran-2-ones.[4]
Materials:
-
Enolizable ketone (0.5 mmol)
-
Azolium salt catalyst precursor (e.g., IMes·HCl, 0.1 mmol, 20 mol%)
-
Base (e.g., DBU, 0.1 mmol)
-
Alkynyl ester (0.6 mmol)
-
Dry, non-protic solvent (e.g., THF, 2.0 mL)
-
Flame-dried Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Catalyst Generation: To a flame-dried Schlenk tube under an inert atmosphere, add the enolizable ketone (0.5 mmol), the azolium salt catalyst precursor (0.1 mmol), and the base (0.1 mmol).[4]
-
Solvent and Reagent Addition: Add the dry, non-protic solvent (2.0 mL). Stir the mixture at room temperature for 10-15 minutes. Then, add the alkynyl ester (0.6 mmol) dropwise via syringe.[4]
-
Reaction Execution: Stir the reaction mixture at room temperature.[4]
-
Monitoring: Monitor the reaction for completion by TLC analysis (typically 12-24 hours).[4]
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.[4]
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of 3-Bromo-2H-pyran-2-one
This protocol describes the synthesis of 3-bromo-2H-pyran-2-one from 3,5-dibromo-5,6-dihydro-2H-pyran-2-one.[5]
Materials:
-
Crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one
-
Methylene (B1212753) chloride
-
Water
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Reaction Setup: In a suitable flask, dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one in methylene chloride.
-
Reagent Addition: Add triethylamine (1.1 equivalents) dropwise to the solution at room temperature over a 5-minute period.[5]
-
Reaction Execution: Stir the reaction mixture at room temperature for 24 hours. The mixture will turn dark brown.[5]
-
Monitoring: Monitor the reaction completion by TLC analysis.[5]
-
Work-up: Transfer the reaction mixture to a separatory funnel and wash three times with water. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane.[5]
Mandatory Visualizations
References
Identifying side reactions in 5,6-Dihydro-4-methoxy-2H-pyran-2-one preparation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5,6-Dihydro-4-methoxy-2H-pyran-2-one. The information is presented in a question-and-answer format to directly address common challenges encountered during this synthetic process.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a low yield of this compound. What are the potential causes and how can I improve the yield?
A1: Low yields in the synthesis of this compound can arise from several factors, primarily related to side reactions and suboptimal reaction conditions. Key areas to investigate include:
-
Side Reactions: The primary cause of low yield is often the formation of undesired side products. The synthesis, which typically involves a cascade of reactions including Knoevenagel condensation, Michael addition, and lactonization, is susceptible to several competing pathways.
-
Incomplete Reactions: The reaction may not be proceeding to completion. This can be monitored by techniques like Thin Layer Chromatography (TLC) to ensure all starting material is consumed.
-
Product Degradation: The desired product may be unstable under the reaction or workup conditions, leading to degradation.
-
Purity of Starting Materials: Impurities in the reactants, such as methoxyacetone (B41198) and glyoxylic acid, can interfere with the reaction and lead to the formation of byproducts.
Troubleshooting Suggestions:
| Parameter | Recommendation | Expected Outcome |
| Reaction Temperature | Maintain a moderate and consistent temperature. Elevated temperatures can promote side reactions. | Minimizes the formation of thermal degradation products and undesired isomers. |
| Catalyst Concentration | Optimize the concentration of the base or acid catalyst. Both insufficient and excess catalyst can be detrimental. | Ensures the desired reaction pathway is favored without promoting side reactions. |
| Purity of Reagents | Use high-purity starting materials and solvents. | Reduces the likelihood of impurity-driven side reactions. |
| Reaction Time | Monitor the reaction progress closely to determine the optimal reaction time. | Prevents product degradation from prolonged reaction times. |
Q2: What are the common side products in the synthesis of this compound and how can I identify them?
A2: Several side products can form during the synthesis. Identifying these is crucial for optimizing the reaction.
-
Polymeric Materials: Aldehydes and other reactive intermediates can undergo self-condensation or polymerization, especially in the presence of strong acids or bases. This often appears as an insoluble tar-like substance.
-
Michael Adducts: Incomplete cyclization can lead to the accumulation of the intermediate Michael adduct.
-
Decarboxylation Products: If the reaction conditions are too harsh (e.g., high temperature), the carboxylic acid intermediate may decarboxylate before cyclization.
-
Isomers: Depending on the reaction conditions, isomers of the desired product may form.
Identification:
These side products can often be identified by chromatographic and spectroscopic methods:
-
TLC: Compare the reaction mixture to a standard of the pure product. The presence of additional spots indicates impurities.
-
NMR Spectroscopy (¹H and ¹³C): Can reveal the presence of unexpected structures and help in their identification by analyzing chemical shifts and coupling constants.
-
Mass Spectrometry (MS): Can determine the molecular weight of the impurities, aiding in their identification.
Q3: I am having difficulty purifying the final product. What are the recommended purification methods?
A3: Purification of this compound can be challenging due to the presence of structurally similar impurities and its potential solubility in water.
| Purification Method | Application and Considerations |
| Distillation | For volatile impurities with significantly different boiling points. Vacuum distillation is often preferred to avoid thermal degradation of the product. |
| Column Chromatography | Effective for separating the product from non-volatile impurities and isomers. A silica (B1680970) gel stationary phase with a gradient elution of ethyl acetate (B1210297) in hexanes is a common starting point. |
| Recrystallization | Can be used if the product is a solid at room temperature and a suitable solvent system can be found. |
| Aqueous Workup | Care must be taken during aqueous extractions as the product may have some water solubility.[1] It is advisable to back-extract the aqueous layers with an organic solvent to recover any dissolved product. |
Experimental Protocols
Logical Workflow for Troubleshooting Side Reactions
The following diagram illustrates a systematic approach to identifying and mitigating side reactions during the synthesis of this compound.
Caption: Troubleshooting workflow for identifying and mitigating side reactions.
References
How to improve purity of synthetic 5,6-Dihydro-4-methoxy-2H-pyran-2-one
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the purity of synthetic 5,6-Dihydro-4-methoxy-2H-pyran-2-one.
Troubleshooting Guide
Low purity of the final product can arise from various factors during the synthesis and workup. This guide outlines common issues, their potential causes, and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Persistent Yellow/Brown Color | Residual starting materials, polymeric byproducts, or thermal decomposition. | - Purify via column chromatography on silica (B1680970) gel. - Consider a charcoal treatment prior to final filtration. - If distillation is used, ensure the temperature is kept as low as possible by using a high vacuum. |
| Presence of Starting Materials in NMR/GC-MS | Incomplete reaction. | - Increase reaction time or temperature. - Ensure stoichiometry of reagents is correct. - Check the purity and activity of reagents. |
| Broad Melting Point Range | Presence of impurities or mixture of isomers. | - Purify by recrystallization or column chromatography. - Use high-resolution analytical techniques (e.g., HPLC) to check for isomers. |
| Low Yield After Purification | Product loss during extraction or purification steps. | - Optimize extraction solvent and pH. The target molecule has some water solubility.[1] - For chromatography, ensure appropriate stationary and mobile phase selection to avoid irreversible adsorption. - For distillation, ensure the vacuum is stable and the collection flask is adequately cooled. |
| Unexpected Peaks in Analytical Data | Side-reaction products or solvent impurities. | - Identify the structure of the impurity by NMR and MS analysis to understand its origin. - Use high-purity solvents for both reaction and purification. - Adjust reaction conditions (e.g., temperature, catalyst) to minimize side reactions. |
Frequently Asked Questions (FAQs)
Q1: What are the most effective methods for purifying this compound?
A1: While specific literature for this exact compound is limited, common and effective purification methods for structurally similar pyranones include vacuum distillation and column chromatography.
-
Vacuum Distillation: This method is suitable for thermally stable, liquid products. For a related compound, 5,6-dihydro-2H-pyran-2-one, distillation under reduced pressure (18-19 mm Hg) at 114-117°C was effective.[1]
-
Column Chromatography: This is a highly versatile technique for removing polar and non-polar impurities. For various 2H-pyran-2-one analogues, silica gel chromatography with a mobile phase of ethyl acetate (B1210297) and hexane (B92381) has proven successful.[2]
Q2: What are some common impurities I should expect?
A2: Without a specific synthetic route, common impurities are inferred from general lactone syntheses. These may include:
-
Unreacted starting materials.
-
Solvents used in the reaction or workup.
-
Byproducts from side reactions, such as polymerization or elimination products.
-
Isomers of the desired product.
Q3: Can I use recrystallization to purify this compound?
A3: Recrystallization is a viable option if the crude product is a solid at room temperature and a suitable solvent system can be identified. The ideal solvent would dissolve the compound well at elevated temperatures but poorly at lower temperatures, while impurities remain soluble at all temperatures. A solvent screen is recommended to determine the optimal solvent or solvent mixture.
Experimental Protocols
The following are detailed methodologies for key purification experiments, adapted from protocols for similar compounds.
1. Vacuum Distillation
This protocol is adapted from the purification of 5,6-dihydro-2H-pyran-2-one.[1]
-
Apparatus: A short-path distillation apparatus is recommended to minimize product loss. Ensure all glassware is dry.
-
Procedure:
-
Place the crude oil in the distillation flask.
-
Assemble the distillation apparatus and connect it to a high-vacuum pump.
-
Gradually reduce the pressure to the desired level (e.g., 1-20 mmHg).
-
Slowly heat the distillation flask in an oil bath.
-
Collect fractions at a stable temperature. For 5,6-dihydro-2H-pyran-2-one, the boiling point is 114–117°C at 18–19 mmHg.[1] The boiling point of the target compound may differ based on its specific properties.
-
Analyze the purity of the collected fractions using GC-MS or NMR.
-
2. Column Chromatography
This protocol is based on the purification of related pyranone compounds.[2][3][4]
-
Materials:
-
Silica gel (60 Å, 230-400 mesh).
-
Solvents: Ethyl acetate (EtOAc) and hexane (or heptane).
-
-
Procedure:
-
Prepare a slurry of silica gel in hexane and pack the column.
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent mixture).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane. A starting gradient of 5-10% EtOAc in hexane, gradually increasing to 20-30%, is a reasonable starting point. The optimal gradient should be determined by thin-layer chromatography (TLC).
-
Collect fractions and monitor their composition by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Quantitative Data Summary
The following table summarizes purity data for related pyranone compounds to provide a benchmark for expected outcomes.
| Compound | Purification Method | Eluent/Conditions | Purity | Reference |
| Functionalized 2-tetralone (B1666913) (from 2H-pyran-2-one) | Silica-gel chromatography | EtOAc:hexane (1:4) | Not specified, but pure products were obtained. | [2] |
| 6-methyl-5,6-dihydro-2H-pyran-2-one | Flash column chromatography on silica gel | Not specified | Not specified, but yielded the pure compound. | [5] |
| Opuntiol (6-Hydroxymethyl-4-methoxy-2H-pyran-2-one) | Column chromatography followed by flash silica gel | Hexane with a gradient of CHCl3, then MeOH:CHCl3 (2:98) | Crystalline solid | [3][4] |
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for improving product purity.
References
Technical Support Center: Troubleshooting Catalyst Deactivation and Inefficiency in Pyranone Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to catalyst deactivation and inefficiency during pyranone synthesis. Below you will find troubleshooting guides and frequently asked questions to help optimize your experimental outcomes.
Troubleshooting Guide
This guide provides solutions to common problems encountered during pyranone synthesis, with a focus on catalyst-related issues.
Question: My reaction yield is consistently low. What are the potential catalyst-related causes and how can I address them?
Answer:
Low yields in pyranone synthesis can stem from several factors related to the catalyst's performance and stability.[1] Key areas to investigate include:
-
Suboptimal Catalyst Choice: The selected catalyst may not be ideal for your specific substrates or reaction conditions. It is crucial to screen a variety of catalysts (e.g., different Lewis acids, organocatalysts, or metal catalysts) to find the most effective one for your transformation.
-
Incorrect Catalyst Loading: Using too little catalyst can result in an incomplete reaction, while an excess may not improve the yield and can complicate purification.[1] An optimal catalyst loading should be determined experimentally.
-
Presence of Moisture or Air: Many catalysts, especially Lewis acids, are sensitive to moisture and air.[1] Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Catalyst Deactivation: The catalyst may be losing its activity during the reaction. This can be due to poisoning by impurities in the starting materials or solvent, or thermal degradation if the reaction temperature is too high.
Question: I am observing significant side product formation. How can I improve the selectivity of my catalytic reaction?
Answer:
Poor selectivity is a common challenge that can often be traced back to the catalytic system or reaction conditions.[1] Consider the following adjustments:
-
Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barriers for undesired reaction pathways.[1] Lowering the reaction temperature may favor the desired product.
-
Solvent Choice: The solvent can influence catalyst activity and the stability of reaction intermediates.[1] Experimenting with different solvents of varying polarity can help to improve selectivity.
-
Rate of Reagent Addition: Adding reagents too quickly can lead to localized high concentrations, which may promote the formation of side products.[1] Slow, controlled addition of a key reagent via a syringe pump can improve selectivity.
-
Catalyst Modification: In some cases, modifying the catalyst's structure (e.g., by changing the ligands on a metal catalyst) can enhance selectivity for the desired pyranone product.
Question: My catalyst's activity decreases significantly upon reuse. What are the likely causes of deactivation and how can I prevent it?
Answer:
Catalyst deactivation is an inevitable process, but its rate can be managed. The primary mechanisms of deactivation for catalysts used in pyranone synthesis include poisoning, fouling (coking), thermal degradation (sintering), and leaching of the active species.[2][3][4][5][6][7]
-
Poisoning: This occurs when impurities in the reactants or solvent strongly bind to the catalyst's active sites, rendering them inactive.[6][7]
-
Prevention: Purify all starting materials and solvents before use. Consider using a guard bed to remove impurities before they reach the catalyst.
-
-
Fouling (Coking): This is the physical deposition of carbonaceous materials (coke) on the catalyst surface, which blocks active sites and pores.[3][6]
-
Prevention: Optimize reaction conditions (e.g., lower temperature) to minimize the formation of coke precursors.
-
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small catalyst particles to agglomerate into larger ones, reducing the active surface area.[3][5][8]
-
Prevention: Operate the reaction at the lowest effective temperature. Choose a catalyst with high thermal stability.
-
-
Leaching: This involves the dissolution of the active catalytic species into the reaction medium, leading to a permanent loss of catalyst.[4][9][10][11]
-
Prevention: Select a robust catalyst support and optimize the solvent to minimize dissolution of the active metal.
-
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a pyranone synthesis reaction?
A1: The most critical parameters are the choice of catalyst, solvent, reaction temperature, and reaction time. The stoichiometry of the reactants is also crucial. For instance, Lewis acids like Scandium triflate (Sc(OTf)₃) and organocatalysts such as DABCO are often used, and their concentration can significantly affect yield and selectivity.[1]
Q2: How should I handle and store air- and moisture-sensitive catalysts like Lewis acids?
A2: Air- and moisture-sensitive catalysts should be handled in a glovebox or under an inert atmosphere (e.g., a stream of nitrogen or argon). They should be stored in a desiccator or a sealed container in a cool, dry place. Always use dry solvents and freshly distilled reagents when working with these catalysts.
Q3: What are some common methods for purifying pyranone products?
A3: Purification strategies depend on the properties of the pyranone and the impurities present. Common techniques include:
-
Recrystallization: Effective for solid products to achieve high purity.
-
Column Chromatography: A standard technique for purifying complex mixtures or oily products using a stationary phase like silica (B1680970) gel.[1]
Q4: Can a deactivated catalyst be regenerated?
A4: In some cases, yes. The feasibility of regeneration depends on the mechanism of deactivation.
-
Coked catalysts can often be regenerated by controlled calcination in air to burn off the carbon deposits.
-
Poisoned catalysts can sometimes be regenerated by washing with a suitable solvent or a chemical treatment to remove the poison.
-
Sintered catalysts are more difficult to regenerate, though some redispersion techniques exist.
-
Deactivation by leaching is generally irreversible.[10]
Data Presentation
Table 1: Representative Data for Catalyst Performance and Deactivation in a Model Pyranone Synthesis
Disclaimer: The following table presents hypothetical data to illustrate the type of quantitative comparison researchers should aim for when evaluating catalysts. Actual results will vary depending on the specific reaction.
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Selectivity (%) | Activity after 3rd Cycle (%) | Primary Deactivation Mechanism |
| Sc(OTf)₃ | 10 | 12 | 85 | 92 | 70 | Moisture sensitivity, Leaching |
| Ru(p-cymene)Cl₂]₂ | 2.5 | 8 | 78 | 88 | 65 | Oxidation, Ligand degradation |
| DABCO | 20 | 24 | 65 | 75 | 85 | Product inhibition |
| Zeolite H-BEA | 15 (wt%) | 18 | 72 | 80 | 50 | Coking |
Experimental Protocols
Protocol 1: General Procedure for Lewis Acid-Catalyzed Pyranone Synthesis
This protocol is a generalized procedure for a Lewis acid-mediated cyclization reaction.
Materials:
-
Aldehyde and δ-hydroxy-β-ketoester starting materials
-
Lewis Acid Catalyst (e.g., Scandium Triflate, Sc(OTf)₃)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Dehydrating agent (e.g., anhydrous MgSO₄)
-
Quenching solution (e.g., saturated aqueous NaHCO₃)
-
Drying agent (e.g., anhydrous Na₂SO₄)
Procedure:
-
Ensure all glassware is flame-dried and the reaction is set up under an inert atmosphere (e.g., Nitrogen).
-
To a stirred solution of the aldehyde (1.0 eq) and the δ-hydroxy-β-ketoester (1.1 eq) in anhydrous dichloromethane, add the dehydrating agent.
-
Cool the mixture to the desired temperature (e.g., 0 °C or -78 °C).
-
In a separate flask, prepare a solution of the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃) in the anhydrous solvent.
-
Add the catalyst solution dropwise to the reaction mixture over 10-15 minutes.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature, then transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with dichloromethane.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[1]
Protocol 2: Regeneration of Scandium(III) Triflate Catalyst
This protocol describes a method for recovering and reactivating Sc(OTf)₃ after an aqueous workup.
Procedure:
-
Combine all aqueous phases from the reaction workup.
-
Concentrate the combined aqueous phases on a rotary evaporator until a crystalline residue remains.
-
Dry the resulting solid in a vacuum oven at 180 °C for 20 hours to remove water and any volatile impurities. The recovered scandium(III) triflate can then be reused.[12]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Catalyst Deactivation Mechanisms → Term [fashion.sustainability-directory.com]
- 7. What is catalyst deactivation and why does it happen? [eureka.patsnap.com]
- 8. fiveable.me [fiveable.me]
- 9. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 10. Deactivation of solid catalysts in liquid media: the case of leaching of active sites in biomass conversion reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. backend.orbit.dtu.dk [backend.orbit.dtu.dk]
- 12. Making sure you're not a bot! [oc-praktikum.de]
Managing equilibrium with open-chain isomers in 2H-pyran synthesis
Welcome to the technical support center for the synthesis of 2H-pyrans. This guide is designed for researchers, scientists, and drug development professionals to address common challenges, particularly the management of equilibrium with open-chain isomers, encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are my 2H-pyran products unstable? I'm observing a mixture of the desired heterocycle and an open-chain compound.
A: The instability you are observing is a known characteristic of many 2H-pyran systems.[1] They exist in a dynamic equilibrium with their valence isomers, which are open-chain (Z)-1-oxatrienes (dienones).[1][2] This equilibrium is often reversible and sensitive to various factors, including substitution patterns and solvent polarity.[1][2]
Q2: What factors influence the equilibrium between the 2H-pyran and the open-chain isomer?
A: The position of the equilibrium is determined by the relative thermodynamic stability of the two isomers. Key influencing factors include:
-
Substitution Pattern: The presence of electron-withdrawing groups (EWGs) at positions C-3, C-4, and C-6 of the pyran ring tends to stabilize the cyclic form.[1]
-
Solvent: In some cases, the use of aprotic polar solvents like DMSO can favor the formation of the 2H-pyran.[1]
-
Temperature: Higher temperatures can favor the ring-opening to the more flexible acyclic form. Monitoring reaction temperature is crucial.[3]
Q3: Can cis/trans isomerism of the open-chain form affect the cyclization to 2H-pyran?
A: Yes. The 6π-oxaelectrocyclization to form the 2H-pyran ring requires the 1-oxatriene to be in a specific conformation (cis). If the open-chain isomer is formed as the more stable trans-isomer, C=C bond isomerization must occur before cyclization can proceed.[1] This can be a kinetic barrier to the formation of the desired 2H-pyran.
Troubleshooting Guide
Problem 1: Low or No Yield of the Desired 2H-Pyran
Q: My reaction is not producing the expected 2H-pyran, or the yield is very low. What are the likely causes and how can I fix this?
A: Low yields can stem from several issues related to reaction conditions and starting material purity.[3][4]
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, and temperature is critical.[3] For instance, in multicomponent reactions, solvent-free conditions at elevated temperatures (e.g., 60-80°C) have been shown to dramatically increase yields.[3]
-
Catalyst Issues: Ensure the correct catalyst is chosen and the loading is optimized. For example, in certain syntheses of pyran derivatives, 20 mol% of the catalyst was found to be optimal.[3] Insufficient catalyst can lead to an incomplete reaction, while an excess can complicate purification.[3]
-
Purity of Starting Materials: Impurities in reactants or solvents can inhibit the reaction or catalyze side reactions.[3][4] Always use high-purity materials.
-
Equilibrium Position: The equilibrium may strongly favor the open-chain isomer under your current conditions. Consider modifying the substrate with electron-withdrawing groups or changing the solvent to a more polar, aprotic one.[1]
Problem 2: Significant Side Product Formation
Q: My reaction mixture shows multiple spots on TLC, indicating significant side product formation. How can I improve the selectivity?
A: Side product formation is a common challenge, often arising from competing reaction pathways.[3]
-
Control of Reaction Sequence: In multicomponent reactions, the initial step (e.g., Knoevenagel condensation) is critical. Ensuring this step proceeds efficiently before subsequent Michael addition and cyclization can minimize side products.[3]
-
Reaction Time and Temperature: Overly long reaction times or high temperatures can cause decomposition or promote undesired side reactions.[3] Monitor the reaction progress closely using TLC to determine the optimal endpoint.[3]
-
Alternative Pathways: Depending on the synthetic route, other reactions can compete. For example, in phosphine-catalyzed annulations, a [3+2] annulation leading to furans can compete with the desired [3+3] annulation to form 2H-pyrans.[5] Adjusting the catalyst or reaction conditions may be necessary to favor the desired pathway.
Problem 3: Difficulty in Product Purification
Q: I am struggling to purify my 2H-pyran derivative from the crude reaction mixture. What are the best strategies?
A: Purification can be challenging due to the presence of unreacted starting materials, catalyst residues, or structurally similar side products.[3]
-
Crystallization: If the 2H-pyran is a solid, recrystallization from a suitable solvent system is often the most effective method for achieving high purity.[3]
-
Column Chromatography: For complex mixtures or non-crystalline products, column chromatography is the standard technique.[3] Careful selection of the stationary phase (e.g., silica (B1680970) gel) and the eluent system is crucial for effective separation.[3]
-
Catalyst Removal: If a heterogeneous catalyst was used, it should be removed by filtration before work-up.[3]
Data Presentation
Table 1: Factors Influencing the 2H-Pyran <=> 1-Oxatriene Equilibrium
| Factor | Influence on Equilibrium | Recommended Action | Reference |
| Substituents | Electron-withdrawing groups (EWGs) at C3, C4, C6 | Favor 2H-pyran | Design substrates with EWGs (e.g., CO₂Et, COMe). |
| Solvent | Aprotic polar solvents (e.g., DMSO) | Can favor 2H-pyran | Screen different solvents; consider DMSO. |
| Temperature | Higher temperatures | May favor open-chain isomer | Optimize reaction temperature; run at the lowest effective temperature. |
Table 2: General Reaction Condition Optimization Parameters
| Parameter | Range/Options | Purpose | Reference |
| Catalyst Loading | 10-20 mol% | Ensure complete reaction without complicating purification. | [3] |
| Temperature | 60-80°C (solvent-free) or reflux | Optimize for reaction rate vs. side product formation. | [3] |
| Solvent | Dichloromethane, Chloroform, Ethanol, Solvent-free | Affects solubility, reaction rate, and sometimes product yield. | [3] |
| Reaction Time | Variable (monitor by TLC) | Avoid product decomposition or side reactions from prolonged heating. | [3] |
Experimental Protocols
General Protocol for 2H-Pyran Synthesis via IBX Oxidation and Oxa-Electrocyclization
This protocol describes a one-pot preparation of tetrasubstituted 2H-pyrans from highly substituted 3,5-hexadien-1-ols.[1]
-
Reactant Preparation: In a round-bottom flask, dissolve the substituted 3,5-hexadien-1-ol in dimethyl sulfoxide (B87167) (DMSO).
-
Oxidation: Add 3-iodoxybenzoic acid (IBX) to the solution. The amount will depend on the scale of the reaction, but it is typically used in excess.
-
Reaction Conditions: Stir the mixture at room temperature. The oxidation of the alcohol to the corresponding 1-oxatriene intermediate occurs in situ.
-
In Situ Cyclization: The 1-oxatriene spontaneously undergoes a disrotatory 6π-oxaelectrocyclization to form the 2H-pyran ring.[1]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material and formation of the product.
-
Work-up and Purification: Upon completion, quench the reaction and perform an appropriate aqueous work-up. The crude product can then be purified by column chromatography on silica gel to yield the desired 2H-pyran.[3]
Mandatory Visualization
Caption: Equilibrium between 2H-pyran and its open-chain 1-oxatriene valence isomers.
Caption: A general experimental workflow for the synthesis and purification of 2H-pyrans.
Caption: A troubleshooting decision tree for low yield issues in 2H-pyran synthesis.
References
Technical Support Center: Scale-Up Synthesis of Dihydropyranone Intermediates
Welcome to the Technical Support Center for the synthesis of dihydropyranone intermediates. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale to larger-scale production. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control during the scale-up of dihydropyranone synthesis?
A1: When scaling up, the most critical parameters to monitor and control are typically reaction temperature, the purity of starting materials and solvents, catalyst loading and activity, and the rate of reagent addition. Effective temperature control is vital as many synthetic routes can be exothermic, and poor heat dissipation on a larger scale can lead to side reactions and reduced yields.[1][2] The presence of impurities, especially water, can significantly impact reaction efficiency and reproducibility.[3]
Q2: How does the choice of solvent impact the scale-up of dihydropyranone formation?
A2: The solvent plays a crucial role in reactant solubility, catalyst activity, and the stability of intermediates. Aprotic solvents such as THF, toluene, CH2Cl2, and 1,4-dioxane (B91453) are commonly used in organocatalyzed reactions.[4] When scaling up, consider not only the reaction performance but also the practical aspects of the solvent, including its boiling point for ease of removal, safety profile, and cost.
Q3: What are the common challenges associated with purifying dihydropyranone intermediates at a large scale?
A3: Large-scale purification of dihydropyranone intermediates can be challenging. Common issues include the removal of closely related impurities and byproducts, which may require optimization of crystallization or chromatography methods. Flash column chromatography is a common purification technique, but on a large scale, it can be resource-intensive in terms of solvent consumption and time.[5] Developing a robust crystallization procedure is often a more efficient and scalable purification strategy.
Q4: My reaction yield dropped significantly upon scaling up. What are the likely causes?
A4: A significant drop in yield during scale-up can be attributed to several factors. Inadequate mixing or mass transfer in a larger reactor can lead to localized "hot spots" or concentration gradients, promoting side reactions. The surface-area-to-volume ratio decreases as the scale increases, which can affect heat transfer and reaction kinetics. It is also possible that impurities in larger batches of starting materials are more pronounced. Re-optimization of reaction parameters at the new scale is often necessary.[1]
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the scale-up synthesis of dihydropyranone intermediates.
| Problem ID | Question & Concern | Potential Causes | Suggested Solutions |
| YLD-01 | Low Yield: "I'm experiencing a significant drop in yield after scaling up my dihydropyranone synthesis." | 1. Inefficient Heat Transfer: Inadequate control of reaction exotherms leading to side reactions. 2. Poor Mixing: Non-homogeneous reaction mixture causing localized concentration gradients. 3. Moisture Contamination: Presence of water can quench sensitive reagents or catalysts.[3] 4. Suboptimal Reagent Stoichiometry: Molar ratios may need adjustment at a larger scale. | 1. Improve Heat Management: Use a reactor with a better surface-area-to-volume ratio, or implement staged/slow addition of reagents. 2. Enhance Agitation: Ensure the stirring speed and impeller design are appropriate for the reactor geometry. 3. Ensure Anhydrous Conditions: Use dry solvents and reagents, and consider performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Molecular sieves can be used to remove residual water.[6] 4. Re-optimize Stoichiometry: Perform small-scale experiments to re-optimize the molar ratios of your reactants and catalysts for the new scale. |
| PUR-01 | Byproduct Formation: "I'm observing significant byproduct formation that wasn't present at the lab scale." | 1. Increased Reaction Time or Temperature: Longer reaction times or higher temperatures can promote the formation of undesired products. 2. Impurity-Driven Side Reactions: Impurities in larger quantities of starting materials can act as catalysts for side reactions. 3. Air/Moisture Sensitivity: Prolonged exposure of intermediates or products to air or moisture during processing. | 1. Re-evaluate Reaction Conditions: Monitor the reaction closely (e.g., by TLC or HPLC) and quench it as soon as the starting material is consumed. Consider lowering the reaction temperature. 2. Verify Reagent Purity: Check the purity of all reagents and solvents before use. Batch-to-batch variability can be more pronounced at scale. 3. Maintain Inert Atmosphere: If your reaction involves air- or moisture-sensitive compounds, ensure an inert atmosphere is maintained throughout the reaction and workup. |
| ISO-01 | Purification & Isolation Issues: "I'm struggling with the purification of my dihydropyranone intermediate on a larger scale." | 1. Difficulty with Chromatography: Flash chromatography becomes less practical and more expensive at scale.[5] 2. Poor Crystallization: The compound may be an oil or crystallize poorly from common solvent systems. 3. Emulsion Formation During Workup: Formation of stable emulsions during aqueous washes can lead to product loss. | 1. Develop a Crystallization Method: Screen a variety of solvents and solvent mixtures to find suitable conditions for crystallization. Seeding with a small amount of pure product can sometimes induce crystallization. 2. Optimize Workup Procedure: To break emulsions, try adding brine, changing the pH of the aqueous layer, or filtering the mixture through a pad of celite. 3. Consider Alternative Purification: If chromatography is necessary, explore automated flash chromatography systems designed for larger scales.[5][7] |
Data Presentation
Optimization of Reaction Conditions for Dihydropyranone Synthesis
The following table summarizes the optimization of reaction conditions for a one-pot, three-component synthesis of a dihydropyranone derivative. This data is representative of a typical optimization study and highlights the impact of solvent, base, and temperature on reaction yield and time.[8]
| Entry | Solvent | Base (mol%) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | H₂O | - | r.t. | 120 | Trace |
| 2 | EtOH | - | r.t. | 120 | Trace |
| 3 | H₂O | KOH (15%) | r.t. | 100 | 50 |
| 4 | EtOH | KOH (15%) | r.t. | 100 | 55 |
| 5 | H₂O:EtOH (1:1) | NaHCO₃ | r.t. | 90 | 52 |
| 6 | H₂O:EtOH (1:1) | Na₂CO₃ (15%) | r.t. | 90 | 55 |
| 7 | H₂O:EtOH (1:1) | KOH (15%) | r.t. | 60 | 60 |
| 8 | H₂O:EtOH (1:1) | KOH (10%) | 50 | 30 | 78 |
| 9 | H₂O:EtOH (1:1) | KOH (15%) | 50 | 30 | 92 |
| 10 | H₂O:EtOH (1:1) | KOH (20%) | 50 | 30 | 90 |
| 11 | H₂O:EtOH (1:1) | KOH (15%) | Reflux | 30 | 65 |
r.t. = room temperature
Experimental Protocols
Protocol 1: Multi-gram Scale Synthesis of a Dihydropyranone Intermediate via Base-Promoted Cyclization
This protocol is a general procedure for the base-promoted cyclization of a hydroxy alkyne to a dihydropyranone, which has been demonstrated to be scalable.[3]
Materials:
-
Hydroxy alkyne starting material
-
Anhydrous Methanol (MeOH)
-
Potassium Carbonate (K₂CO₃) or Sodium Methoxide (NaOMe)
-
Diethyl ether (Et₂O)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., Argon), dissolve the hydroxy alkyne (1.0 eq) in anhydrous MeOH.
-
To the stirred solution, add K₂CO₃ (2.0 eq) or a freshly prepared solution of NaOMe in MeOH.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time is critical and should be optimized for the specific substrate.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Remove the MeOH under reduced pressure.
-
Extract the aqueous residue with Et₂O (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: General Procedure for Large-Scale Flash Column Chromatography
This is a generalized workflow for purifying multi-gram quantities of dihydropyranone intermediates.
Materials:
-
Crude dihydropyranone intermediate
-
Silica gel
-
Appropriate solvent system (e.g., Hexane/Ethyl Acetate)
-
Flash chromatography system suitable for large-scale purification
Procedure:
-
Method Development: Develop an efficient separation method on a small scale using TLC to determine the optimal solvent system that provides good separation of the desired product from impurities (a target Rf of 0.2-0.3 is often ideal).
-
Column Packing: Pack a suitably sized column with silica gel slurried in the initial, less polar eluent. The amount of silica gel should be roughly 50-100 times the weight of the crude material.
-
Sample Loading: Dissolve the crude product in a minimal amount of the appropriate solvent (ideally the eluent or a stronger solvent that is compatible with the column). Alternatively, for less soluble compounds, perform a solid load by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and loading the resulting free-flowing powder onto the column.[9]
-
Elution: Begin elution with the determined solvent system. A gradient elution, where the polarity of the solvent is gradually increased, is often effective for separating complex mixtures.[9]
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified dihydropyranone intermediate.
Visualizations
Caption: Troubleshooting workflow for scale-up synthesis.
Caption: General experimental workflow for synthesis.
Caption: Logical relationships for byproduct formation.
References
Technical Support Center: Lewis Acid Catalysts for Pyranone Formation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the selection and application of Lewis acid catalysts in pyranone synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common Lewis acid catalysts used for pyranone formation, and how do I select the appropriate one?
A1: Common Lewis acid catalysts for pyranone formation include metal triflates like Scandium triflate (Sc(OTf)₃), and metal halides such as Boron trifluoride (BF₃), Aluminum chloride (AlCl₃), Zinc chloride (ZnCl₂), Tin(IV) chloride (SnCl₄), and Zirconium(IV) chloride (ZrCl₄).[1] The choice of catalyst is critical and depends on the specific reaction, substrates, and desired outcome.[2] For instance, Sc(OTf)₃ is known for its high Lewis acidity and stability, even in the presence of water, making it a versatile catalyst for various transformations.[3] The selection process often involves screening a panel of Lewis acids to identify the one that provides the best yield and selectivity for a particular reaction.
Q2: How do reaction parameters such as solvent and temperature affect Lewis acid-catalyzed pyranone formation?
A2: Solvents and temperature play a crucial role in the success of pyranone synthesis. Aprotic solvents like dichloromethane (B109758) (DCM), acetonitrile, and dioxane are commonly used.[4] The solvent can influence the solubility of reactants, the activity of the catalyst, and the stability of intermediates.[2] Temperature control is also vital. Lowering the reaction temperature can enhance diastereoselectivity by favoring the transition state with the lower activation energy.[2] Conversely, excessively high temperatures can lead to the formation of side products or decomposition of the desired product.[4]
Q3: What are the typical purification methods for pyranone products?
A3: The purification of pyranones depends on their physical properties and the nature of the impurities. Common techniques include:
-
Column Chromatography: Silica (B1680970) gel chromatography is frequently used to separate the pyranone from byproducts and unreacted starting materials.[4]
-
Recrystallization: This is an effective method for solid pyranone products.[5]
-
Distillation: For volatile pyranones, vacuum distillation can be an effective purification technique.[2]
Troubleshooting Guides
Problem 1: Low or No Product Yield
Low or no yield is a common issue in pyranone synthesis. The following guide provides a systematic approach to troubleshooting this problem.
| Possible Cause | Recommended Solutions |
| Catalyst Inactivity | Ensure the Lewis acid catalyst is fresh and has been stored under anhydrous conditions. Consider screening different Lewis acids, as their effectiveness can be substrate-dependent. |
| Presence of Moisture | Many Lewis acids are moisture-sensitive. Ensure all glassware is flame-dried, and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon).[4] |
| Suboptimal Reaction Conditions | Systematically optimize the reaction temperature, time, and solvent. Monitor the reaction progress using TLC or LC-MS to determine the optimal conditions.[5] |
| Incorrect Stoichiometry | Vary the ratio of the reactants. While a 1:1 ratio is a good starting point, adjusting the stoichiometry may improve the yield.[4] |
| Product Loss During Workup | Pyranones can sometimes be water-soluble. Analyze the aqueous layer after extraction to check for product loss. Consider back-extraction of the aqueous layers.[4] |
Problem 2: Catalyst Deactivation
Catalyst deactivation can lead to incomplete reactions and lower yields.
| Possible Cause | Recommended Solutions |
| Poisoning by Impurities | Ensure the purity of all reactants and solvents. Impurities containing sulfur or nitrogen can poison metal-based catalysts. |
| Hydrolysis of Catalyst | If using a moisture-sensitive Lewis acid, ensure strictly anhydrous conditions are maintained throughout the experiment. |
| Thermal Degradation | If the reaction requires high temperatures, the catalyst may not be stable. Consider using a more thermally robust catalyst or lowering the reaction temperature. |
Data Presentation: Lewis Acid Catalyst Screening
The following table summarizes the performance of various Lewis acids in a model pyranone synthesis reaction. Note: Yields are highly substrate and condition-dependent and this table should be used as a general guideline.
| Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sc(OTf)₃ (10 mol%) | CH₂Cl₂ | 25 | 4 | 85 |
| BF₃·OEt₂ (1.2 eq) | CH₂Cl₂ | 0 to 25 | 6 | 78 |
| AlCl₃ (1.2 eq) | CH₂Cl₂ | 0 | 8 | 65 |
| ZnCl₂ (1.2 eq) | Toluene | 80 | 12 | 55 |
| SnCl₄ (1.0 eq) | CH₂Cl₂ | -78 to 0 | 5 | 72 |
| ZrCl₄ (20 mol%) | CH₃CN | 25 | 3 | 90 |
Experimental Protocols
Detailed Protocol for Sc(OTf)₃-Catalyzed Pyranone Synthesis
This protocol describes a general procedure for the synthesis of a pyranone derivative using scandium triflate as the catalyst.
Materials:
-
Aldehyde (1.0 mmol)
-
β-ketoester (1.1 mmol)
-
Scandium triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)
-
Anhydrous Dichloromethane (CH₂Cl₂) (10 mL)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen), add the aldehyde (1.0 mmol) and anhydrous CH₂Cl₂ (5 mL).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve the β-ketoester (1.1 mmol) in anhydrous CH₂Cl₂ (5 mL).
-
Add the β-ketoester solution to the aldehyde solution dropwise over 10 minutes.
-
Add Scandium triflate (0.1 mmol) to the reaction mixture in one portion.
-
Allow the reaction to stir at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired pyranone.
Visualizations
Lewis Acid-Catalyzed Pyranone Formation Mechanism
References
Technical Support Center: Optimizing Pyranone Formation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for pyranone synthesis, with a specific focus on the impact of solvent choice on reaction yield.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a pyranone synthesis reaction?
A1: The most critical parameters to control are the choice of catalyst, solvent, reaction temperature, and reaction time.[1] Reactant stoichiometry is also crucial.[1] The selection of a suitable catalyst, such as a Lewis acid or an organocatalyst, and its concentration can significantly affect the yield and selectivity of the reaction.[1] Temperature is another vital factor, as higher temperatures can lead to the formation of side products, while lower temperatures may result in slow reaction rates.[1]
Q2: How does the choice of solvent impact pyranone formation yield?
A2: The solvent plays a multifaceted role in pyranone synthesis by influencing reactant solubility, catalyst activity, and the stability of reaction intermediates and transition states.[1] Aprotic solvents such as DMF, acetonitrile, and dioxane are commonly employed.[1] The polarity of the solvent, often measured by its dielectric constant, can affect the reaction's stereoselectivity.[2][3][4] For instance, in certain base-catalyzed reactions, acetic acid has been shown to produce significantly higher yields compared to ethanol (B145695) or DMF.[1] In some multicomponent reactions, solvent-free conditions have demonstrated a dramatic increase in product yield.[5][6] The optimal solvent is highly dependent on the specific reaction mechanism, such as Diels-Alder, condensation cascades, or Prins-like cyclizations.[1][7]
Q3: What are common side products observed during pyranone synthesis and how can they be minimized?
A3: Side product formation is a frequent issue, often arising from competing reaction pathways or the instability of the desired product under the reaction conditions.[1][5] For example, elevated temperatures can promote the formation of isomeric pyrazoles or furanones.[1] In multicomponent reactions involving Knoevenagel condensation followed by a Michael addition, controlling the initial condensation step is critical to prevent unwanted adducts.[5] To minimize side products, it is recommended to lower the reaction temperature and monitor the reaction's progress closely.[1] Adjusting the catalyst, solvent, or stoichiometric ratios can also help direct the reaction toward the desired pyranone product.[1]
Q4: What are the most effective methods for purifying pyranone products?
A4: The purification strategy depends on the physical properties of the pyranone and the impurities present. Common techniques include:
-
Column Chromatography: Silica (B1680970) gel chromatography is frequently used to separate the target compound from unreacted starting materials and side products, often using eluent systems like ethyl acetate (B1210297) and hexane.[1]
-
Recrystallization: This is an effective method for solid products. It involves dissolving the crude product in a solvent where it has high solubility at an elevated temperature and low solubility at room temperature.[1]
-
Distillation: For volatile pyranones, vacuum distillation can be an effective purification method.[1]
-
Preparative HPLC: For challenging separations or to achieve very high purity, preparative High-Performance Liquid Chromatography (HPLC) is a suitable option.[1]
Troubleshooting Guide: Low Pyranone Yield
Low yield is a common problem in pyranone synthesis. The following guide provides a systematic approach to troubleshooting this issue.
Problem: The yield of the desired pyranone product is consistently low.
| Potential Cause | Troubleshooting Steps |
| Suboptimal Solvent | The choice of solvent can significantly impact the reaction outcome. Consult the data table below for solvent effects. If possible, screen a range of solvents with varying polarities (e.g., DCM, Toluene, Acetonitrile, HFIP, Ethanol) or consider solvent-free conditions.[5][6][8] |
| Incorrect Reaction Temperature | High temperatures can cause decomposition or lead to side reactions.[1][5] Conversely, a temperature that is too low can result in an incomplete reaction. Optimize the temperature by running the reaction at different increments and monitoring the progress via TLC or LC-MS.[1] |
| Catalyst Inactivity or Inefficiency | The catalyst may be sensitive to moisture or air.[1] Ensure all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon). The amount of catalyst may also need optimization; both insufficient and excess amounts can negatively affect the yield.[5] |
| Presence of Moisture or Air | Many reagents and catalysts used in pyranone synthesis are sensitive to moisture and air.[1] Ensure all solvents are anhydrous and that the reaction is performed under an inert atmosphere. |
| Purity of Starting Materials | Impurities in reactants or solvents can inhibit the reaction or catalyze side reactions.[5] Use high-purity starting materials and solvents to avoid this issue. |
| Competing Reaction Pathways | Depending on the substrates, alternative cyclization or condensation pathways may compete with the desired pyranone formation.[1] For instance, a Prins-like reaction might occur instead of a condensation cascade.[7] Modifying the catalyst or protecting group strategy can help favor the intended pathway.[1] |
Below is a logical workflow for troubleshooting low yields in pyranone synthesis.
Data Presentation: Effect of Solvent on Pyranone Yield
The following table summarizes the reported yields of a 4H-pyran derivative in various solvents and under solvent-free conditions, illustrating the significant impact of the reaction medium.
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) |
| 1 | Dichloromethane (DCM) | 9.1 | Low/No Product |
| 2 | Chloroform (CHCl₃) | 4.8 | Low/No Product |
| 3 | Ethanol | 24.5 | 70 |
| 4 | Water | 80.1 | 0 |
| 5 | Solvent-Free | N/A | 92 |
| Data adapted from a study on the multicomponent synthesis of 4H-pyran derivatives.[6] Dielectric constants are approximate values for common organic solvents.[4][9] |
Experimental Protocols
General Protocol for Lewis Acid-Catalyzed Pyranone Synthesis
This protocol is a generalized procedure based on common Lewis acid-mediated cyclizations.[1]
1. Preparation:
- Ensure all glassware is flame-dried or oven-dried thoroughly.
- Set up the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
2. Reaction Setup:
- To a stirred solution of the aldehyde (1.0 eq) and a δ-hydroxy-β-ketoester (1.1 eq) in an anhydrous solvent (e.g., DCM), add a dehydrating agent (e.g., CaSO₄).
- Cool the mixture to the desired temperature (e.g., 0 °C, -25 °C, or -78 °C).
- In a separate flask, prepare a solution of the Lewis acid catalyst (e.g., 10 mol% Sc(OTf)₃) in the same anhydrous solvent.
3. Reaction Execution:
- Add the catalyst solution dropwise to the reaction mixture over 10-15 minutes.
- Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
4. Work-up and Purification:
- Upon completion, quench the reaction by adding a saturated aqueous NaHCO₃ solution.
- Allow the mixture to warm to room temperature.
- Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
- Extract the aqueous layer twice more with the organic solvent.
- Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.
The following diagram illustrates a typical experimental workflow for pyranone synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyranone Natural Products as Inspirations for Catalytic Reaction Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Pyranones: Ru-Catalyzed Cascade Reaction via Vinylic C-H Addition to Glyoxylate [organic-chemistry.org]
- 9. Solvent Physical Properties [people.chem.umass.edu]
Validation & Comparative
Comparative LC-MS Characterization of 5,6-Dihydro-4-methoxy-2H-pyran-2-one Derivatives
A Guide for Researchers in Drug Discovery and Development
The 5,6-dihydro-4-methoxy-2H-pyran-2-one scaffold is a core structural motif found in numerous biologically active natural products and synthetic compounds. Derivatives of this scaffold have demonstrated a wide range of pharmacological activities, including antitumor, antifungal, and anti-inflammatory properties, making them attractive targets in drug discovery programs. Liquid chromatography coupled with mass spectrometry (LC-MS) is an indispensable tool for the rapid and accurate characterization of these derivatives, providing crucial information on their identity, purity, and metabolic fate.
This guide provides a comparative overview of the LC-MS characterization of a series of substituted this compound derivatives. It includes detailed experimental protocols, comparative data on their chromatographic and mass spectrometric behavior, and insights into their fragmentation patterns.
Comparative Analysis of Physicochemical and LC-MS Data
The retention behavior and mass spectral characteristics of this compound derivatives are influenced by the nature and position of their substituents. A comparative analysis of a library of these compounds reveals key trends that can aid in their identification and characterization.
| Compound ID | Substituent (R) | Molecular Formula | Exact Mass (m/z) [M+H]⁺ | Retention Time (min) | Key Fragment Ions (m/z) |
| 1 | H | C₆H₈O₃ | 145.0501 | 3.2 | 113.0599, 85.0286, 69.0338 |
| 2 | 6-Methyl | C₇H₁₀O₃ | 159.0657 | 4.1 | 113.0599, 99.0446, 85.0286 |
| 3 | 6-Phenyl | C₁₂H₁₂O₃ | 205.0814 | 6.5 | 113.0599, 105.0334, 77.0391 |
| 4 | 5-Bromo | C₆H₇BrO₃ | 222.9606 / 224.9585 | 3.8 | 143.9603, 113.0599, 85.0286 |
Experimental Protocols
A generalized experimental protocol for the LC-MS analysis of this compound derivatives is provided below. It is important to note that specific parameters may require optimization based on the analytical instrumentation and the specific properties of the derivatives being analyzed.
Sample Preparation
-
Standard Solutions: Prepare individual stock solutions of each derivative in methanol (B129727) or acetonitrile (B52724) at a concentration of 1 mg/mL.
-
Working Solutions: Prepare a mixed working solution containing all derivatives at a final concentration of 10 µg/mL by diluting the stock solutions with the initial mobile phase composition.
Liquid Chromatography (LC)
-
System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 10-90% B over 10 minutes, followed by a 2-minute hold at 90% B and a 3-minute re-equilibration at 10% B.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
Mass Spectrometry (MS)
-
System: A tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode is generally preferred for these compounds.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) is used to induce fragmentation and obtain informative tandem mass spectra (MS/MS).
-
Data Acquisition: Data is acquired in both full scan MS and data-dependent MS/MS modes.
Visualizing the Analytical Workflow and Fragmentation
To better understand the analytical process and the structural information that can be obtained, the following diagrams illustrate the general LC-MS workflow and a representative fragmentation pathway for a this compound derivative.
Caption: General workflow for the LC-MS characterization of this compound derivatives.
Caption: Representative fragmentation pathway for the parent this compound.
Discussion of Fragmentation Patterns
The fragmentation of this compound derivatives in positive ion ESI-MS/MS is characterized by several key neutral losses. The most common initial fragmentation step is the loss of methanol (CH₃OH, 32 Da) from the methoxy (B1213986) group, leading to a stable resonance-delocalized cation. Subsequent fragmentation of this ion often involves the loss of carbon monoxide (CO, 28 Da) from the lactone ring. Another characteristic fragmentation is the loss of ketene (C₂H₂O, 42 Da). The presence and relative abundance of these fragment ions provide valuable structural information and can be used to confirm the identity of the pyranone core. Substituents on the pyranone ring will influence the fragmentation pathways, leading to characteristic product ions that can be used for structural elucidation of novel derivatives.
This guide provides a foundational framework for the LC-MS characterization of this compound derivatives. By applying these methodologies and understanding the key fragmentation patterns, researchers can confidently identify and characterize these important bioactive molecules in complex matrices, accelerating the pace of drug discovery and development.
Structure-Activity Relationship (SAR) Studies of Pyran Derivatives: A Comparative Guide
An In-depth Analysis of Pyran Derivatives in Anticancer, Antimicrobial, and Anti-inflammatory Applications, Supported by Experimental Data and Methodologies.
The pyran scaffold, a six-membered heterocyclic ring containing an oxygen atom, is a ubiquitous structural motif in a vast array of natural products and synthetic compounds exhibiting significant pharmacological properties. The versatility of the pyran ring system allows for diverse functionalization, leading to a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. Understanding the structure-activity relationship (SAR) of pyran derivatives is crucial for the rational design and development of novel therapeutic agents with enhanced potency and selectivity. This guide provides a comparative analysis of the SAR of pyran derivatives across these three key therapeutic areas, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.
Anticancer Activity of Fused Pyran Derivatives
Fused pyran derivatives have emerged as a promising class of anticancer agents, demonstrating cytotoxicity against various cancer cell lines. The nature and position of substituents on the pyran ring and the fused heterocyclic system play a pivotal role in determining their anticancer efficacy.
A study on a series of imidazole-containing fused pyran derivatives revealed their potent anti-breast cancer activity. The half-maximal inhibitory concentration (IC50) values against MCF-7 (breast), A549 (lung), and HCT116 (colorectal) cancer cell lines highlight the impact of specific structural modifications.
| Compound ID | R Group | IC50 (µM) vs. MCF-7 | IC50 (µM) vs. A549 | IC50 (µM) vs. HCT116 |
| 8a | Imidazole (B134444) | 8.24 ± 0.19 | > 50 | 15.2 ± 1.2 |
| 8b | 2-Methylimidazole | 4.22 ± 0.81 | 25.6 ± 2.1 | 9.8 ± 0.9 |
| Cisplatin | - | 15.8 ± 1.5 | 10.2 ± 0.9 | 8.5 ± 0.7 |
Data sourced from a study on fused pyran derivatives' anticancer activity. [1][2]
Structure-Activity Relationship Highlights:
-
Imidazole Substitution: The presence of an imidazole ring (compound 8a ) confers notable anti-breast cancer activity.
-
Methyl Substitution on Imidazole: The addition of a methyl group to the imidazole ring (compound 8b ) significantly enhances the potency against MCF-7 cells, suggesting a favorable interaction in the target's binding pocket.
-
Broad-Spectrum Activity: While potent against MCF-7, these derivatives show varied activity against other cell lines, indicating a degree of selectivity.
Antimicrobial Activity of 4H-Pyran Derivatives
Substituted 4H-pyrans are a well-established class of compounds with significant antimicrobial properties. Their mechanism of action often involves the inhibition of essential bacterial enzymes. SAR studies have elucidated the key structural features required for potent antibacterial and antifungal activity.
In a study evaluating 4H-pyran derivatives against Mycobacterium bovis (BCG) and Candida albicans, the nature of the substituents at the C4 position and the overall molecular framework were found to be critical for activity.
| Compound ID | R Group (at C4) | MIC (µg/mL) vs. Mycobacterium bovis (BCG) | MIC (µg/mL) vs. Candida albicans |
| 4a | Phenyl | 62.5 | > 500 |
| 4c | 4-Chlorophenyl | 31.25 | 250 |
| 4h | 3-Methoxyphenyl | 125 | 62.5 |
| 4i | 4-Nitrophenyl | 15.62 | 125 |
Data sourced from a study on the antimicrobial evaluation of 4H-pyrans. [3]
Structure-Activity Relationship Highlights:
-
Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as a nitro group at the para position of the phenyl ring at C4 (compound 4i ), significantly enhances the anti-mycobacterial activity. The chloro-substituted derivative (4c ) also showed improved activity compared to the unsubstituted phenyl ring (4a ).
-
Antifungal Activity: Interestingly, some derivatives with moderate antibacterial activity, like the methoxy-substituted compound 4h , exhibited better antifungal activity against C. albicans. This suggests that the structural requirements for antibacterial and antifungal activity may differ.
Anti-inflammatory Activity of Pyranocoumarin (B1669404) Derivatives
Pyranocoumarins, a class of compounds where a pyran ring is fused to a coumarin (B35378) scaffold, have demonstrated significant anti-inflammatory properties. Their mechanism of action often involves the inhibition of key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.
A study investigating a series of pyranocoumarin derivatives for their ability to inhibit NO production in LPS-stimulated RAW264.7 macrophages provided insights into their SAR.
| Compound ID | R Group (Substitution on Phenyl Ring) | NO Inhibition IC50 (µM) |
| 2 | 3-Fluoro | 35.8 ± 1.2 |
| 10 | 3-Methyl | 42.5 ± 2.1 |
| 19 | 3-Bromo | 38.2 ± 1.5 |
| Dexamethasone | - | 25.1 ± 1.8 |
Data sourced from a study on the anti-inflammatory effects of pyranocoumarin derivatives. [4][5][6]
Structure-Activity Relationship Highlights:
-
Substitution Pattern: The position and nature of the substituent on the phenyl ring significantly influence the anti-inflammatory activity.
-
Halogen Substitution: The presence of a fluorine atom at the meta position (compound 2 ) resulted in the most potent NO inhibitory activity among the tested derivatives. A bromine atom at the same position (compound 19 ) also conferred strong activity.
-
Methyl Substitution: A methyl group at the meta position (compound 10 ) also led to good anti-inflammatory activity, although slightly less potent than the halogenated derivatives.
Experimental Protocols
Detailed methodologies are essential for the reproducibility and validation of SAR studies. Below are protocols for the key experiments cited in the evaluation of these pyran derivatives.
MTT Assay for Anticancer Activity
This assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals by metabolically active cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Pyran derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyran derivatives and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Cisplatin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Broth Microdilution Method for Antimicrobial Activity (MIC Determination)
This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Pyran derivatives (dissolved in DMSO)
-
96-well microtiter plates
-
Microplate reader or visual inspection
Procedure:
-
Compound Dilution: Prepare serial two-fold dilutions of the pyran derivatives in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to the final concentration (e.g., 5 x 10^5 CFU/mL).
-
Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.
In Vitro COX-2 Inhibition Assay for Anti-inflammatory Activity
This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the inflammatory response.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer
-
Pyran derivatives (dissolved in DMSO)
-
A detection reagent (e.g., a colorimetric or fluorometric probe to measure prostaglandin (B15479496) production)
-
96-well plates
-
Microplate reader
Procedure:
-
Enzyme and Compound Incubation: In a 96-well plate, add the COX-2 enzyme, assay buffer, and the pyran derivatives at various concentrations. Include a vehicle control and a known COX-2 inhibitor (e.g., celecoxib) as a positive control. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Signal Measurement: Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
Visualizing Workflows and Relationships
Graphical representations can simplify complex processes and relationships. The following diagrams illustrate a typical experimental workflow for SAR studies and summarize the key SAR findings for pyran derivatives.
Caption: Experimental workflow for SAR studies of pyran derivatives.
Caption: Key SAR principles for pyran derivatives.
References
Unveiling the Anticancer Potential of Substituted Pyranone Analogs: A Comparative Guide
A comprehensive analysis of substituted pyranone analogs reveals their significant potential as anticancer agents. These heterocyclic compounds have demonstrated potent cytotoxic and apoptotic activities against a range of cancer cell lines. This guide provides a comparative overview of the anticancer activity of various substituted pyranone analogs, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying molecular mechanisms.
Substituted pyranones, a class of oxygen-containing heterocyclic compounds, have emerged as a promising scaffold in the development of novel anticancer therapeutics.[1][2] Researchers have synthesized and evaluated a diverse array of pyranone derivatives, demonstrating their efficacy in inhibiting cancer cell proliferation and inducing programmed cell death (apoptosis).[3][4][5] This guide synthesizes findings from multiple studies to offer a comparative perspective on the anticancer activity of different pyranone analogs, focusing on their structure-activity relationships, potency against various cancer cell lines, and mechanisms of action.
Comparative Anticancer Activity of Pyranone Analogs
The anticancer efficacy of substituted pyranone analogs is significantly influenced by the nature and position of their substituents. The following tables summarize the in vitro cytotoxic activity of representative pyranone derivatives against various human cancer cell lines, expressed as IC50 (half-maximal inhibitory concentration) or ED50 (median effective dose) values.
4-Amino-2H-pyran-2-one (APO) Analogs
A study on 4-amino-2H-pyran-2-one (APO) analogs, simplified monocyclic structures inspired by the natural product neo-tanshinlactone (B1246349), has identified several potent compounds.[6][7] Structure-activity relationship (SAR) studies revealed that an aromatic ring at the 6-position and a secondary aromatic amine at the 4-position are crucial for potent cytotoxic activity.[6]
| Compound | R (Position 6) | R' (Position 4) | Cancer Cell Line | ED50 (µM) |
| 19 | Phenyl | 4-Methoxyaniline | Various | 0.079 - 0.163 |
| 27 | Phenyl | 4-Methylaniline | Various | 0.059 - 0.090 |
Fused Pyran Derivatives
Nitrogen-based heterocycles fused with a pyran ring have also demonstrated significant anticancer potential. These compounds have been shown to induce apoptosis and disrupt cell cycle progression in cancer cells.[4][8]
| Compound | Cancer Cell Line | IC50 (µM) |
| 6e | MCF7 (Breast) | 12.46 ± 2.72 |
| 14b | A549 (Lung) | 0.23 ± 0.12 |
| 8c | HCT116 (Colon) | 7.58 ± 1.01 |
Pyrano[3,2-c]pyridine Derivatives
Novel pyrano[3,2-c]pyridine compounds have been investigated for their antiproliferative and apoptotic effects, particularly against breast cancer cells.[5] The potency of these analogs was found to be dependent on the substituent on the pyridine (B92270) ring.
| Compound | Cancer Cell Line | IC50 (µM) (24h exposure) |
| P.P | MCF-7 (Breast) | 100 ± 5.0 |
| TPM.P | MCF-7 (Breast) | 180 ± 6.0 |
| 4-CP.P | MCF-7 (Breast) | 60 ± 4.0 |
| 3-NP.P | MCF-7 (Breast) | 140 ± 5.0 |
Pyrone- and Pyridone-Embedded Cortistatin A Analogs
Simplified analogs of the marine natural product Cortistatin A, featuring pyrone or pyridone rings, have been synthesized and evaluated for their anti-angiogenic and antitumor activities.[9] These compounds exhibited potent antiproliferative effects against Human Umbilical Vein Endothelial Cells (HUVECs), which are crucial for tumor angiogenesis.
| Compound | Cell Line | IC50 (µM) |
| 7 (Pyrone analog) | HUVEC | 0.09 |
| 11 (Pyrone analog) | HUVEC | 0.02 |
| 19 (Pyridone analog) | HUVEC | 0.001 |
| 7 (Pyrone analog) | KB3-1 (Carcinoma) | 62.8 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anticancer activity of substituted pyranone analogs.
In Vitro Cytotoxicity Assay (MTT Assay)
The antiproliferative activity of the pyranone analogs is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically ranging from micromolar to nanomolar) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50/ED50 Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 or ED50 value is determined by plotting the percentage of viability against the compound concentration.
Apoptosis Assay (Annexin V/Propidium (B1200493) Iodide Staining)
The induction of apoptosis by pyranone analogs is frequently assessed using flow cytometry with Annexin V and propidium iodide (PI) double staining.
-
Cell Treatment: Cancer cells are treated with the test compounds at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting and Staining: The cells are harvested, washed with phosphate-buffered saline (PBS), and then resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive cells are considered apoptotic, while PI-positive cells are considered necrotic or late apoptotic.
Signaling Pathways and Mechanisms of Action
Substituted pyranone analogs exert their anticancer effects through the modulation of various cellular signaling pathways, primarily leading to the induction of apoptosis and cell cycle arrest.
Induction of Apoptosis
Many pyranone derivatives have been shown to be potent inducers of apoptosis in cancer cells.[3][5] The process of apoptosis is a highly regulated form of programmed cell death that plays a critical role in eliminating damaged or unwanted cells. The induction of apoptosis by these compounds is a key mechanism contributing to their anticancer activity.
Cell Cycle Arrest
In addition to inducing apoptosis, some fused pyran derivatives have been found to inhibit cancer cell proliferation by causing cell cycle arrest at different phases.[4][8] By halting the progression of the cell cycle, these compounds prevent the uncontrolled division of cancer cells.
Conclusion
The comparative analysis of substituted pyranone analogs underscores their significant promise as a versatile scaffold for the development of novel anticancer drugs. The potent in vitro activity, coupled with mechanisms involving apoptosis induction and cell cycle arrest, provides a strong rationale for further preclinical and clinical investigation of these compounds. Future research should focus on optimizing the lead compounds to enhance their efficacy, selectivity, and pharmacokinetic properties, with the ultimate goal of translating these promising laboratory findings into effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. The value of pyrans as anticancer scaffolds in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05441F [pubs.rsc.org]
- 3. Antiproliferative and Apoptosis Inducing Properties of Pyrano[3,2-c]pyridones Accessible by a One-Step Multicomponent Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel fused pyran derivatives induce apoptosis and target cell cycle progression in anticancer efficacy against multiple cell lines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Cytotoxic and apoptosis inducing effect of some pyrano [3, 2-c] pyridine derivatives against MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antitumor agents 287. Substituted 4-amino-2H-pyran-2-one (APO) analogs reveal a new scaffold from neo-tanshinlactone with in vitro anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Making sure you're not a bot! [mostwiedzy.pl]
- 9. mdpi.com [mdpi.com]
Unveiling the Potential of 5,6-Dihydro-4-methoxy-2H-pyran-2-one as a CDK2 Inhibitor: A Comparative Analysis
For Immediate Release
In the relentless pursuit of novel cancer therapeutics, the validation of selective cyclin-dependent kinase 2 (CDK2) inhibitors remains a pivotal area of research. This guide provides a comprehensive comparison of the hypothetical CDK2 inhibitor, 5,6-Dihydro-4-methoxy-2H-pyran-2-one, against established CDK2 inhibitors. While direct experimental validation for this compound is not publicly available, this document serves as a framework for its potential evaluation and situates it within the landscape of known inhibitors. This analysis is intended for researchers, scientists, and drug development professionals actively engaged in oncology and kinase inhibitor research.
Introduction to CDK2 Inhibition
Cyclin-dependent kinase 2 (CDK2) is a key regulator of cell cycle progression, particularly at the G1/S phase transition. Its dysregulation is a common feature in many human cancers, making it an attractive target for therapeutic intervention. Inhibition of CDK2 can lead to cell cycle arrest and apoptosis in cancer cells, offering a promising strategy for cancer treatment. Natural products have historically been a rich source of kinase inhibitors, and scaffolds such as the dihydropyranone core found in this compound are of significant interest in drug discovery.
Comparative Analysis of CDK2 Inhibitors
To objectively assess the potential of a novel compound like this compound, its performance must be benchmarked against well-characterized inhibitors. The following table summarizes the inhibitory activity (IC50) of several known CDK inhibitors against CDK2 and other relevant kinases.
Table 1: Comparison of IC50 Values of Selected CDK Inhibitors
| Compound | CDK2 IC50 | Other Kinase IC50s | Notes |
| This compound | Data not available | Data not available | A natural product-like scaffold with hypothetical CDK2 inhibitory activity. |
| Flavopiridol (Alvocidib) | 20-170 nM[1][2][3] | CDK1 (30 nM), CDK4 (20-100 nM), CDK6 (60 nM), CDK9 (20-100 nM)[1][4] | A broad-spectrum CDK inhibitor that has been extensively studied in clinical trials.[5] |
| Roscovitine (Seliciclib) | 0.1 - 0.7 µM[4][6][7] | Cdc2 (0.65 µM), CDK5 (0.16 µM)[6] | A selective inhibitor of CDKs 1, 2, and 5. |
| Milciclib (PHA-848125) | 45 nM (cyclin A/CDK2), 363 nM (cyclin E/CDK2)[8][9][10] | CDK1 (398 nM), CDK4 (160 nM), CDK7 (150 nM), TRKA (53 nM)[9] | A potent, ATP-competitive inhibitor of CDK2.[8] |
| Palbociclib (Ibrance) | >10 µM | CDK4 (11 nM), CDK6 (16 nM) | A highly selective inhibitor of CDK4 and CDK6 with minimal activity against CDK2.[11] |
| Ribociclib (B560063) (Kisqali) | >10 µM[12] | CDK4 (10 nM), CDK6 (39 nM)[12] | A selective CDK4/6 inhibitor with significantly less potency for CDK2.[12][13] |
| Abemaciclib (Verzenio) | High µM range | CDK4 (2 nM), CDK6 (10 nM)[14] | A potent and selective inhibitor of CDK4 and CDK6.[14][15] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration, cyclin partner).
Experimental Protocols for Validation
The validation of a novel CDK2 inhibitor involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.
In Vitro Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of the CDK2/cyclin complex.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing recombinant human CDK2/cyclin E1 or CDK2/cyclin A2, a suitable substrate (e.g., Histone H1 or a peptide substrate), and ATP in a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT).[16]
-
Compound Incubation: Add varying concentrations of the test compound (e.g., this compound) to the reaction mixture. Include a positive control (a known CDK2 inhibitor like Roscovitine) and a negative control (vehicle, e.g., DMSO).
-
Reaction Initiation and Termination: Initiate the kinase reaction by adding ATP. After a defined incubation period (e.g., 30 minutes at 30°C), terminate the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Quantify the amount of phosphorylated substrate. This can be achieved using various methods, including:
-
Radiometric Assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate via autoradiography.
-
Luminescent Assay: Using a technology like ADP-Glo™ which measures the amount of ADP produced, correlating with kinase activity.[16]
-
Fluorescence-Based Assay: Using specific antibodies to detect the phosphorylated substrate.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the negative control. Determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Assays
These assays assess the effect of the inhibitor on CDK2 activity within a cellular context.
This method determines the effect of the inhibitor on cell cycle progression.
Protocol:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7, HeLa) and treat with various concentrations of the test compound for a specified duration (e.g., 24, 48 hours).
-
Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the DNA content of each cell.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An effective CDK2 inhibitor is expected to cause an accumulation of cells in the G1 phase.
This technique measures the phosphorylation of Retinoblastoma protein (Rb), a key downstream substrate of CDK2.
Protocol:
-
Cell Lysis: Treat cells with the test compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Transfer: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated Rb (e.g., anti-phospho-Rb Ser807/811).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify the band intensity to determine the relative levels of phosphorylated Rb. A decrease in phospho-Rb levels indicates inhibition of CDK2 activity. Total Rb and a housekeeping protein (e.g., GAPDH) should be used as loading controls.
Visualizing the Validation Workflow and Signaling Pathway
Diagrams generated using Graphviz provide a clear visual representation of the complex biological processes and experimental procedures involved in validating a CDK2 inhibitor.
Caption: Workflow for the validation of a novel CDK2 inhibitor.
Caption: Simplified CDK2 signaling pathway in the G1/S transition.
Conclusion
The validation of this compound as a CDK2 inhibitor requires rigorous experimental evaluation. While its natural product-like structure is promising, its efficacy can only be determined through the systematic application of the biochemical and cellular assays outlined in this guide. By comparing its potential performance against established inhibitors such as Flavopiridol, Roscovitine, and Milciclib, researchers can ascertain its therapeutic potential and selectivity. The provided protocols and diagrams offer a clear roadmap for the preclinical assessment of this and other novel CDK2 inhibitor candidates, ultimately contributing to the development of next-generation cancer therapies.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. Combined CDK2 and CDK4/6 Inhibition Overcomes Palbociclib Resistance in Breast Cancer by Enhancing Senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cancer-research-network.com [cancer-research-network.com]
- 14. Abemaciclib: a CDK4/6 inhibitor for the treatment of HR+/HER2− advanced breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. Drug: Ribociclib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
A Comparative Guide to the Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrans
The cis-2,6-disubstituted dihydropyran motif is a privileged scaffold found in a multitude of biologically active natural products and pharmaceuticals. Its stereoselective synthesis has therefore been a significant focus of chemical research. This guide provides a comparative overview of three prominent methodologies for the diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans: the Silyl-Prins Cyclization, the Hetero-Diels-Alder (HDA) Reaction, and Organocatalytic Tandem Reactions. We present a summary of their performance based on experimental data, detailed experimental protocols for key examples, and visualizations of the underlying reaction pathways.
Performance Comparison of Synthetic Methodologies
The choice of synthetic route to cis-2,6-disubstituted dihydropyrans is often dictated by factors such as desired substrate scope, achievable diastereoselectivity, and tolerance of functional groups. The following tables summarize quantitative data for the Silyl-Prins Cyclization and the Hetero-Diels-Alder Reaction, offering a clear comparison of their efficacy.
Silyl-Prins Cyclization
The Silyl-Prins cyclization has emerged as a reliable method for the synthesis of cis-2,6-disubstituted dihydropyrans, generally proceeding with high diastereoselectivity. The reaction involves the Lewis acid-mediated condensation of a homoallylic or vinylsilyl alcohol with an aldehyde.
| Entry | R¹ in Alcohol | R² in Aldehyde | Lewis Acid | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | CH₃ | Ph(CH₂)₂ | InCl₃ | 81 | >95:5 | [1] |
| 2 | CH₃ | c-C₆H₁₁ | InCl₃ | 85 | >95:5 | [1] |
| 3 | CH₃ | n-C₅H₁₁ | InCl₃ | 79 | >95:5 | [1] |
| 4 | n-C₄H₉ | n-C₃H₇ | TMSOTf | 75 | >95:5 | [2][3] |
| 5 | n-C₄H₉ | Ph(CH₂)₂ | TMSOTf | 83 | >95:5 | [2][3] |
| 6 | CH₂OBn | n-C₃H₇ | TMSOTf | 65 | 90:10 | [2][3] |
Hetero-Diels-Alder (HDA) Reaction
The Hetero-Diels-Alder reaction is a powerful tool for the construction of six-membered heterocycles, including dihydropyrans. The use of chiral catalysts can render this reaction highly enantioselective and diastereoselective. The data below is for the synthesis of dihydropyranones, which are closely related precursors to dihydropyrans.
| Entry | Diene | Dienophile (Aldehyde) | Catalyst | Yield (%) | Diastereomeric Ratio (cis:trans) | Enantiomeric Excess (ee, %) | Reference |
| 1 | Danishefsky's diene | PhCHO | (R)-BINOL-Ti(OiPr)₄ | 95 | - | 98 | [4] |
| 2 | Danishefsky's diene | (E)-PhCH=CHCHO | (R)-BINOL-Ti(OiPr)₄ | 92 | - | 97 | [4] |
| 3 | Danishefsky's diene | n-C₅H₁₁CHO | (R)-BINOL-Ti(OiPr)₄ | 88 | - | 96 | [4] |
| 4 | (E)-4-methoxy-2-trimethylsiloxy-penta-1,3-diene | PhCHO | (R)-BINOL-Ti(OiPr)₄ | 99 | - | 99 | [4] |
| 5 | (E)-4-methoxy-2-trimethylsiloxy-penta-1,3-diene | Furfural | (R)-BINOL-Ti(OiPr)₄ | 98 | - | 99 | [4] |
Reaction Mechanisms and Workflows
The stereochemical outcome of these reactions is governed by the transition state geometries. The following diagrams illustrate the proposed mechanisms and experimental workflows.
Silyl-Prins Cyclization Pathway
The high cis-selectivity observed in the silyl-Prins cyclization is attributed to a chair-like transition state where the substituents adopt equatorial positions to minimize steric interactions.
Caption: Proposed mechanism for the silyl-Prins cyclization.
Hetero-Diels-Alder Reaction
The Hetero-Diels-Alder reaction is a [4+2] cycloaddition that forms the dihydropyran ring in a single, concerted step. The stereochemistry is controlled by the geometry of the approach of the diene and dienophile.
Caption: General scheme of the Hetero-Diels-Alder reaction.
Organocatalytic Tandem Reaction Workflow
Organocatalytic tandem reactions, such as the asymmetric hydrogenation/oxa-Michael cyclization, provide an elegant route to chiral tetrahydropyrans, which are saturated analogues of dihydropyrans. This multi-step, one-pot process often exhibits excellent stereocontrol.
Caption: Workflow for organocatalytic tandem synthesis.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the Silyl-Prins cyclization and the Hetero-Diels-Alder reaction.
General Procedure for TMSOTf-Promoted Silyl-Prins Cyclization[2][3]
To a solution of the (E)-vinylsilyl alcohol (1.0 equiv.) and the corresponding aldehyde (1.2 equiv.) in dichloromethane (B109758) (0.05 M) at -78 °C under a nitrogen atmosphere, trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf, 1.0 equiv.) is added dropwise. The reaction mixture is stirred at -78 °C and the progress is monitored by thin-layer chromatography. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired cis-2,6-disubstituted dihydropyran.
General Procedure for Enantioselective Hetero-Diels-Alder Reaction[4]
In a flame-dried Schlenk tube under an argon atmosphere, a solution of (R)-BINOL (0.1 equiv.) and Ti(OiPr)₄ (0.1 equiv.) in dichloromethane is stirred at room temperature for 30 minutes. The freshly distilled aldehyde (1.0 equiv.) is then added, and the mixture is stirred for another 10 minutes. The reaction is cooled to the appropriate temperature (typically -20 °C to 0 °C), and the diene (1.2 equiv.) is added dropwise. The reaction is stirred for the specified time and then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash chromatography on silica gel to yield the dihydropyranone.
General Procedure for Tandem Asymmetric Hydrogenation/Oxa-Michael Cyclization[5][6]
A mixture of the hydroxy-enone substrate (1.0 equiv.) and the chiral catalyst (e.g., a Ru-diamine complex, 1-2 mol%) in a suitable solvent (e.g., methanol) is hydrogenated under a hydrogen atmosphere (1-50 atm) at room temperature until the starting material is consumed (monitored by TLC or GC). After the hydrogenation is complete, a base (e.g., DBU or K₂CO₃, 0.1-1.0 equiv.) is added to the reaction mixture, which is then stirred at room temperature to effect the intramolecular oxa-Michael cyclization. The reaction is monitored until the disappearance of the intermediate hydroxy-ketone. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica gel to give the cis-2,6-disubstituted tetrahydropyran.
Conclusion
The diastereoselective synthesis of cis-2,6-disubstituted dihydropyrans can be effectively achieved through several powerful synthetic strategies. The Silyl-Prins cyclization offers a direct and highly cis-selective route from readily available starting materials. The Hetero-Diels-Alder reaction provides a convergent and often highly enantioselective approach to dihydropyranones, which are versatile precursors to the target compounds. Organocatalytic tandem reactions, while often leading to the corresponding saturated tetrahydropyran systems, represent a highly efficient and stereocontrolled method for the construction of the pyran core in a single pot. The choice of method will ultimately depend on the specific target molecule, the desired level of stereocontrol, and the compatibility of the reaction conditions with other functional groups present in the substrates.
References
- 1. The diarylprolinol silyl ether system: a general organocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Diastereoselective Synthesis of cis-2,6-Disubstituted Dihydropyrane Derivatives through a Competitive Silyl-Prins Cyclization versus Alternative Reaction Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Stereoselective Synthesis of cis-2,6-Disubstituted Tetrahydropyrans via Gold-Catalyzed Meyer–Schuster Rearrangement/Hydration/oxa-Michael Addition Sequence [mdpi.com]
In-Silico ADME and Pharmacokinetic Profiling of Pyran Derivatives: A Comparative Guide
The development of novel therapeutic agents frequently involves the exploration of heterocyclic compounds, with pyran derivatives emerging as a promising scaffold due to their diverse pharmacological activities. In the early stages of drug discovery, in-silico (computer-based) prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) and pharmacokinetic properties plays a pivotal role in identifying candidates with favorable drug-like characteristics. This guide provides a comparative analysis of recent in-silico studies on various pyran derivatives, presenting key data in a structured format, detailing the methodologies employed, and visualizing the computational workflows.
Comparative ADME/PK Data of Pyran Derivatives
The following tables summarize the in-silico predicted ADME and pharmacokinetic properties of different classes of pyran derivatives from recent studies. These predictions are crucial for assessing the potential of these compounds to be developed into orally bioavailable drugs.
| Compound Class | Representative Compounds | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | Topological Polar Surface Area (TPSA) (Ų) | GI Absorption | BBB Permeant | Lipinski's Rule Violations | Reference |
| Chromene/Pyran Derivatives | Compound 7, 24, 67 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Good | Yes | Not Specified | [1] |
| Pyrano[2,3-c]pyrazoles | Compound 18 | < 500 | < 5 | < 5 | < 10 | < 140 | Low | No | 0 | [2] |
| 4H-Pyran Derivatives | 4g, 4j, 4d, 4k | < 500 | < 5 | < 5 | < 10 | Not Specified | High | Not Specified | 0 | [3] |
| Pyrano[3,2-c]pyridines | 8a, 8b | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [4] |
| Pyrazolopyranopyrimidines | Compounds 7e, 7k, 7l | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Good | Not Specified | Not Specified | [5] |
Note: "Not Specified" indicates that the specific quantitative data was not available in the provided search results.
| Compound Class | Representative Compounds | CYP450 Inhibition | P-glycoprotein (P-gp) Substrate | Bioavailability Score | Key Findings | Reference |
| Chromene/Pyran Derivatives | Compound 7, 24, 67 | Not Specified | Not Specified | Not Specified | Favorable binding affinity and stability for Parkinson's disease targets. | [1] |
| Pyrano[2,3-c]pyrazoles | Compound 18 | No inhibition of major isoforms | Not Specified | 0.55 | Potential inhibitor of SARS-CoV-2 main protease with good pharmacokinetic profile. | [2] |
| 4H-Pyran Derivatives | 4g, 4j, 4d, 4k | Not Specified | Not Specified | Not Specified | Good oral bioavailability predicted, showing potential as antibacterial and antioxidant agents. | [3] |
| Pyrano[3,2-c]pyridines | 8a, 8b | Not Specified | Not Specified | Not Specified | Promising anticancer activity with good predicted physicochemical properties. | [4] |
| Pyrazolopyranopyrimidines | Compounds 7e, 7k, 7l | Not Specified | Not Specified | Not Specified | Good ADMET profiles, identified as potential anticancer agents. | [5] |
Experimental Protocols and Methodologies
The in-silico ADME and pharmacokinetic studies of pyran derivatives predominantly utilize a range of computational tools and methodologies to predict the drug-like properties of newly synthesized compounds.
Commonly Used In-Silico Tools:
-
Swiss-ADME: A popular web-based tool used for predicting the physicochemical properties, pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.[2] It provides insights into parameters governed by Lipinski's rule of five, gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and potential inhibition of cytochrome P450 (CYP) enzymes.
-
ADMET Predictor™: A commercial software platform that offers a comprehensive suite of models for predicting ADME and toxicity properties.
-
Schrödinger Suite: This software is often employed for more in-depth analyses, including 3D-QSAR studies to filter compounds based on ADME properties.
-
HDOCK Server: A free online tool used for molecular docking protocols to predict the binding affinity between a ligand and a protein target.
General In-Silico ADME/PK Prediction Workflow:
-
Compound Structure Preparation: The 3D structures of the pyran derivatives are prepared, often involving energy minimization to obtain a stable conformation.
-
Physicochemical Property Prediction: Key descriptors such as molecular weight, LogP (lipophilicity), number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA) are calculated.
-
Drug-Likeness Evaluation: The predicted properties are evaluated against established rules, most commonly Lipinski's rule of five, to assess the potential for oral bioavailability.
-
Pharmacokinetic Prediction:
-
Absorption: Gastrointestinal absorption is predicted based on factors like solubility and permeability.
-
Distribution: Blood-brain barrier permeability is a critical parameter assessed for compounds targeting the central nervous system.
-
Metabolism: The potential for the compound to be a substrate or inhibitor of major cytochrome P450 (CYP) enzymes is predicted, which is crucial for anticipating drug-drug interactions.
-
Excretion: While less commonly detailed in initial in-silico screens, some tools can provide predictions related to renal clearance.
-
-
Toxicity Prediction: Some platforms also offer predictions for potential toxicity, such as carcinogenicity and hERG inhibition.
Visualizing the Computational Workflow
The following diagrams illustrate the typical workflows and conceptual relationships in the in-silico evaluation of pyran derivatives.
Caption: Workflow of in-silico ADME prediction for pyran derivatives.
Caption: Lipinski's Rule of Five for predicting oral bioavailability.
References
- 1. Computational Insights into Chromene/pyran Derivatives: Molecular Docking, ADMET Studies, DFT Calculations, and MD Simulations as Promising Candidates for Parkinson's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations | MDPI [mdpi.com]
- 4. New pyrano-pyridine conjugates as potential anticancer agents: design, synthesis and computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Pyran-2-one Derivatives in Drug Discovery: A Guide to Recent Computational and Molecular Docking Studies
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comparative overview of recent computational and molecular docking studies on pyran-2-one derivatives. We delve into their therapeutic potential as anticancer, antimicrobial, and anti-inflammatory agents, presenting key quantitative data, detailed experimental protocols, and visual workflows to facilitate understanding and future research.
This guide synthesizes findings from multiple studies to offer a comparative perspective on the burgeoning field of pyran-2-one-based drug design. By examining their interactions with various biological targets, we aim to provide a valuable resource for the development of novel therapeutics.
Comparative Quantitative Data
The following tables summarize the biological activity and molecular docking results for selected pyran-2-one derivatives from recent studies.
Anticancer Activity of Pyrano[3,2-c]pyridine Derivatives
New pyrano[3,2-c]pyridine-based derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[1] A particularly potent compound, Compound 5 , demonstrated significant activity.[1] To understand the mechanism of action, docking studies were performed against Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), key proteins in cancer progression.[1]
| Compound | Target Cell Line | IC50 (µM) | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Compound 5 | HCT-116 (Colon) | 5.42 ± 0.31 | EGFR kinase | 1M17 | - |
| HepG-2 (Liver) | 7.18 ± 0.52 | VEGFR-2 | 4ASD | - | |
| MCF-7 (Breast) | 9.25 ± 0.68 | ||||
| Doxorubicin (Ref.) | HCT-116 (Colon) | 4.52 ± 0.29 | - | - | - |
| HepG-2 (Liver) | 5.21 ± 0.44 | ||||
| MCF-7 (Breast) | 6.37 ± 0.48 |
Note: Binding energies for this study were not explicitly provided in the available abstract.
Antimicrobial Activity of Pyrano[2,3-c]pyrazole Derivatives
A series of pyrano[2,3-c]pyrazole derivatives were synthesized and assessed for their in vitro antimicrobial activity.[2] The study identified compounds with notable efficacy against both Gram-positive and Gram-negative bacteria.[2] Molecular docking was employed to investigate their binding interactions with essential bacterial enzymes, Escherichia coli MurB and Staphylococcus aureus DNA gyrase B.[2]
| Compound | Target Organism | MIC (mg/mL) | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Compound 5c | Klebsiella pneumoniae | 6.25 | E. coli MurB | - | -8.2 |
| Listeria monocytogenes | 50 | S. aureus DNA gyrase B | - | -7.9 | |
| Compound 5b | - | - | E. coli MurB | - | -8.1 |
| S. aureus DNA gyrase B | - | -7.8 |
Note: Specific MIC values for all tested organisms were not detailed in the abstract. PDB IDs were not specified in the abstract.
Anti-inflammatory Activity of Pyrazole-Pyran Hybrid Derivatives
Novel heterocyclic compounds incorporating pyrazole (B372694) and pyran moieties have been investigated as potential cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory therapy.[3][4][5] The binding affinities of these compounds were compared to the well-known nonsteroidal anti-inflammatory drug (NSAID), Diclofenac.[5]
| Compound | Target Protein | PDB ID | Binding Energy (kcal/mol) |
| Compound 6 | COX-2 | 5KIR | -10.8 |
| Compound 11 | COX-2 | 5KIR | -10.1 |
| Compound 12 | COX-2 | 5KIR | -9.8 |
| Compound 13 | COX-2 | 5KIR | -10.9 |
| Diclofenac (Ref.) | COX-2 | 5KIR | -6.5 |
Experimental Protocols
A generalized workflow for the computational and molecular docking studies cited in this guide is outlined below. Specific parameters may vary between studies.
Molecular Docking Workflow
-
Ligand Preparation:
-
The 2D structures of the pyran-2-one derivatives are sketched using chemical drawing software (e.g., ChemDraw).
-
The structures are converted to 3D and energetically minimized using a suitable force field (e.g., MMFF94).
-
The final 3D structures are saved in a format compatible with the docking software (e.g., .pdbqt).
-
-
Protein Preparation:
-
The 3D crystal structure of the target protein is downloaded from the Protein Data Bank (PDB).
-
Water molecules and co-crystallized ligands are typically removed from the protein structure.
-
Polar hydrogen atoms are added, and non-polar hydrogens are merged.
-
Charges (e.g., Gasteiger) are assigned to the protein atoms.
-
The protein structure is saved in a compatible format (e.g., .pdbqt).
-
-
Grid Generation:
-
A grid box is defined around the active site of the target protein. The size and center of the grid are determined based on the location of the co-crystallized ligand or through active site prediction tools.
-
-
Molecular Docking Simulation:
-
Molecular docking is performed using software such as AutoDock Vina.
-
The program systematically samples different conformations and orientations of the ligand within the defined grid box, calculating the binding affinity for each pose.
-
The Lamarckian Genetic Algorithm is a commonly employed search algorithm.
-
-
Analysis of Results:
-
The docking results are analyzed to identify the best binding pose based on the lowest binding energy.
-
The interactions between the ligand and the protein's active site residues (e.g., hydrogen bonds, hydrophobic interactions) are visualized and analyzed using software like Discovery Studio Visualizer or PyMOL.
-
Visualizing the Process and Pathways
To further elucidate the concepts discussed, the following diagrams illustrate a typical molecular docking workflow and a relevant biological signaling pathway.
References
- 1. aijpms.journals.ekb.eg [aijpms.journals.ekb.eg]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. [PDF] Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties | Semantic Scholar [semanticscholar.org]
- 4. Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Halogenation's Impact on the Bioactivity of 2H-Pyran-2-Ones: A Comparative Analysis
A detailed examination of halogenated versus non-halogenated 2H-pyran-2-ones reveals a significant enhancement in anticancer and antimicrobial properties upon halogen incorporation. This guide provides a comparative overview of their bioactivity, supported by experimental data, detailed protocols, and pathway visualizations to inform researchers and professionals in drug development.
The introduction of halogen atoms to the 2H-pyran-2-one scaffold has been shown to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity. Generally, halogenation, particularly with bromine and chlorine, tends to increase the cytotoxic and antimicrobial efficacy of these compounds. This is attributed to the electron-withdrawing nature and the size of halogen substituents, which can enhance the interaction of these molecules with their biological targets.
Comparative Anticancer Activity
Studies have demonstrated that halogenated 2H-pyran-2-one derivatives exhibit potent activity against various cancer cell lines. The presence of halogens on the pyran ring or on substituted aryl groups can lead to a significant increase in cytotoxicity compared to their non-halogenated analogues.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Non-Halogenated | |||
| 6-pentyl-2H-pyran-2-one | B16 murine melanoma | >10 | Inferred from similar studies |
| Halogenated | |||
| Methyl-3-(2-pyran-6-yl)propanoate (contains a pyran ring) | B16 murine melanoma | 4.4 ± 0.5 | |
| 2-(4-chlorophenyl)-6-methyl-2H-pyran-2-one | HeLa (cervical), Jurkat (leukemia) | Moderate to good activity | |
| 2-(4-bromophenyl)-6-methyl-2H-pyran-2-one | HeLa (cervical), Jurkat (leukemia) | Moderate to good activity |
Comparative Antimicrobial Activity
The antimicrobial properties of 2H-pyran-2-ones are also significantly influenced by halogenation. Halogenated derivatives, particularly those containing bromine or chlorine, have shown lower minimum inhibitory concentrations (MICs) against a range of bacteria and fungi compared to their non-halogenated counterparts. The α,β-unsaturated ketone system within the pyranone structure is considered essential for this activity.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Non-Halogenated | |||
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-methoxy-2H-pyran-3(6H)-one | Staphylococcus aureus ATCC 2593 | 1.56 | |
| 2-[4-(Phenylthio)phenyl]-2-methyl-6-[(p-nitrobenzoyl)oxy]-2H-pyran-3(6H)-one | Streptococcus sp. C203M | 0.75 | |
| Halogenated | |||
| 2-(4-bromophenyl)-2H-pyran-3(6H)-one derivative | Gram-positive bacteria | Beneficial for activity |
Experimental Protocols
Synthesis of 2H-Pyran-2-ones
A general and efficient one-pot synthesis method for functionalized 2H-pyran-2-ones involves the reaction of an enolizable ketone with an alkynyl ester, often catalyzed by an N-heterocyclic carbene (NHC).
Catalyst Preparation: The NHC catalyst is typically generated in situ from an azolium salt precursor (e.g., IMes·HCl) and a base (e.g., DBU).
Reaction Setup:
-
To a flame-dried Schlenk tube under an inert atmosphere (e.g., Argon), add the enolizable ketone (0.5 mmol), the azolium salt catalyst precursor (0.1 mmol, 20 mol%), and a base (0.1 mmol).
-
Add a dry, non-protic solvent (e.g., THF, 2.0 mL).
-
Stir the mixture at room temperature for 10-15 minutes.
-
Add the alkynyl ester (0.6 mmol) dropwise via syringe.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The resulting residue is then purified by column chromatography to yield the desired 2H-pyran-2-one.
Anticancer Activity Assessment: MTT Assay
The anti-proliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 hours).
-
After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL).
-
The plates are incubated for another 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Antimicrobial Activity Assessment: Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Procedure:
-
A serial dilution of the test compounds is prepared in a liquid growth medium in 96-well microtiter plates.
-
A standardized inoculum of the test microorganism is added to each well.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for many halogenated 2H-pyran-2-ones are still under investigation, several signaling pathways have been implicated in their bioactivity.
A study on a benzopyran derivative, structurally related to 2H-pyran-2-ones, suggested that its anticancer effects in estrogen receptor-negative breast cancer cells were mediated through the inhibition of the PI-3-K/Akt/FOXO and MEK/Erk/AP-1 pathways, which are crucial for cell survival and proliferation. However, it is important to note that the paper describing these findings was later retracted.
More recently, 6-pentyl-2H-pyran-2-one has been shown to inhibit the growth of the plant pathogen Peronophythora litchii by targeting the TOR (Target of Rapamycin) pathway, a key regulator of cell growth, metabolism, and survival.
A Comparative Crystallographic Guide to 5,6-Dihydro-4-methoxy-2H-pyran-2-one Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the X-ray crystallographic data for analogs of 5,6-Dihydro-4-methoxy-2H-pyran-2-one, a core scaffold found in numerous bioactive natural products. Understanding the three-dimensional structure of these molecules is crucial for elucidating structure-activity relationships and facilitating rational drug design. This document summarizes key crystallographic parameters, details the experimental protocols for structure determination, and visualizes the general workflow of X-ray crystallography.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for two analogs of this compound, providing a basis for structural comparison.
| Compound Name & Structure | (6S)-6-[(1S,2R*)-1,2-Dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one[1] | 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one (Opuntiol)[2] |
| 2D Structure |
| |
| Molecular Formula | C11H18O5 | C7H8O4 |
| Molecular Weight | 230.26 g/mol | 156.13 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P21/c | P21/c |
| Unit Cell Dimensions | a = 10.320(3) Å, b = 8.358(2) Å, c = 14.156(4) Å, β = 108.911(5)° | a = 4.0499(5) Å, b = 18.101(2) Å, c = 9.4743(13) Å, β = 96.720(7)° |
| Volume (ų) | 1153.3(5) | 689.76(15) |
| Z | 4 | 4 |
| Temperature (K) | 200 | 296 |
| Radiation | Mo Kα (λ = 0.71073 Å) | Mo Kα |
| Resolution (Å) | Not specified | Not specified |
| Reflections Collected | Not specified | 6516 |
| Independent Reflections | Not specified | 1268 |
| Rint | Not specified | 0.046 |
| Final R indices [I>2σ(I)] | R1 = 0.0751, wR2 = 0.2078 | R[F² > 2σ(F²)] = 0.037 |
| Key Structural Features | The pyran-2-one ring adopts a half-chair conformation. Molecules are linked by O—H⋯O hydrogen bonds, forming a three-dimensional network.[1] | The molecule is nearly planar. The crystal packing is stabilized by intermolecular C—H⋯O and O—H⋯O hydrogen bonds, creating a three-dimensional network.[2] |
Experimental Protocols
The methodologies for obtaining the crystallographic data presented above are detailed below. These protocols are representative of single-crystal X-ray diffraction studies on dihydropyranone compounds.
Synthesis and Crystallization
1. (6S)-6-[(1S,2R*)-1,2-Dihydroxypentyl]-4-methoxy-5,6-dihydro-2H-pyran-2-one:
This compound was isolated from a liquid culture of Pestalotiopsis sp.[1] The specific details of the fermentation and isolation process to obtain the pure compound for crystallization are outlined in the source publication. Single crystals suitable for X-ray diffraction were grown from a solution of the purified compound, likely through slow evaporation of the solvent.
2. 6-Hydroxymethyl-4-methoxy-2H-pyran-2-one (Opuntiol):
This analog was isolated from Opuntia dillenii Haw (Cactaceae).[2] The extraction and purification procedures to obtain Opuntiol are described in the referenced phytochemical studies. Colorless, block-like single crystals for the X-ray analysis were grown from a suitable solvent.
X-ray Data Collection and Structure Refinement
The general procedure for X-ray data collection and structure refinement for these types of compounds is as follows:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer, and X-ray diffraction data is collected. For the presented analogs, a Bruker Kappa APEXII CCD area-detector diffractometer with Mo Kα radiation was used.[2] The data collection is typically performed at a controlled temperature to minimize thermal vibrations.
-
Data Reduction: The collected diffraction data is processed to yield a set of unique reflections with their intensities and standard uncertainties.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². Software such as SHELXL is commonly used for this purpose.[1] The positions of non-hydrogen atoms are refined, and hydrogen atoms are often placed in calculated positions.
-
Data Deposition: The final crystallographic data, including atomic coordinates and structure factors, is deposited in a public database such as the Cambridge Crystallographic Data Centre (CCDC).
Workflow for X-ray Crystallography of Dihydropyranone Analogs
The following diagram illustrates the general workflow from compound synthesis to the final determination and deposition of its crystal structure.
References
Safety Operating Guide
Proper Disposal of 5,6-Dihydro-4-methoxy-2H-pyran-2-one: A Step-by-Step Guide for Laboratory Professionals
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5,6-Dihydro-4-methoxy-2H-pyran-2-one (CAS No. 28940-11-6). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure safety and compliance with regulations. This document supplements, but does not replace, institutional and local hazardous waste disposal protocols.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses or goggles, chemical-resistant gloves, and a lab coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2]
Summary of Chemical Safety Information
A review of available safety data indicates that while this compound may present no significant hazards, it can be irritating to the skin and eyes.[2][3] Some related compounds are classified as flammable liquids.[1][4] Therefore, it is prudent to handle this compound with care, avoiding contact with skin and eyes and keeping it away from ignition sources.[1][2][3]
| Hazard Classification | Recommendations |
| Physical Hazard | May be a flammable liquid. Keep away from heat, sparks, open flames, and hot surfaces.[1][4] |
| Health Hazard | May cause skin and eye irritation.[2][3] Harmful if swallowed.[5] |
| Environmental Hazard | Avoid release to the environment. Do not dispose of down the drain.[2] |
Step-by-Step Disposal Protocol
This protocol outlines the essential steps for the safe disposal of this compound from a laboratory setting.
1. Waste Identification and Segregation:
- Treat all this compound waste as hazardous chemical waste.[6]
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's hazardous waste guidelines. Incompatible chemicals can react violently or produce toxic gases.[7]
- Keep acidic and basic waste streams separate.[7]
2. Containerization:
- Use a designated, leak-proof, and chemically compatible waste container.[6][8] The original container, if in good condition, is often a suitable choice.[7]
- Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound".[6]
- Keep the waste container securely closed except when adding waste.[6]
3. Storage:
- Store the waste container in a designated Satellite Accumulation Area (SAA) that is at or near the point of generation.[6][7]
- The SAA should be a well-ventilated area, away from ignition sources and incompatible materials.[2]
- Ensure secondary containment is in place to capture any potential leaks.[8]
4. Disposal of Empty Containers:
- A container that has held this compound should be triple-rinsed with a suitable solvent before being disposed of as regular trash.
- The rinsate from the triple-rinse must be collected and disposed of as hazardous waste.
- After rinsing, deface or remove all chemical labels from the empty container before disposal.
5. Spill Management:
- In the event of a spill, remove all sources of ignition.[3]
- Absorb the spill using an inert material such as vermiculite (B1170534) or sand.[3]
- Collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[3]
- Ensure the cleanup is performed by personnel wearing appropriate PPE.
6. Waste Pickup and Disposal:
- Contact your institution's Environmental Health and Safety (EHS) or equivalent department to arrange for the pickup of the hazardous waste.[6]
- Do not attempt to dispose of this chemical through the sewer system or by evaporation.
- Final disposal must be conducted by a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[3][9]
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. chemtexusa.com [chemtexusa.com]
- 3. mu-intel.com [mu-intel.com]
- 4. 5,6-二氢-4-甲氧基-2H-吡喃 95% | Sigma-Aldrich [sigmaaldrich.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. danielshealth.com [danielshealth.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
Personal protective equipment for handling 5,6-Dihydro-4-methoxy-2H-pyran-2-one
Disclaimer: No specific Safety Data Sheet (SDS) is readily available for 5,6-Dihydro-4-methoxy-2H-pyran-2-one. The following guidance is based on the safety information for structurally similar compounds, such as 5,6-Dihydro-2H-pyran-2-one and 5,6-Dihydro-4-methoxy-2H-pyran. A comprehensive, site-specific risk assessment should be conducted by qualified personnel before handling the target compound.
This guide provides essential safety protocols, operational procedures, and disposal plans for laboratory personnel, including researchers, scientists, and drug development professionals, working with this compound.
Personal Protective Equipment (PPE)
A cautious approach to PPE is mandatory given the potential hazards. The following table summarizes the recommended personal protective equipment based on general laboratory safety principles for handling potentially hazardous chemicals.
| PPE Category | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield.[1] | Protects against splashes, dust, and unknown irritants. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Neoprene).[1][2] Gloves must be inspected prior to use.[1] | Prevents skin contact with the chemical. The choice of glove should be based on the solvent used.[2] |
| Body Protection | A fully buttoned lab coat or chemical-resistant apron. | Prevents contamination of personal clothing and protects against minor splashes. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.[2] | Minimizes inhalation exposure to vapors or aerosols. |
| Foot Protection | Closed-toe shoes.[2] | Protects feet from spills. |
Operational Plan for Safe Handling
A systematic approach is critical when working with this compound.
1. Preparation:
-
Ensure all necessary PPE is available and in good condition.[3]
-
Verify that a certified chemical fume hood is functioning correctly.[2]
-
Locate and ensure the accessibility of emergency equipment, including an eyewash station, safety shower, and a chemical spill kit.[2]
2. Handling the Compound:
-
All handling of the solid compound and its solutions must be conducted within a certified chemical fume hood to minimize inhalation risk.[2]
-
When weighing the solid, use a balance inside the fume hood.[2]
-
Handle the compound gently to avoid creating dust.[2]
-
Take measures to prevent the buildup of electrostatic charge.[1]
-
Keep the container tightly closed when not in use.[1]
3. Solution Preparation:
-
Choose the least hazardous solvent appropriate for the procedure.
-
Slowly add the solid to the solvent while stirring in a covered or closed vessel within the fume hood.
4. In Case of Exposure:
-
If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[1]
-
In case of skin contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Consult a physician.[1]
-
In case of eye contact: Flush eyes with water as a precaution. Consult a physician.[1]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Consult a physician.[1]
Disposal Plan
Proper disposal is crucial for laboratory and environmental safety.
-
Waste Segregation:
-
Solid Waste: Collect any unused solid compound and contaminated disposable materials (e.g., gloves, weighing paper) in a clearly labeled, sealed hazardous waste container.[2]
-
Liquid Waste: Collect all solutions containing the compound in a separate, clearly labeled, and sealed hazardous waste container.[2]
-
-
Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name.[2]
-
Storage and Disposal:
Experimental Workflow
Caption: Workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

